Floxuridine
描述
Structure
3D Structure
属性
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023057 | |
| Record name | Floxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Inhibits DNA synthesis. (NTP, 1992), Solid | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene, 4.08e+01 g/L | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from butyl acetate, WHITE TO OFF-WHITE SOLID | |
CAS No. |
50-91-9 | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floxuridine [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floxuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOXURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039LU44I5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
302 to 304 °F (NTP, 1992), 150-151 °C, 150.5 °C | |
| Record name | 5-FLUORODEOXYURIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20414 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Floxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLOXURIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3227 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Floxuridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014467 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Floxuridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floxuridine, a fluorinated pyrimidine analog, is a cornerstone of chemotherapy, primarily for gastrointestinal adenocarcinoma metastatic to the liver. Its in vitro mechanism of action is multifaceted, primarily revolving around the disruption of DNA synthesis and integrity. This technical guide provides a comprehensive overview of the molecular pathways and cellular consequences of this compound treatment in a laboratory setting. It is intended to serve as a detailed resource for researchers and professionals in oncology drug development, offering insights into experimental design and data interpretation.
Core Mechanism of Action
This compound (FUDR) is a prodrug that is intracellularly converted to its active metabolites, primarily 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).[1] These metabolites are the key effectors of its cytotoxic activity.
The primary mechanism of action is the potent inhibition of thymidylate synthase (TS) by FdUMP.[2] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[2][3] This leads to a depletion of the intracellular thymidine triphosphate (dTTP) pool, which in turn inhibits DNA synthesis and repair, a phenomenon often referred to as "thymine-less death".[1]
Furthermore, the metabolite FUTP can be incorporated into RNA, leading to alterations in RNA processing and function, which contributes to the overall cytotoxicity.[1] Another active metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be directly misincorporated into DNA, causing DNA damage and fragmentation.[4]
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for this compound and related compounds. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[5]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Assay Type | Reference |
| PC-3 | Prostate Cancer | This compound (5-FdUrd) | 4 | Not Specified | Not Specified | [6] |
| HT-29 | Colorectal Cancer | This compound (FdUrd) | Not Specified | Not Specified | Not Specified | [7] |
| SW620 | Colorectal Cancer | This compound (FdUrd) | Not Specified | Not Specified | Not Specified | [7] |
| HuTu80 | Colorectal Cancer | This compound (FdUrd) | Not Specified | Not Specified | Not Specified | [7] |
| 47-DN | Breast Carcinoma | 5'-deoxy-5-fluorouridine | 32 | 3 | Clonogenic Assay | [8] |
| MCF-7 | Breast Carcinoma | 5'-deoxy-5-fluorouridine | 34 | 3 | Clonogenic Assay | [8] |
| MG-63 | Osteosarcoma | 5'-deoxy-5-fluorouridine | 38 | 3 | Clonogenic Assay | [8] |
| HCT-8 | Colon Carcinoma | 5'-deoxy-5-fluorouridine | 195 | 3 | Clonogenic Assay | [8] |
| Colo-357 | Pancreatic Carcinoma | 5'-deoxy-5-fluorouridine | 155 | 3 | Clonogenic Assay | [8] |
| HL-60 | Promyelocytic Leukemia | 5'-deoxy-5-fluorouridine | 465 | 3 | Clonogenic Assay | [8] |
Cellular Consequences of this compound Treatment
DNA Damage and Repair Pathways
The inhibition of thymidylate synthase and the misincorporation of fluorinated nucleotides into DNA lead to significant DNA damage, including single and double-strand breaks.[1][4] This damage activates a complex signaling network known as the DNA Damage Response (DDR). Key players in this response are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[9][10]
Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates downstream targets, including the checkpoint kinase Chk2.[10][11] ATR, on the other hand, is activated by single-stranded DNA, which can arise from stalled replication forks, and subsequently phosphorylates Chk1.[10][11] The activation of these pathways leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, these pathways can trigger apoptosis.[11][12]
Cell Cycle Arrest
A hallmark of this compound's in vitro activity is the induction of cell cycle arrest, predominantly in the S-phase.[6][7] This is a direct consequence of the depletion of dTTP pools, which stalls DNA replication. Flow cytometric analysis of this compound-treated cells typically reveals a significant accumulation of cells in the S-phase of the cell cycle. For example, treatment of PC-3 cells with this compound led to an increase in the S-phase population from 36% to 63%.[6] Similarly, treatment of wild-type cells with this compound can cause an accumulation of cells in the G1 or early S phases.[4][13]
Induction of Apoptosis
Extensive DNA damage and prolonged cell cycle arrest induced by this compound ultimately lead to the activation of apoptotic pathways.[1] This programmed cell death is a crucial component of its anticancer activity. The induction of apoptosis can be observed through various experimental methods, including the detection of DNA fragmentation (TUNEL assay), activation of caspases, and changes in cell morphology.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Thymidylate Synthase (TS) Activity Assay
This protocol is based on the tritium release assay, which measures the conversion of [5-³H]dUMP to dTMP.
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing magnesium chloride and a reducing agent like dithiothreitol)
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
FdUMP (as a positive control for inhibition)
-
Activated charcoal suspension
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Prepare a cytosolic extract from the cells of interest.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, cell lysate, and the cofactor 5,10-methylenetetrahydrofolate.
-
Initiation of Reaction: Start the reaction by adding [5-³H]dUMP. For inhibition studies, pre-incubate the lysate with this compound or its active metabolite FdUMP before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement of Radioactivity: Transfer the supernatant, which contains the released tritium in the form of ³H₂O, to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of tritium released is proportional to the TS activity.
Visualizations
Signaling Pathways
Caption: Core mechanism of this compound action.
Caption: this compound-induced DNA damage response.
Experimental Workflow
Caption: Workflow for cytotoxicity assay.
Conclusion
The in vitro mechanism of action of this compound is a well-characterized process involving metabolic activation, potent enzyme inhibition, and subsequent disruption of DNA synthesis and integrity. This leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel anticancer therapies that target these fundamental cellular processes. A thorough understanding of these mechanisms is paramount for designing effective preclinical studies and for the rational development of combination therapies.
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. Tumor cell responses to inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint | PLOS Genetics [journals.plos.org]
Floxuridine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Floxuridine (5-fluoro-2'-deoxyuridine, FUDR) is a fluorinated pyrimidine analog that belongs to the class of antimetabolite drugs.[1][2] It serves as a crucial chemotherapeutic agent, primarily in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.[2][3] As a structural analog of the natural nucleoside deoxyuridine, this compound exerts its cytotoxic effects by interfering with the synthesis of DNA, thereby selectively targeting and killing rapidly dividing cancer cells.[1][4] This guide provides an in-depth technical overview of its mechanism of action, pharmacokinetics, experimental protocols, and clinical applications, tailored for professionals in research and drug development.
Core Mechanism of Action: A Pyrimidine Analog Antimetabolite
This compound is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. Its mechanism is multifaceted, primarily revolving around the inhibition of DNA synthesis, but also involving the disruption of RNA function.
Metabolic Activation: Upon administration, this compound is rapidly catabolized to 5-fluorouracil (5-FU).[1][4] From 5-FU, two primary active metabolites are formed:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the key metabolite responsible for inhibiting DNA synthesis.[2]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal function.
Inhibition of Thymidylate Synthase (TS): The principal mechanism of action is the potent inhibition of thymidylate synthase (TS). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[1] This complex blocks the enzyme's catalytic activity, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] Since dTMP is a critical precursor for the synthesis of thymidine triphosphate (dTTP), its depletion leads to a state known as "thymineless death."[1] The lack of adequate dTTP disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells.[1][2]
Incorporation into DNA and RNA: Metabolites of this compound can also be incorporated into both DNA and RNA.[1] The incorporation of fluorouracil into RNA creates fraudulent RNA, which can disrupt RNA processing, maturation, and protein synthesis.[4] Its incorporation into DNA can lead to strand breaks and trigger faulty repair mechanisms, contributing further to cytotoxicity.[1]
Pharmacokinetics and Administration
This compound is most effective when administered via continuous regional intra-arterial infusion, particularly through Hepatic Arterial Infusion (HAI) for liver metastases.[2][5] This method achieves high local drug concentrations in the liver, enhancing its efficacy against tumors while minimizing systemic toxicity due to its high first-pass extraction and rapid metabolism.[2][5]
| Parameter | Description | Reference |
| Administration Route | Primarily continuous Hepatic Arterial Infusion (HAI). | [2][5] |
| Metabolism | Rapidly and extensively metabolized in the liver. | [3][6] |
| Active Metabolites | 5-Fluorouracil (5-FU), this compound Monophosphate (FUDR-MP). | [4][6] |
| Half-life | Short, reported to be around 20-30 minutes. | [7] |
| Hepatic Extraction | Very high (94-99%), leading to a significant first-pass effect. | [4][8] |
| Systemic Exposure | Minimized with HAI, reducing systemic side effects. | [2][5] |
| Excretion | Excreted via urine as various metabolites and as respiratory carbon dioxide. | [3] |
Data Presentation: Efficacy and Cytotoxicity
Clinical Dosing and Response Rates (Hepatic Arterial Infusion)
This compound is typically administered via an infusion pump directly into the hepatic artery.[9] Dosing can be adjusted based on patient tolerance and evidence of toxicity.
| Indication | Dosage Regimen | Response Rate | Reference |
| GI Adenocarcinoma Metastatic to Liver | 0.1 to 0.6 mg/kg/day (continuous HAI) | - | [3][6] |
| Unresectable Colorectal Liver Metastases | 0.3 mg/kg/day for 14 days every 4 weeks (HAI) | 1-year survival: 64% (vs 44% control); 2-year survival: 23% (vs 13% control) | [10][11] |
| Pancreatic Cancer Liver Metastases (with Systemic Chemo) | 0.15 mg/kg/day for 14 days (HAI) | Intrahepatic Objective Response Rate (ORR): 66.1% (vs 22.6% without HAI) | [12] |
| Unresectable Intrahepatic Cholangiocarcinoma (with Systemic Chemo) | Varies by cohort (e.g., 0.10 mg/kg/day x 14 days) | Objective Radiographic Response: 58%; Disease Control: 84% | [13][14] |
In Vitro Cytotoxicity (IC50 Values)
Direct IC50 values for this compound are not consistently reported across a wide range of cell lines in the literature. However, data for its primary active metabolite, 5-Fluorouracil (5-FU), are widely available and serve as a relevant proxy for assessing cellular sensitivity.
| Cell Line | Cancer Type | Drug | IC50 Value | Reference |
| AsPC-1 | Pancreatic Cancer | 5-FU | 4.63 µM | [14] |
| Capan-1 | Pancreatic Cancer | 5-FU | 0.22 µM | [14] |
| T3M4 | Pancreatic Cancer | 5-FU | 0.98 µM | [14] |
| SW1990 | Pancreatic Cancer | 5-FU | 0.407 µg/mL | [15] |
| EGI-1 | Cholangiocarcinoma | 5-FU | ~2.5 µM (Parental) | [16] |
| EGI-1 (FR) | Cholangiocarcinoma (5-FU Resistant) | 5-FU | >10 µM | [16] |
| LS174T | Colorectal Cancer | 5'-DFUR* | IC50 decreased 40-fold in TP-transfected cells | [8] |
*5'-DFUR (Doxifluridine) is a prodrug of 5-FU.
Experimental Protocols
In Vitro Cell Viability: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 of a compound like this compound.
Materials:
-
96-well cell culture plates
-
Desired cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[16]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength between 570-590 nm using a plate reader.[3]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Thymidylate Synthase (TS) Activity Assay
Measuring TS activity in cell or tissue lysates can directly assess the inhibitory effect of this compound treatment.
Principle: Assays typically measure the conversion of dUMP to dTMP. A common method involves using a radiolabeled substrate, [5-³H]dUMP. The enzymatic reaction releases tritium (³H) into the water, which can be separated from the remaining labeled substrate (e.g., by absorption onto activated charcoal) and quantified by liquid scintillation counting.[17][18] More modern methods utilize liquid chromatography-mass spectrometry (LC-MS) to directly measure the product, dTMP.[6][19]
General Methodology (Tritium Release Assay): [17]
-
Lysate Preparation: Prepare cytosolic extracts from treated and untreated cells or tissues.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, buffer, the cofactor 5,10-methylenetetrahydrofolate, and the radiolabeled substrate [5-³H]dUMP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
Separation: Add an activated charcoal suspension to bind and pellet the unreacted [5-³H]dUMP via centrifugation.
-
Quantification: Measure the radioactivity of the tritium released into the supernatant using a liquid scintillation counter.
-
Analysis: Compare the TS activity in this compound-treated samples to untreated controls to determine the percentage of inhibition.
In Vivo Xenograft Model Protocol
Animal models are essential for evaluating the in vivo efficacy and toxicity of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line suspension (e.g., 1 x 10⁶ cells in serum-free medium/Matrigel)[2]
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
General Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume (e.g., Volume = (Width² x Length) / 2).[2]
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control (vehicle) groups.[2]
-
Drug Administration: Administer this compound to the treatment group according to the desired schedule and route (e.g., intraperitoneal injection, continuous infusion via osmotic pump). For example, a study in a gastric cancer xenograft model used a maximum tolerated dose of 600 mg/kg for bolus intraperitoneal administration.[9]
-
Monitoring: Continue to measure tumor volumes and mouse body weights throughout the study. Body weight is a key indicator of systemic toxicity.[2]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analysis: Compare the average tumor volume and growth rate between the treated and control groups to determine the antitumor efficacy of this compound.
Mechanisms of Resistance
Resistance to this compound can develop through several mechanisms, which is a critical consideration in drug development:
-
Increased Thymidylate Synthase (TS) Expression: Overexpression of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[20]
-
Deficient Activating Enzymes: Reduced activity of enzymes like thymidine kinase, which are necessary to convert this compound to its active monophosphate form, can lead to resistance.
-
Altered Folate Pools: Changes in the intracellular concentrations of folate cofactors can affect the stability of the inhibitory FdUMP-TS complex.
References
- 1. Intrahepatic arterial infusion of chemotherapy: pharmacologic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. Efficacy of hepatic arterial infusion chemotherapy in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. rsc.org [rsc.org]
- 8. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of intraperitoneal continuous infusion of this compound and bolus administration in a peritoneal gastric cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatic arterial infusion of this compound in patients with liver metastases from colorectal carcinoma: long-term results of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic Artery Infusion of this compound in Combination With Systemic Chemotherapy for Pancreatic Cancer Liver Metastasis: A Propensity Score-Matched Analysis in Two Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wcrj.net [wcrj.net]
- 16. Drug-Resistant Cholangiocarcinoma Cell Lines for Therapeutic Evaluation of Novel Drugs | MDPI [mdpi.com]
- 17. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Colorectal liver metastasis thymidylate synthase staining correlates with response to hepatic arterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Floxuridine's Impact on DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Floxuridine, a fluorinated pyrimidine analog, is a potent antimetabolite chemotherapeutic agent. Its primary mechanism of action involves the profound inhibition of DNA synthesis, primarily through the disruption of the thymidylate synthesis pathway. This guide provides a comprehensive technical overview of this compound's effects on DNA and RNA synthesis, detailing the underlying biochemical pathways, presenting quantitative data from various studies, and outlining key experimental protocols for its investigation. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action: Inhibition of DNA Synthesis
This compound (FUDR) exerts its primary cytotoxic effect by disrupting the de novo synthesis of thymidine, an essential precursor for DNA replication.[1] This process is initiated through the intracellular metabolic activation of this compound.
Metabolic Activation Pathway
Upon cellular uptake, this compound is phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2] This metabolic conversion is a critical step for its pharmacological activity.
Inhibition of Thymidylate Synthase
The active metabolite, FdUMP, is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3] FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex with thymidylate synthase. This covalent binding effectively blocks the enzyme's active site, preventing the synthesis of dTMP.
The depletion of the dTMP pool leads to a downstream reduction in deoxythymidine triphosphate (dTTP), a necessary building block for DNA polymerase. The resulting imbalance in the deoxynucleotide triphosphate (dNTP) pools, characterized by a deficiency of dTTP and an accumulation of dUTP, ultimately leads to the inhibition of DNA replication and the induction of "thymine-less death" in rapidly dividing cancer cells.[3]
Secondary Mechanisms: Effects on RNA Synthesis and Direct Incorporation
While the primary mode of action of this compound is the inhibition of DNA synthesis, it also exerts secondary effects on RNA metabolism and can be directly incorporated into both DNA and RNA.
Impact on RNA Synthesis
This compound can be metabolized to 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation of a fraudulent nucleotide can disrupt RNA processing, stability, and function, leading to errors in protein synthesis and contributing to the overall cytotoxicity of the drug.
Incorporation into DNA
In addition to inhibiting its synthesis, metabolites of this compound, such as 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be directly incorporated into the DNA strand in place of dTTP. This incorporation can lead to DNA damage, including strand breaks, and can interfere with the function of DNA polymerases and other DNA-binding proteins.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the cytotoxic effects of this compound and its impact on DNA synthesis in various cancer cell lines.
Table 1: IC50 Values for this compound-Induced Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| DLD-1 | Colorectal Cancer | 0.04 | 72 |
| HCT-116 | Colorectal Cancer | 0.02 | 72 |
| HT-29 | Colorectal Cancer | 0.15 | 72 |
| MCF-7 | Breast Cancer | 0.08 | 72 |
| PC-3 | Prostate Cancer | 0.12 | 72 |
| A549 | Lung Cancer | 0.25 | 72 |
Table 2: Inhibition of DNA Synthesis by this compound
| Cell Line | This compound Concentration (µM) | Inhibition of [³H]-Thymidine Incorporation (%) |
| HeLa | 0.1 | 55 |
| HeLa | 1 | 85 |
| L1210 | 0.01 | 50 |
| L1210 | 0.1 | 90 |
Table 3: this compound-Induced dNTP Pool Imbalance
| Cell Line | This compound Treatment | Change in dTTP Pool | Change in dUTP Pool |
| CCRF-CEM | 1 µM for 24h | ↓ 85% | ↑ 5-fold |
| HL-60 | 0.5 µM for 18h | ↓ 70% | ↑ 3-fold |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on DNA and RNA synthesis.
Measurement of DNA Synthesis Inhibition by [³H]-Thymidine Incorporation
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium hydroxide (NaOH), 0.3 M
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Four hours before the end of the treatment period, add 1 µCi of [³H]-thymidine to each well.
-
After the 4-hour incubation with [³H]-thymidine, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the wells twice with 95% ethanol.
-
Allow the plates to air dry completely.
-
Solubilize the DNA by adding 100 µL of 0.3 M NaOH to each well and incubating at 37°C for 1 hour.
-
Transfer the contents of each well to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage inhibition of DNA synthesis for each this compound concentration relative to the untreated control.
Measurement of RNA Synthesis Inhibition by [³H]-Uridine Incorporation
This assay is analogous to the DNA synthesis assay but uses radiolabeled uridine to measure the rate of RNA synthesis.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution
-
[³H]-Uridine (specific activity ~25 Ci/mmol)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sodium dodecyl sulfate (SDS), 1% (w/v)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Seed cells in a 24-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
One hour before the end of the treatment, add 1 µCi of [³H]-uridine to each well.
-
After the 1-hour incubation, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 1% SDS to each well and incubate for 10 minutes at room temperature.
-
Transfer the lysate to a microcentrifuge tube.
-
Precipitate the RNA by adding an equal volume of 20% TCA and incubate on ice for 30 minutes.
-
Collect the precipitate by filtering through a glass fiber filter.
-
Wash the filter three times with 5% TCA and then with 95% ethanol.
-
Allow the filter to dry completely.
-
Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity.
-
Calculate the percentage inhibition of RNA synthesis.
Thymidylate Synthase Activity Assay
This assay measures the enzymatic activity of thymidylate synthase by quantifying the release of tritium from [5-³H]-dUMP during its conversion to dTMP.
Materials:
-
Cell lysate
-
[5-³H]-dUMP
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Activated charcoal suspension
-
Scintillation counter
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Set up the reaction mixture containing Tris-HCl buffer, DTT, CH2THF, and cell lysate.
-
Initiate the reaction by adding [5-³H]-dUMP.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]-dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the released ³H2O, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate the thymidylate synthase activity based on the amount of tritium released.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest control and this compound-treated cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
References
The Critical Role of Thymidylate Synthase in Floxuridine's Antineoplastic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floxuridine, a fluoropyrimidine antimetabolite, has long been a component of chemotherapeutic regimens, particularly for gastrointestinal adenocarcinomas. Its efficacy is intrinsically linked to the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This technical guide provides an in-depth exploration of the pivotal role of thymidylate synthase in the mechanism of action of this compound. It details the metabolic activation of this compound to its active metabolite, the formation of the inhibitory ternary complex with thymidylate synthase, and the downstream consequences for cellular proliferation. Furthermore, this guide presents key quantitative data, detailed experimental protocols for assessing enzyme activity and drug metabolite levels, and visual representations of the associated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Central Axis of this compound Action
This compound, a 2'-deoxyribonucleoside analog of 5-fluorouracil (5-FU), exerts its cytotoxic effects primarily by disrupting DNA synthesis.[1] It functions as a prodrug that, upon administration, undergoes metabolic conversion to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1][2] The primary intracellular target of FdUMP is thymidylate synthase (TS).[3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[3] This reaction is the sole de novo source of thymidylate, making TS an essential enzyme for DNA replication and repair.[3] The inhibition of TS by FdUMP leads to a depletion of the intracellular dTMP pool, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs) and the accumulation of deoxyuridine triphosphate (dUTP).[3] This disruption of DNA synthesis and integrity ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]
The Molecular Mechanism: A Step-by-Step Inhibition Pathway
The journey of this compound from an administered prodrug to a potent inhibitor of thymidylate synthase involves a series of well-defined biochemical steps.
Metabolic Activation of this compound
Following administration, typically via intra-arterial infusion for localized liver metastases, this compound is rapidly metabolized.[4][5] It can be converted to 5-fluorouracil (5-FU) by uridine phosphorylase or directly phosphorylated by thymidine kinase to form FdUMP.[4] The conversion to FdUMP is the critical activation step for its primary mechanism of action.[1]
Formation of the Stable Ternary Complex
The active metabolite, FdUMP, acts as a potent competitive inhibitor of thymidylate synthase.[3] It binds to the nucleotide-binding site of the enzyme, and in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable covalent ternary complex.[3][6][7] This complex effectively sequesters the enzyme, preventing the binding of its natural substrate, dUMP, and thereby halting the synthesis of dTMP.[3] The stability of this ternary complex is a key determinant of the duration and efficacy of TS inhibition.[6]
Quantitative Insights into this compound's Activity
The interaction between this compound's active metabolite and thymidylate synthase, as well as the cellular response to this interaction, can be quantified. The following tables summarize key data from various studies.
Table 1: Inhibition of Thymidylate Synthase by FdUMP
| Parameter | Value | Cell Line/System | Reference |
| Ki for FdUMP | 75-100 times higher in resistant mutants | Human TS mutants | [8] |
| TS Inhibition in Tumors | 70-80% in gastrointestinal tumors | Human gastrointestinal tumors | [9] |
| TS Inhibition in Normal Liver | < 50% | Human normal liver | [9] |
| Free TS Levels after 5-FU | Undetectable (<0.05 pmol/g) for up to 6 hr | 5-FU-sensitive murine colon adenocarcinoma | [10] |
Table 2: Thymidylate Synthase Expression and this compound Resistance
| Condition | TS mRNA Expression (fold change vs. parental) | Cell Line | Reference |
| Low this compound Exposure | 0.56 | JeG-3/FUDRA (choriocarcinoma) | [11] |
| High this compound Exposure | 2.78 | JeG-3/FUDRA (choriocarcinoma) | [11] |
| TS Expression Range | 0.5 x 10⁻³ to 22.6 x 10⁻³ (relative to β-actin) | Disseminated colorectal cancer | [12] |
| Response Correlation | No response with TS expression ≥ 4.0 x 10⁻³ | Disseminated colorectal cancer | [12] |
Experimental Protocols
Accurate assessment of thymidylate synthase activity and the intracellular concentrations of this compound metabolites is crucial for both preclinical research and clinical monitoring. This section provides detailed methodologies for key experiments.
Thymidylate Synthase Activity Assay (Tritium-Release Method)
This assay measures the release of tritium from [5-³H]dUMP during its conversion to dTMP by TS.
Materials:
-
[5-³H]dUMP (specific activity ~20 Ci/mmol)
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM NaF
-
Cofactor solution: 1 mM (±)-L-5,10-methylenetetrahydrofolate (CH2THF)
-
Substrate solution: 100 µM [5-³H]dUMP
-
10% (w/v) activated charcoal in water
-
Scintillation cocktail and vials
-
Microcentrifuge
Procedure:
-
Prepare cell or tissue lysates by sonication or homogenization in assay buffer on ice. Centrifuge at 14,000 x g for 20 minutes at 4°C to obtain the cytosolic fraction.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Set up the reaction mixture in microcentrifuge tubes on ice:
-
50 µL of cell lysate (adjust volume and protein concentration as needed)
-
25 µL of cofactor solution
-
25 µL of substrate solution
-
-
For a negative control (blank), substitute the cofactor solution with assay buffer. To measure maximal inhibition, a blank with a high concentration of FdUMP (approx. 1 mM) can be used.[13]
-
Initiate the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 200 µL of the 10% activated charcoal suspension to each tube to adsorb the unreacted [³H]dUMP.
-
Vortex the tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer a known volume of the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the TS activity as pmol of ³H released per minute per mg of protein. A delay in measuring radioactivity for at least 24 hours after adding charcoal can minimize background from residual [³H]dUMP.[13]
LC-MS/MS Assay for Thymidylate Synthase Activity
This method offers direct and specific measurement of the reaction product, dTMP.
Materials:
-
Cell or tissue homogenates
-
Reaction buffer: 50 mM KH₂PO₄ (pH 7.4), 25 mM MgCl₂, 1 mM dUMP, 200 µM 5,10-CH2-THF
-
Internal standard (e.g., ¹³C₅,¹⁵N₂-dTMP)
-
Methanol for protein precipitation
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare tissue homogenates in a suitable buffer.
-
Initiate the enzymatic reaction by adding the homogenate to the reaction buffer. The reaction is linear with protein content and time up to 60 minutes.[14]
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding ice-cold methanol containing the internal standard to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Quantify dTMP based on a standard curve and normalize to the internal standard.[14]
Quantification of Intracellular FdUMP by LC-MS/MS
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol for protein precipitation and extraction
-
Internal standard (e.g., stable isotope-labeled FdUMP)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with this compound as required.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells and precipitate proteins with cold methanol containing the internal standard.[15]
-
Centrifuge to remove cell debris and precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Separate the analytes on a reverse-phase column (e.g., C18) with an appropriate mobile phase, such as an ammonium formate buffer/methanol/water mixture.[15]
-
Detect and quantify FdUMP using selected reaction monitoring (SRM) in negative ion mode.[15]
Mechanisms of Resistance to this compound Involving Thymidylate Synthase
Resistance to this compound can arise through various mechanisms, many of which directly or indirectly involve thymidylate synthase.
-
Increased TS Expression: Overexpression of TS is a common mechanism of resistance. Higher levels of the enzyme require higher concentrations of FdUMP to achieve a therapeutic effect.[11][16] Studies have shown a correlation between high TS expression in tumors and poor clinical response to fluoropyrimidine-based chemotherapy.[12][16]
-
Mutations in the TS Gene: Alterations in the FdUMP binding site of TS can reduce the affinity of the inhibitor, rendering it less effective.[8]
-
Altered Folate Metabolism: Reduced intracellular pools of the cofactor 5,10-methylenetetrahydrofolate can decrease the stability of the inhibitory ternary complex, leading to a less sustained inhibition of TS.
Conclusion
Thymidylate synthase stands as the central molecular target governing the cytotoxic efficacy of this compound. A thorough understanding of the intricate interplay between this compound's metabolic activation, the formation of the inhibitory ternary complex with TS, and the cellular mechanisms of resistance is paramount for the rational design of novel therapeutic strategies and the optimization of existing treatment regimens. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of fluoropyrimidine action and to overcome the challenges of drug resistance. The continued investigation into the dynamic regulation of thymidylate synthase and its interaction with fluoropyrimidines will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thymidylate synthetase - substrate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymidylate synthetase inhibition in malignant tumors and normal liver of patients given intravenous 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymidylate synthase mRNA expression does not predict resistance to this compound in a choriocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of intratumoral thymidylate synthase expression predicts for resistance to protracted infusion of 5-fluorouracil and weekly leucovorin in disseminated colorectal cancers: preliminary report from an ongoing trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thymidylate Synthase expression as a predictor of clinical response to fluoropyrimidine-based chemotherapy in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake and Metabolism of Floxuridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine (5-fluoro-2'-deoxyuridine, FUDR) is a fluorinated pyrimidine analogue with significant antineoplastic activity, primarily employed in the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2][3] As a pro-drug, its efficacy is critically dependent on its transport into cancer cells and subsequent metabolic activation to cytotoxic compounds.[2] This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers in drug development and cancer biology.
Cellular Uptake of this compound
The entry of this compound into cancer cells is a critical determinant of its therapeutic efficacy. As a nucleoside analogue, it hijacks the cell's natural nucleoside transport systems. The primary transporters involved are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs).[4][5][6]
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters, primarily hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 is considered a major route of entry for many nucleoside analogue drugs.[3][7]
-
Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. hCNT1 has been shown to be involved in the uptake of this compound's intermediate metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR).[8]
The expression levels of these transporters can significantly influence a tumor's sensitivity to this compound-based chemotherapy.
Quantitative Data on this compound Uptake and Efficacy
The following tables summarize key quantitative data related to the cellular uptake and cytotoxic effects of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | P388 leukemia | 90% cell kill at various exposure times | [5] |
| Human colon cancer (HT-29) | Phase-specific action at low concentrations | [5] | |
| Human renal cancer (KU-2) | Phase-specific action at low concentrations | [5] | |
| Human lung cancer cell lines (7 lines) | Enhanced cytotoxicity with leucovorin | [9] | |
| Peripheral blood mononuclear cells (PBMC) | 742 µM (for 5'-dFUrd) | [10] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Parameter | Tissue/Cell Type | Value | Reference |
| Mean FUDR Level | Colorectal Hepatic Metastases | 9.2 ± 8.9 nmol/gm | [11] |
| Liver | 24.5 ± 16.8 nmol/gm | [11] | |
| FUDR Tumor/Liver Ratio | Colorectal Hepatic Metastases | 0.43 ± 0.36 | [11] |
| Extraction of FUDR | Tumor | 49% | [11] |
Table 2: In Vivo Uptake of this compound in Human Tissues.
Metabolism of this compound
Once inside the cell, this compound undergoes a series of enzymatic conversions to exert its cytotoxic effects. This metabolic activation is a critical step in its mechanism of action.
The key metabolic steps are:
-
Conversion to 5-Fluorouracil (5-FU): In some instances, particularly with rapid injection, this compound can be catabolized to 5-fluorouracil (5-FU).[3]
-
Phosphorylation to this compound Monophosphate (FdUMP): The primary activation pathway involves the phosphorylation of this compound by thymidine kinase (TK) to form 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[11][12]
-
Further Phosphorylation: FdUMP can be further phosphorylated to the di- and triphosphate forms (FdUDP and FdUTP).
Mechanism of Action
The active metabolites of this compound disrupt cellular processes through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase. It forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][13] This leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, causing "thymineless death."
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation. Metabolites can also be incorporated into RNA, disrupting its function.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and metabolism of this compound.
Radiolabeled this compound Cellular Uptake Assay
This assay measures the rate of this compound transport into cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[³H]-Floxuridine (radiolabeled)
-
Unlabeled this compound
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
-
Vacuum filtration apparatus with glass fiber filters
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Assay Solutions: Prepare a stock solution of [³H]-Floxuridine and a series of dilutions of unlabeled this compound for competition experiments.
-
Uptake Initiation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add the assay medium containing [³H]-Floxuridine (and varying concentrations of unlabeled this compound for competition assays) to each well to initiate uptake.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the assay medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake (e.g., in pmol/min/mg of protein). For competition experiments, determine the IC50 of unlabeled this compound. Kinetic parameters (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation.[14]
HPLC-UV Method for this compound and Metabolite Quantification
This method allows for the separation and quantification of this compound and its major metabolites.
Materials:
-
Cell or tissue lysate
-
Acetonitrile
-
Methanol
-
Phosphate buffer
-
Perchloric acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Standards for this compound, 5-FU, and FdUMP
Protocol:
-
Sample Preparation:
-
For cell lysates, precipitate proteins with an equal volume of ice-cold acetonitrile or perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of phosphate buffer and methanol is typically used. The exact gradient will need to be optimized for the specific column and metabolites of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 268 nm.
-
-
Standard Curve: Prepare a series of standard solutions of this compound, 5-FU, and FdUMP of known concentrations. Inject these standards to generate a standard curve for each compound.
-
Sample Analysis: Inject the prepared sample supernatant into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to the standard curves.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase and the inhibitory effect of FdUMP.
Materials:
-
Purified thymidylate synthase or cell lysate containing the enzyme
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
FdUMP (inhibitor)
-
Reaction buffer (e.g., Tris-HCl with DTT)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, dUMP, and 5,10-methylenetetrahydrofolate.
-
Enzyme Addition: Add the purified TS or cell lysate to the reaction mixture.
-
Inhibitor Addition (for inhibition studies): Add varying concentrations of FdUMP to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of dihydrofolate, a product of the TS reaction.[15][16]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, determine the IC50 or Ki of FdUMP.
siRNA-Mediated Knockdown of Nucleoside Transporters
This technique is used to confirm the role of specific transporters in this compound uptake.
Materials:
-
Cancer cell line of interest
-
siRNA targeting the transporter of interest (e.g., hENT1, hCNT1)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
qRT-PCR reagents for knockdown validation
-
Western blot reagents for knockdown validation
Protocol:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Transfection: Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Post-Transfection: Add complete growth medium and incubate for 48-72 hours to allow for gene knockdown.
-
Validation of Knockdown:
-
qRT-PCR: Isolate RNA from the cells and perform qRT-PCR to quantify the mRNA levels of the target transporter.
-
Western Blot: Lyse the cells and perform a Western blot to assess the protein levels of the target transporter.
-
-
This compound Uptake Assay: Perform the radiolabeled this compound uptake assay (as described in Protocol 1) on the transfected cells to determine the effect of transporter knockdown on drug uptake.
Conclusion
A thorough understanding of the cellular uptake and metabolic pathways of this compound is paramount for optimizing its therapeutic use and overcoming mechanisms of drug resistance. This guide provides a foundational framework for researchers, offering key data, detailed experimental protocols, and visual aids to facilitate further investigation into this important anticancer agent. By elucidating the roles of nucleoside transporters and metabolic enzymes, future research can focus on developing strategies to enhance drug delivery to tumor cells and improve patient outcomes.
References
- 1. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. siRNA Mediate RNA Interference Concordant with Early On-Target Transient Transcriptional Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of 5-fluorouracil action against various cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the human concentrative nucleoside transporter (hCNT1) in the cytotoxic action of 5[Prime]-deoxy-5-fluorouridine, an active intermediate metabolite of capecitabine, a novel oral anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of thymidine phosphorylase and uridine phosphorylase in (fluoro)pyrimidine metabolism in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies | MDPI [mdpi.com]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Floxuridine's Impact on Cell Cycle Progression in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floxuridine, a fluorinated pyrimidine analog, is a cornerstone of chemotherapy regimens for various solid tumors, particularly gastrointestinal adenocarcinomas. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. This guide provides a comprehensive technical overview of this compound's impact on cell cycle progression in cancer cells. It details the molecular mechanisms of action, the resulting cell cycle arrest, and the induction of apoptosis. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways and experimental workflows involved.
Core Mechanism of Action: Thymidylate Synthase Inhibition and DNA Damage
This compound is a prodrug that undergoes intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS)[1][2]. The inhibition of TS disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis[1][2].
The scarcity of dTTP and the resulting imbalance in the deoxynucleotide (dNTP) pool have two major consequences:
-
Incorporation into DNA: In the absence of sufficient dTTP, DNA polymerases can mistakenly incorporate 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into the DNA strand during replication. This leads to DNA fragmentation and triggers a DNA damage response[1][3].
-
"Thymineless Death": The inability to synthesize adequate thymidine for DNA replication leads to a state known as "thymineless death," characterized by the cessation of DNA synthesis and subsequent cell death[1].
Furthermore, this compound can be metabolized to 5-fluorouracil (5-FU), which can then be converted to 5-fluorouridine triphosphate (FUTP). The incorporation of FUTP into RNA disrupts RNA processing and function, contributing to the cytotoxic effects of the drug[2].
Impact on Cell Cycle Progression: S-Phase and G1/G0 Arrest
The primary consequence of this compound-induced DNA synthesis inhibition is a significant alteration in cell cycle progression. The most commonly reported effect is an arrest in the S-phase of the cell cycle, as cells are unable to complete DNA replication[4][5][6]. However, some studies have also reported an arrest in the G0/G1 phase, suggesting that the specific cell cycle checkpoint activated may be cell-type dependent.
Quantitative Data on Cell Cycle Distribution
The following tables summarize the effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry with propidium iodide (PI) staining.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Melanoma Cells | Malignant Melanoma | Control (T10@SiO2) | 24 | ~60% | ~20% | ~20% | [4] |
| FdU10@SiO2 (100 µg/mL) | 24 | ~75% | ~10% | ~15% | [4] | ||
| Control (T10@SiO2) | 72 | ~55% | ~25% | ~20% | [4] | ||
| FdU10@SiO2 (100 µg/mL) | 72 | ~40% | ~30% | ~30% | [4] | ||
| HCT116 | Colorectal Cancer | Control | - | 45.3% | 38.6% | 16.1% | Hypothetical Data |
| 1 µM | 24 | 35.1% | 55.2% | 9.7% | Hypothetical Data | ||
| 10 µM | 24 | 28.9% | 62.5% | 8.6% | Hypothetical Data | ||
| MCF-7 | Breast Cancer | Control | - | 62.1% | 25.4% | 12.5% | Hypothetical Data |
| 5 µM | 48 | 50.8% | 40.1% | 9.1% | Hypothetical Data | ||
| 10 µM | 48 | 45.2% | 48.3% | 6.5% | Hypothetical Data |
Note: The data for HCT116 and MCF-7 cells are presented as hypothetical examples to illustrate the expected trend of S-phase arrest, as specific tabular data was not available in the search results.
Induction of Apoptosis
The cellular stress and DNA damage induced by this compound treatment ultimately lead to programmed cell death, or apoptosis. This is a key component of its anticancer activity. The induction of apoptosis can be quantified by assays that detect the externalization of phosphatidylserine (Annexin V staining) and compromised cell membrane integrity (propidium iodide staining).
Quantitative Data on Apoptosis
| Cell Line | Cancer Type | Treatment | Treatment Duration (hours) | % Apoptotic Cells (Early + Late) | Reference |
| BT474 | Breast Cancer (HER2+) | Control | 12 | ~5% | [7] |
| Free FUdR (10 µM) | 12 | ~15% | [7] | ||
| affi-F/TDNs (10 µM FUdR) | 12 | ~32% | [7] | ||
| MCF-7 | Breast Cancer (HER2-) | Control | 12 | ~4% | [7] |
| Free FUdR (10 µM) | 12 | ~12% | [7] | ||
| affi-F/TDNs (10 µM FUdR) | 12 | ~15% | [7] | ||
| HCT116 ARID1A-WT | Colorectal Cancer | Control | 48 | ~5% | [1] |
| FUDR (10 µM) | 48 | ~15% | [1] | ||
| HCT116 ARID1A-KO | Colorectal Cancer | Control | 48 | ~8% | [1] |
| FUDR (10 µM) | 48 | ~30% | [1] |
Signaling Pathways Activated by this compound
The DNA damage caused by this compound activates a complex network of signaling pathways that orchestrate the cellular response, including cell cycle arrest and apoptosis. The primary pathways involved are the DNA Damage Response (DDR) pathways mediated by the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Upon sensing DNA damage, ATM and ATR are activated and phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 acts as a transcription factor, inducing the expression of genes that mediate cell cycle arrest (such as p21) and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cancer cells.
Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal carcinoma (e.g., HCT116), breast adenocarcinoma (e.g., MCF-7), or other cancer cell lines of interest are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in sterile dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or a vehicle control (DMSO). Cells are incubated for the desired treatment durations (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: After this compound treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are pelleted by centrifugation.
-
Fixation: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and then resuspended in ice-cold 70% ethanol while vortexing gently. Cells are fixed for at least 2 hours at -20°C (or overnight).
-
Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
-
Cell Collection: Following this compound treatment, both the culture supernatant (containing detached apoptotic cells) and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol[7]. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: After this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, p21, p53) and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.
Conclusion
This compound exerts its potent anticancer effects by disrupting DNA synthesis through the inhibition of thymidylate synthase. This leads to significant perturbations in the cell cycle, primarily causing an S-phase or G1/G0 arrest, and ultimately inducing apoptosis. The cellular response to this compound-induced DNA damage is mediated by the ATM/ATR and p53 signaling pathways. A thorough understanding of these mechanisms, supported by quantitative analysis of cell cycle distribution and apoptosis, is crucial for the continued development and optimization of this compound-based cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 3. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization by fluorodeoxyuridine: effects of thymidylate synthase inhibition and cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Fluorodeoxyuridine mediated cell cycle synchronization in S-phase increases the Auger radiation cell killing with 125I-iododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Response to Floxuridine: A Technical Guide to Affected Signaling Pathways
For Immediate Release
[City, State] – December 14, 2025 – In the intricate landscape of cancer therapeutics, a deep understanding of a drug's mechanism of action is paramount for optimizing its clinical efficacy. This technical guide delves into the signaling pathways significantly affected by Floxuridine, a cornerstone antimetabolite chemotherapy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the molecular cascades initiated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
This compound, a fluorinated pyrimidine analog, exerts its cytotoxic effects primarily through the disruption of DNA synthesis and integrity. Following administration, this compound is converted into its active metabolites, principally 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). FdUMP potently inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine triphosphate (dTTP), causing an imbalance in the deoxynucleotide triphosphate (dNTP) pool, which in turn stalls DNA replication and repair.[1] The incorporation of FUTP into RNA and FdUTP into DNA further contributes to cellular stress by disrupting RNA processing and inducing DNA damage.[1]
The cellular response to this compound-induced DNA damage is a complex interplay of signaling pathways that ultimately determine the cell's fate, be it cell cycle arrest, DNA repair, or apoptosis. This guide will explore these key pathways, providing a granular view of the molecular events that underpin this compound's therapeutic action.
Core Signaling Pathways Modulated by this compound
This compound treatment triggers a cascade of molecular events, primarily activating pathways responsive to DNA damage and replication stress. The most prominently affected signaling networks include the p53-p21 pathway, the DNA damage response (DDR) pathway involving ATR and Chk1, and the intrinsic apoptotic pathway.
The p53-p21 Signaling Axis: Guardian of the Genome
The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to genotoxic stress. In response to DNA damage induced by this compound, p53 is stabilized and activated through post-translational modifications, such as phosphorylation.[2] Activated p53 acts as a transcription factor, upregulating the expression of several target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[2][3]
The p21 protein subsequently binds to and inhibits cyclin-dependent kinase 2 (Cdk2) and cyclin-dependent kinase 4 (Cdk4) complexes, leading to a G1/S phase cell cycle arrest.[3] This pause in the cell cycle provides the cell with an opportunity to repair the damaged DNA. If the damage is too severe to be repaired, p53 can initiate apoptosis. The status of the TP53 gene is a critical determinant of the cellular response to this compound, with mutations in this gene often correlating with chemoresistance.[4]
DNA Damage Response: The ATR-Chk1 Checkpoint
This compound-induced replication stress, characterized by stalled replication forks, leads to the accumulation of single-stranded DNA (ssDNA). This is a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response.[5] ATR, in complex with ATR-interacting protein (ATRIP), is recruited to RPA-coated ssDNA.[6]
Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[5] Phosphorylated Chk1 is a critical effector of the intra-S and G2/M cell cycle checkpoints. It mediates the degradation of the Cdc25A phosphatase, which is required for the activation of cyclin-dependent kinases that drive cell cycle progression.[7] This leads to cell cycle arrest, providing time for DNA repair. The ATR-Chk1 pathway is therefore crucial for maintaining genomic integrity in the face of this compound-induced DNA damage.[8]
Induction of Apoptosis: The Intrinsic Pathway
When DNA damage is extensive and cannot be repaired, this compound treatment triggers programmed cell death, or apoptosis. The primary mechanism of apoptosis induction by this compound is through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Pro-apoptotic Bcl-2 family members, such as Bax and Bak, are activated in response to DNA damage. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[9] Cytoplasmic cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form the apoptosome.[4] This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4][10] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[10]
Quantitative Analysis of this compound's Effects
The cytotoxic effects of this compound are dose- and cell line-dependent. The following tables summarize key quantitative data from studies on colorectal cancer cell lines.
Table 1: IC50 Values of 5-Fluorouracil (Active Metabolite of this compound) in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| HCT116 | 18.43 ± 3.82 (48h) | [11] |
| HT-29 | 100 (24h) | [12] |
| DLD-1 | Not specified | [12] |
| SW480 | Not specified | [13] |
| SW620 | Not specified | [13] |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: Effects of 5-Fluorouracil on Apoptosis and Cell Cycle in HCT116 Cells
| Treatment | Apoptosis Rate (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | ~5 | ~55 | ~30 | ~15 | [14][15] |
| 5-FU (20 µM, 48h) | 20.20 | Decreased | Increased | Decreased | [14] |
| 5-FU (20 µM) + Apigenin (20 µM), 48h | 70.92 | Further Decreased | Further Increased | Further Decreased | [14] |
| 5-FU (dose not specified, 72h) | 24.6 | Decreased | Increased | Decreased | [11] |
Note: The data presented are illustrative and may vary between experiments. Apigenin is a natural compound shown to enhance 5-FU's effects.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Western Blot Analysis of p53 and p21 Expression
This protocol describes the detection of p53 and p21 protein levels in cells treated with this compound.
1. Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[16]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against p53 and p21 (diluted according to the manufacturer's instructions) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
5. Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.
1. Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described for the Western blot analysis.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[18]
-
Incubate the cells at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
2. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[2]
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18] The RNase A is crucial to degrade RNA, which PI can also bind to.[19]
-
Incubate the cells in the dark at room temperature for 30 minutes.[2]
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 600 nm).[18]
-
Collect data from at least 10,000 events per sample.
-
Use software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptotic cells using Annexin V and PI staining followed by flow cytometry.
1. Cell Preparation:
-
Culture and treat cells with this compound as previously described.
-
Harvest both adherent and floating cells and wash with cold PBS.[1]
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a low concentration of propidium iodide to the cell suspension.[1]
-
Incubate in the dark at room temperature for 15-20 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live.
-
Quantify the percentage of cells in each quadrant.[1]
Conclusion
This compound remains a vital tool in the oncologist's arsenal, and a thorough understanding of its molecular mechanisms is crucial for its effective use and for the development of novel combination therapies. This technical guide has provided an in-depth look at the key signaling pathways affected by this compound treatment, namely the p53-p21, ATR-Chk1, and intrinsic apoptosis pathways. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field. Future investigations should continue to unravel the intricate network of cellular responses to this compound, with the ultimate goal of improving patient outcomes in cancer therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. abeomics.com [abeomics.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genomic DNA damage and ATR-Chk1 signaling determine oncolytic adenoviral efficacy in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mismatch repair-mediated cell cycle checkpoint response to fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
An In-depth Technical Guide to the Discovery and Synthesis of Floxuridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floxuridine (5-fluoro-2'-deoxyuridine, FUDR), a cornerstone in the chemotherapeutic landscape, represents a significant milestone in the rational design of anticancer agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of this compound and its derivatives. We delve into the historical context of its development, detail its mechanism of action targeting the core machinery of DNA replication, and present detailed synthetic protocols. Furthermore, this document explores the rationale and development of advanced this compound derivatives, such as the ProTide NUC-3373, designed to overcome the limitations of the parent drug. Quantitative data on the biological activity of these compounds are summarized, and key signaling pathways and experimental workflows are visualized to provide a clear and concise understanding for researchers in oncology and medicinal chemistry.
Discovery and Historical Context
The story of this compound is intrinsically linked to the pioneering work of Dr. Charles Heidelberger and his colleagues in the 1950s. Their research into fluorinated pyrimidines led to the synthesis of 5-fluorouracil (5-FU), a compound that demonstrated significant antitumor activity.[1][2] Building on this success, Heidelberger's team developed this compound, the deoxyribonucleoside of 5-FU, with the hypothesis that it would be more readily converted into the active metabolite responsible for inhibiting DNA synthesis.[1] this compound was first approved for use in the United States in 1970 and has since been primarily used in the palliative management of gastrointestinal adenocarcinoma that has metastasized to the liver.[3]
Mechanism of Action
This compound is an antimetabolite that functions as a prodrug.[4] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[5]
Upon administration, this compound is rapidly metabolized to 5-fluorouracil (5-FU).[4] 5-FU is then converted to fluorodeoxyuridine monophosphate (FdUMP), the active metabolite. FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively inhibiting the enzyme's function.[6] This blockade of thymidylate synthase leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in "thymineless death" as cancer cells are unable to replicate their DNA.[5]
This compound's mechanism of action.
Synthesis of this compound
The chemical synthesis of this compound typically involves the coupling of a protected 2-deoxyribose derivative with 5-fluorouracil. A representative synthetic workflow is outlined below.
A representative workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of this compound synthesis.
Step 1: Coupling of 5-Fluorouracil with a Protected Deoxyribose
A common starting material is 1-chloro-3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-ribofuranose. In a suitable solvent such as dichloromethane, 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine is reacted with the protected deoxyribose derivative.[6] The use of specific solvents like dichloromethane has been shown to improve the diastereoselectivity for the desired β-anomer.[6]
Step 2: Deprotection of the Hydroxyl Groups
The resulting protected this compound derivative is then deprotected to yield this compound. A common method involves ammonolysis.[7]
-
To a solution of methanolic ammonia (10-12% w/w), the protected this compound derivative (e.g., 3',5'-di-O-(4-chlorobenzoyl)-5-fluoro-2'-β-deoxyuridine) is added at a controlled temperature (e.g., 10 °C).[7]
-
The reaction mixture is gradually warmed to room temperature (e.g., 25 °C) and stirred for an extended period (e.g., 20-24 hours).[7]
-
Reaction completion is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under vacuum.[7]
-
The crude product is then purified, for example, by recrystallization, to yield pure this compound.[7]
A reported yield for the deprotection step is approximately 86.2%, with a purity of over 99.9% as determined by HPLC.[7]
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁FN₂O₅ |
| Molar Mass | 246.19 g/mol |
| CAS Number | 50-91-9 |
| Melting Point | 150.5 °C |
Spectroscopic Data
| ¹H NMR (400 MHz, D₂O) | ¹³C NMR (DMSO-d₆) |
| A representative ¹H NMR spectrum of this compound in D₂O shows characteristic peaks for the sugar and base protons. | The ¹³C NMR spectrum in DMSO-d₆ provides signals corresponding to the nine carbon atoms of the this compound molecule. |
Note: Detailed spectra can be found in chemical databases such as ChemicalBook and SpectraBase.[8][9]
Biological Activity
| Compound | Cell Line | Assay | IC₅₀/GI₅₀ | Reference |
| This compound | H. Ep. #1 (human tumor) | Growth Inhibition | 0.01 µg/mL (0.04 µM) | [10] |
| This compound | CCRF-CEM (human leukemia) | Growth Inhibition | 0.5 µM | [11] |
| 5-FUdr-anti-Ly-2.1 | E3 (murine thymoma) | [³H]deoxyuridine incorporation | 6 nM | [12] |
| Free 5-FUdr | E3 (murine thymoma) | [³H]deoxyuridine incorporation | 0.51 nM | [12] |
| NUC-3373 | Various Cancer Cell Lines | Cytotoxicity | Low µM range | [13] |
| This compound dipeptide prodrugs | Caco-2, AsPC-1, Capan-2 | Gly-Sar Uptake Inhibition | IC₅₀ values in mM range | [8] |
| Lethal Dose (LD₅₀) of this compound | |
| Species | LD₅₀ (mg/kg +/- SE) |
| Mouse | 880 +/- 51 |
| Rat | 670 +/- 73 |
| Rabbit | 94 +/- 19.6 |
| Dog | 157 +/- 46 |
Source: Wikipedia[4]
This compound Derivatives: Overcoming Limitations
While this compound is an effective chemotherapeutic agent, its clinical utility is hampered by several factors, including rapid catabolism by dihydropyrimidine dehydrogenase (DPD) and the need for intracellular activation.[12] To address these limitations, various derivatives have been developed.
NUC-3373: A ProTide Derivative
NUC-3373 is a phosphoramidate ProTide of this compound designed to bypass the key resistance mechanisms associated with 5-FU and this compound.[14]
Key advantages of NUC-3373 include:
-
Direct intracellular delivery of the active metabolite, FdUMP. [5]
-
Bypasses the need for nucleoside transporters for cellular uptake. [15]
-
Resistance to degradation by DPD. [14]
-
Generates significantly higher intracellular concentrations of FdUMP compared to 5-FU. [16]
These properties lead to a more potent inhibition of thymidylate synthase and a more favorable safety profile, with reduced formation of toxic metabolites associated with 5-FU.[5]
Mechanism of action of the ProTide derivative NUC-3373.
Other Derivatives
-
Bile Acid Prodrugs: To enhance liver targeting, this compound has been conjugated to bile acids. These prodrugs are designed to be substrates for the Na⁺/taurocholate cotransporting polypeptide (NTCP), a transporter highly expressed in hepatocytes.[7] This strategy aims to increase the concentration of the drug in the liver while minimizing systemic exposure.[7]
-
Amino Acid Ester Prodrugs: To improve oral bioavailability, amino acid ester prodrugs of this compound have been synthesized. These derivatives are designed to be recognized by peptide transporters in the intestine, thereby enhancing absorption.[8]
-
Organometallic Cages: Novel delivery systems, such as water-soluble organometallic cages, have been developed to encapsulate this compound derivatives. These host-guest systems have shown enhanced cytotoxicity against cancer cell lines.
Conclusion
This compound, a product of rational drug design from the mid-20th century, remains a clinically relevant antimetabolite. The understanding of its mechanism of action has paved the way for the development of next-generation derivatives that address its pharmacological shortcomings. ProTides like NUC-3373 and other targeted delivery strategies exemplify the ongoing innovation in this field, aiming to enhance therapeutic efficacy and improve patient outcomes. This guide provides a foundational understanding for researchers and professionals involved in the continued development and application of this compound and its analogs in cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid ester prodrugs of this compound: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and in Vitro Evaluation of Bile Acid Prodrugs of this compound to Target the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cancer Cell Growth Inhibition by Dipeptide Prodrugs of this compound: Increased Transporter Affinity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound amino acid ester prodrugs: enhancing Caco-2 permeability and resistance to glycosidic bond metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nucana.com [nucana.com]
- 15. Growth inhibition of a human tumor cell strain by 5-fluorouracil, 5-fluorouridine, and 5-fluoro-2'-deoxyuridine; reversal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Delivery of this compound derivatives to cancer cells by water-soluble organometallic cages - PubMed [pubmed.ncbi.nlm.nih.gov]
Floxuridine's historical context in chemotherapy research
An In-depth Technical Guide on the Core Principles and Evolution of Floxuridine in Oncology Research
For researchers, scientists, and drug development professionals, understanding the historical context of cornerstone chemotherapeutic agents like this compound offers critical insights into the evolution of cancer treatment. This technical guide delves into the pivotal moments of this compound's development, its mechanism of action, early experimental protocols, and the quantitative outcomes of seminal clinical trials that established its role in oncology.
Discovery and Development: A Legacy of Fluoropyrimidines
This compound, also known as 5-fluoro-2'-deoxyuridine (FUDR), emerged from the pioneering work on fluoropyrimidines by Dr. Charles Heidelberger and his colleagues in the late 1950s.[1] This research built upon the earlier synthesis of 5-fluorouracil (5-FU), a compound designed to interfere with nucleic acid synthesis in rapidly dividing cancer cells.[1] The National Cancer Institute played a significant role in the early development of this compound.[2] The drug gained FDA approval in December 1970, initially marketed by Roche under the brand name FUDR®.[2]
The rationale behind this compound's development was to create a more direct inhibitor of DNA synthesis. As a deoxyuridine analog, it was hypothesized to more readily enter the DNA synthesis pathway.[3]
Mechanism of Action: Targeting the Engine of Cell Division
This compound functions as an antimetabolite, specifically a pyrimidine analog, that disrupts the S-phase of cell division, leading to the death of rapidly proliferating cells.[4] Its mechanism is a multi-step process that ultimately halts DNA replication.
Upon administration, this compound is rapidly metabolized in the body to 5-fluorouracil (5-FU).[4][5] 5-FU is the primary active form of the drug and exerts its cytotoxic effects through several pathways:
-
Inhibition of Thymidylate Synthetase: The most critical action of 5-FU is the inhibition of the enzyme thymidylate synthetase.[4] 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthetase and the cofactor N5,N10-methylenetetrahydrofolate. This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2] The depletion of dTMP, a necessary precursor for deoxythymidine triphosphate (dTTP), leads to an imbalance of deoxynucleotide triphosphates and the inhibition of DNA synthesis and repair, a phenomenon often referred to as "thymineless death."[2]
-
Incorporation into RNA and DNA: Metabolites of 5-FU can also be incorporated into RNA and DNA.[4] Incorporation into RNA leads to the production of fraudulent RNA, which can disrupt protein synthesis and other cellular functions.[4] Incorporation into DNA can lead to DNA strand breaks and instability.
The following diagram illustrates the metabolic and signaling pathway of this compound:
Early Experimental Protocols
The elucidation of this compound's mechanism of action relied on various biochemical assays developed in the mid-20th century. A key experimental protocol was the Thymidylate Synthetase Inhibition Assay . While modern methods utilize techniques like mass spectrometry, early assays often relied on radiolabeling.
Historical Thymidylate Synthetase Activity Assay (Conceptual Protocol):
This protocol is a conceptual representation based on early methodologies and may not reflect a specific published procedure verbatim.
-
Enzyme Preparation:
-
Homogenize tumor cells or tissue samples (e.g., from murine tumors) in a buffered solution.
-
Centrifuge the homogenate to obtain a crude enzyme extract containing thymidylate synthetase.
-
Further purification steps, such as ammonium sulfate precipitation, could be employed to enrich the enzyme fraction.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
The enzyme extract.
-
The substrate, deoxyuridine monophosphate (dUMP), often radiolabeled with tritium at the 5-position ([5-³H]dUMP).
-
The cofactor, N5,N10-methylenetetrahydrofolate.
-
A suitable buffer to maintain pH.
-
In experimental tubes, varying concentrations of the inhibitor (e.g., FdUMP, derived from this compound). Control tubes would contain no inhibitor.
-
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Reaction Termination and Measurement:
-
Terminate the enzymatic reaction, for example, by adding a strong acid.
-
The key measurement is the release of tritium from the 5-position of dUMP as the methyl group is added to form dTMP. The released tritium would be in the form of tritiated water (³H₂O).
-
Separate the tritiated water from the unreacted radiolabeled substrate. Early methods might have involved techniques like charcoal adsorption to remove the nucleotide.
-
Quantify the amount of released tritium using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of tritium released is directly proportional to the thymidylate synthetase activity.
-
By comparing the activity in the presence and absence of the inhibitor, the percentage of inhibition can be calculated. This allows for the determination of parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The following diagram illustrates a generalized workflow for such an experiment:
Early Clinical Trials: Establishing a Niche in Liver Metastases
This compound's clinical development quickly focused on its administration via hepatic arterial infusion (HAI) for the treatment of colorectal cancer metastases confined to the liver. The rationale for this approach is the high first-pass extraction of this compound by the liver, which allows for high local drug concentrations in the tumor with reduced systemic toxicity.[6]
Below are tables summarizing quantitative data from some of the early and pivotal clinical trials investigating this compound.
Table 1: Randomized Trial of Hepatic Arterial Infusion (HAI) vs. Systemic 5-FU for Colorectal Liver Metastases
| Characteristic | HAI this compound Group | Systemic 5-FU Group | p-value | Reference |
| Number of Patients | 81 | 82 | - | [7] |
| Median Survival | 15 months | 11 months | < 0.02 | [7] |
| 1-Year Survival Rate | 64% | 44% | < 0.02 | [7] |
| 2-Year Survival Rate | 23% | 13% | < 0.02 | [7] |
Table 2: Northern California Oncology Group (NCOG) Randomized Trial of Intravenous (IV) vs. Intra-arterial (IA) this compound for Colorectal Liver Metastases
| Outcome | IA this compound | IV this compound | Reference |
| Number of Evaluable Patients | 50 | 65 | [8] |
| Hepatic Response Rate | 42% | 10% | [8] |
| Median Time to Hepatic Progression | 9.8 months | 5.9 months | [8] |
| Dose-Limiting Toxicity | Biliary Toxicity | Diarrhea | [8] |
Table 3: Phase I/II Study of HAI this compound and Dexamethasone with Systemic Irinotecan for Unresectable Hepatic Metastases from Colorectal Cancer
| Outcome | Value | Reference |
| Number of Patients | 46 | |
| Response Rate (non-cryosurgery group) | 74% | |
| Dose-Limiting Toxicities | Diarrhea, Neutropenia |
These early trials, while often involving small patient numbers by today's standards, were instrumental in demonstrating the superiority of HAI this compound for achieving local control of liver metastases from colorectal cancer. They also highlighted the significant issue of biliary toxicity associated with this treatment, which led to subsequent research on dose modulation and the co-administration of agents like dexamethasone to mitigate this side effect.
Conclusion: An Enduring Legacy
This compound stands as a testament to the early days of rational drug design in oncology. Its development, rooted in a fundamental understanding of nucleic acid metabolism, paved the way for targeted cancer therapies. While newer systemic agents and targeted therapies have emerged, HAI with this compound continues to be a valuable treatment option for select patients with isolated colorectal liver metastases. The historical context of its research provides a rich foundation for current and future endeavors in cancer drug development, reminding us of the enduring principles of targeting fundamental cellular processes to combat malignant growth.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Hepatic arterial infusion of this compound in patients with liver metastases from colorectal carcinoma: long-term results of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of continuous intravenous versus hepatic intraarterial this compound in patients with colorectal cancer metastatic to the liver: the Northern California Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of hepatic arterial infusion of this compound and dexamethasone with systemic irinotecan for unresectable hepatic metastases from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Core Technical Guide to the Chemical and Physical Properties of Floxuridine for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine (5-Fluoro-2'-deoxyuridine), a fluorinated pyrimidine analogue, is a crucial antimetabolite agent in oncological research and therapy.[1][2] Its primary role as an inhibitor of DNA synthesis has made it a subject of extensive study and a component in various chemotherapeutic regimens.[3][4] This in-depth technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols to aid researchers in their investigations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and drug development, influencing aspects from formulation to bioavailability. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O₅ | [1] |
| Molecular Weight | 246.19 g/mol | [1] |
| Melting Point | 150-151 °C | [5] |
| Solubility | - Water: Freely soluble - DMSO: Soluble - Dimethylformamide: Soluble | [1][6] |
| pKa | Not explicitly stated, but potentiometric titration is a suitable method for determination. | [7][8] |
| LogP (Octanol-Water Partition Coefficient) | -1.16 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Stability | Stable under recommended storage conditions (-20°C for lyophilized powder). Reconstituted solutions should be stored at 2-8°C for no longer than two weeks. | [1] |
Mechanism of Action: Inhibition of DNA Synthesis
This compound exerts its cytotoxic effects by interfering with the synthesis of DNA.[3] Upon administration, it is rapidly metabolized in vivo to 5-fluorouracil (5-FU).[2][3] Subsequently, 5-FU is converted into two active metabolites: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP).
FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4][9] By forming a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, FdUMP effectively blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[9] This leads to a depletion of the intracellular thymidine triphosphate (dTTP) pool, which in turn inhibits DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[9]
FUTP, the other active metabolite, can be incorporated into RNA, leading to the production of fraudulent RNA and further contributing to cellular toxicity.[3]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the physicochemical characterization and biological activity of this compound.
Determination of Melting Point (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid crystalline compound like this compound.[10][11]
Materials:
-
This compound (powdered)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for fine powdering)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered this compound sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown sample, perform a rapid heating run (e.g., 10-20 °C/minute) to get an approximate melting range.
-
Accurate Determination: For a precise measurement, set the starting temperature of the apparatus to about 20°C below the expected melting point. Heat at a slow, controlled rate (e.g., 1-2 °C/minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and reproducibility.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[12][13]
Materials:
-
This compound
-
Distilled water (or other aqueous buffer of interest)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., distilled water, phosphate-buffered saline) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately with the solvent.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known this compound concentrations.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[7][14]
Materials:
-
This compound
-
Potentiometer with a pH electrode
-
Burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration.
-
Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and ensure it does not touch the stir bar.
-
Titration: Begin stirring the solution gently. Add the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH changes significantly, indicating the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).
-
Replicates: Perform the titration in triplicate for accuracy.
The following workflow diagram illustrates the general process for determining the physicochemical properties of a compound.
Caption: General workflow for determining key physicochemical properties.
Thymidylate Synthase (TS) Activity Assay
This assay measures the activity of thymidylate synthase and can be used to evaluate the inhibitory effect of this compound's active metabolite, FdUMP.[15][16]
Materials:
-
Cell lysate or purified thymidylate synthase
-
[5-³H]-deoxyuridine monophosphate ([³H]dUMP)
-
5,10-Methylenetetrahydrofolate (cofactor)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
FdUMP (as inhibitor)
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, cell lysate or purified TS, and 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition (for inhibition studies): For inhibition assays, pre-incubate the enzyme with varying concentrations of FdUMP for a specified time.
-
Initiation of Reaction: Start the reaction by adding [³H]dUMP to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding cold TCA.
-
Separation of Product: Add a suspension of activated charcoal to the mixture to adsorb the unreacted [³H]dUMP. Centrifuge to pellet the charcoal.
-
Measurement of Radioactivity: The supernatant contains the tritiated water ([³H]₂O) released during the conversion of [³H]dUMP to dTMP. Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the thymidylate synthase activity. For inhibition studies, calculate the percentage of inhibition at each FdUMP concentration and determine the IC₅₀ value.
DNA Synthesis Inhibition Assay
This assay measures the rate of DNA synthesis in cultured cells and can be used to assess the impact of this compound.[17][18]
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
[³H]-Thymidine (radiolabeled precursor for DNA synthesis)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a desired period (e.g., 24, 48, or 72 hours).
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for a short period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Wash the cells with cold phosphate-buffered saline (PBS). Lyse the cells and precipitate the DNA by adding cold TCA.
-
Washing: Wash the precipitate with TCA to remove unincorporated [³H]-Thymidine.
-
Solubilization: Solubilize the DNA precipitate by adding NaOH.
-
Measurement of Radioactivity: Transfer the solubilized DNA to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis. Calculate the percentage of inhibition of DNA synthesis for each this compound concentration compared to the untreated control.
Conclusion
This technical guide provides a foundational understanding of the core chemical and physical properties of this compound, its mechanism of action, and practical experimental protocols for its characterization and biological evaluation. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their efforts to further elucidate the therapeutic potential and applications of this important antimetabolite. Adherence to rigorous experimental design and data analysis is crucial for obtaining reliable and reproducible results in the study of this compound.
References
- 1. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pharmatutor.org [pharmatutor.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. Melting Point Test - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Sterility in C. elegans with Floxuridine (FUDR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using floxuridine (FUDR) for inducing sterility in the nematode Caenorhabditis elegans. This method is widely employed in aging research and other studies where the presence of progeny would confound experimental results. The following sections detail the mechanism of action, provide standardized protocols, and summarize key quantitative data.
Introduction and Mechanism of Action
This compound (FUDR) is a chemical inhibitor of DNA synthesis widely used to prevent reproduction in C. elegans. As an analog of deoxyuridine, FUDR's primary mode of action is the inhibition of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By disrupting DNA and RNA synthesis, FUDR induces mitotic cell death.[1] In adult C. elegans, the somatic cells are largely post-mitotic. Therefore, the primary targets of FUDR are the proliferating germline stem cells. Administering FUDR at or near the onset of sexual maturity effectively prevents the development of viable progeny without significantly impacting the lifespan or health of the adult worm in many standard experimental contexts.[2][3] However, it is important to note that FUDR is not biologically inert and can have secondary effects on various physiological processes, including proteostasis and stress response mechanisms.[4][1][5]
Quantitative Data Summary
The following tables summarize the quantitative data related to the use of FUDR for inducing sterility in C. elegans, as extracted from various studies.
Table 1: Effective Concentrations of this compound for Sterility and Other Effects
| Concentration (µM) | Observed Effect | Notes |
| 1 | Can prevent the appearance of progeny on a second plate if worms are transferred on day 3 of adulthood. | Useful for experiments where minimal FUDR exposure is desired.[6] |
| 5 - 400 | Common range used in C. elegans lifespan studies. | The specific concentration can influence experimental outcomes, especially in mutant strains.[7] |
| 25 | May not be sufficient to induce complete sterility. gas-1 mutants have a decreased lifespan at this concentration. | Highlights the importance of validating the FUDR concentration for specific genetic backgrounds.[6] |
| 50 | Required to prevent progeny from reaching adulthood in one study. gas-1 mutants show an increased lifespan. | A commonly used concentration for lifespan experiments.[6] |
| 100 | A typical concentration for lifespan assays, leading to a doubled lifespan in gas-1 mutants. | Often used to ensure sterility while minimizing potential off-target effects.[6][8][9] |
| 400 | Induces complete sterility within five hours by preventing eggs from hatching. | A high concentration used when complete and rapid sterility is required.[3][10] Also used in targeted proteomic analysis.[2] |
Table 2: Timing of FUDR Administration and its Effects
| Developmental Stage of Administration | Outcome | Reference |
| Larval Stages (prior to L4) | Can result in stunted growth and reduced lifespan. | It is generally recommended to avoid exposing developing larvae to FUDR.[8][11] |
| Late L4 / Young Adult | Prevents progeny development without majorly affecting the adult worm. | This is the most common and recommended time for FUDR administration to achieve sterility for aging and other adult-stage studies.[2][3] |
| Adulthood | Can lead to an increased lifespan in some contexts. | The effects of FUDR on lifespan can be complex and context-dependent.[8][11] |
Experimental Protocols
This section provides a detailed methodology for preparing FUDR plates and inducing sterility in a synchronized population of C. elegans.
Materials
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
This compound (FUDR) stock solution (e.g., 10 mg/mL in sterile water)
-
Synchronized population of C. elegans (L4 stage)
-
Sterile spreaders
-
Incubator at the desired temperature for C. elegans growth (e.g., 20°C)
Protocol for FUDR Plate Preparation
-
Prepare NGM agar and autoclave.
-
Cool the molten agar to approximately 55°C in a water bath.
-
Add the appropriate volume of FUDR stock solution to the molten NGM to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add the corresponding volume of your stock). Mix gently but thoroughly to ensure even distribution.
-
Pour the FUDR-containing NGM into petri plates and allow them to solidify.
-
Once solidified, seed the plates with a lawn of E. coli OP50 and allow the lawn to grow overnight at room temperature or for a few hours at 37°C.
-
Store the prepared FUDR plates at 4°C for up to two weeks.
Protocol for Inducing Sterility
-
Synchronize C. elegans Population: Obtain a synchronized population of worms at the L1 stage using standard bleaching methods followed by hatching in M9 buffer.
-
Growth to L4 Stage: Plate the synchronized L1 larvae onto standard NGM plates seeded with OP50 and incubate at the desired temperature until they reach the L4 larval stage.
-
Transfer to FUDR Plates: Transfer the L4 worms to the prepared FUDR-containing NGM plates.
-
Incubation and Monitoring: Incubate the worms under standard conditions. The worms will reach adulthood on the FUDR plates. Sterility should be achieved as the germline is affected, and any laid eggs will not hatch.[3]
-
Observation: Regularly monitor the worms for the absence of progeny. The adult worms can now be used for lifespan assays or other experiments without the need for daily transfer to avoid progeny contamination.
Visualizations
The following diagrams illustrate the mechanism of action of FUDR and the experimental workflow.
References
- 1. This compound supports UPS independent of germline signaling and proteostasis regulators via involvement of detoxification in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synchronous growth and aging of Caenorhabditis elegans in the presence of fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound supports UPS independent of germline signaling and proteostasis regulators via involvement of detoxification in C. elegans | PLOS Genetics [journals.plos.org]
- 5. Fluorodeoxyuridine Improves Caenorhabditis elegans Proteostasis Independent of Reproduction Onset | PLOS One [journals.plos.org]
- 6. FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorodeoxyuridine Improves Caenorhabditis elegans Proteostasis Independent of Reproduction Onset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | C22 disrupts embryogenesis and extends C. elegans lifespan [frontiersin.org]
Application Notes and Protocols for Synchronizing C. elegans Populations with Floxuridine for Aging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using floxuridine (FUDR), a DNA synthesis inhibitor, for synchronizing Caenorhabditis elegans (C. elegans) populations in aging research. Proper synchronization is critical for obtaining reliable and reproducible data in lifespan and healthspan assays.
Introduction
C. elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and well-characterized biology. A significant challenge in conducting aging studies is the rapid reproductive cycle of the nematode, which leads to overlapping generations and makes it difficult to follow a single cohort of aging animals. This compound (FUDR) is widely used to address this by preventing the development of progeny, thereby maintaining an age-synchronous population of adult worms.[1] FUDR inhibits thymidylate synthase, a key enzyme in DNA synthesis, which prevents eggs from hatching without significantly affecting the lifespan of the post-mitotic adult worms under standard conditions.[2][3] However, the effects of FUDR can be context-dependent, influencing lifespan and stress resistance in certain genetic backgrounds or environmental conditions.[2][4]
Key Considerations for Using this compound
-
Timing of Administration: It is crucial to add FUDR at the late larval stage (L4) or to young adults.[5] Introducing FUDR too early can interfere with development, while adding it too late will not prevent the initial wave of progeny.[6]
-
Concentration: The optimal concentration of FUDR can vary depending on the experimental goals and the C. elegans strain used.[2][4] A common concentration range is 50-100 µM, though concentrations as low as 25 µM and as high as 400 µM have been reported.[2][5][7]
-
Potential Side Effects: While generally considered to have a minimal effect on wild-type lifespan, FUDR can influence various physiological processes, including stress response pathways and mitochondrial function.[7][8] Researchers should be aware of these potential confounding factors and consider appropriate controls.
Experimental Protocols
Protocol 1: Synchronization of C. elegans using Bleaching and FUDR Treatment
This protocol describes a standard method for obtaining a tightly synchronized population of L1 larvae, which are then grown to the desired stage before FUDR treatment.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 bacteria
-
M9 buffer
-
Bleach solution (Sodium hypochlorite)
-
This compound (FUDR) stock solution (e.g., 10 mg/mL in water)
-
Gravid adult C. elegans
Procedure:
-
Preparation of FUDR Plates:
-
Prepare NGM agar and cool to 55°C.
-
Add FUDR to the desired final concentration (e.g., 100 µM).
-
Pour plates and allow them to solidify.
-
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
-
-
Synchronization by Bleaching: [9]
-
Wash gravid adult worms from NGM plates into a centrifuge tube using M9 buffer.
-
Pellet the worms by centrifugation.
-
Aspirate the supernatant and add bleach solution to the worm pellet.
-
Vortex vigorously for 3-5 minutes to dissolve the adult worms and release the eggs.
-
Quickly pellet the eggs by centrifugation.
-
Wash the egg pellet 2-3 times with M9 buffer to remove all traces of bleach.
-
Resuspend the final egg pellet in M9 buffer.
-
-
Hatching and Growth:
-
Pipette the egg suspension onto unseeded NGM plates and allow them to hatch overnight at 20°C. This will result in a synchronized population of L1 larvae.
-
Transfer the synchronized L1 larvae to OP50-seeded NGM plates and allow them to develop to the late L4 stage (approximately 48 hours at 20°C).
-
-
FUDR Treatment for Lifespan Assay:
-
Transfer the late L4 worms to the prepared FUDR-containing NGM plates.
-
This marks Day 0 of the adult lifespan.
-
Incubate the plates at the desired temperature (e.g., 20°C).
-
Score the viability of the worms daily or every other day. A worm is considered dead when it no longer responds to gentle prodding with a platinum wire.
-
Experimental Workflow for C. elegans Synchronization and Lifespan Assay
Caption: Workflow for C. elegans synchronization and lifespan analysis.
Quantitative Data Summary
The following tables summarize the effects of FUDR on C. elegans lifespan from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in experimental conditions (e.g., temperature, food source, and worm strain).
Table 1: Effect of FUDR Concentration on Wild-Type (N2) Lifespan
| FUDR Concentration (µM) | Lifespan Effect | Reference |
| 25 | Slight increase | [5][7] |
| 50 | No significant effect or slight increase | [2] |
| 100 | No significant effect | [2] |
| 400 | No significant effect or slight decrease | [1][7] |
Table 2: Timing of FUDR Administration and its Impact on Lifespan
| Timing of FUDR Exposure (50 µM) | Lifespan Outcome | Pathological Effects | Reference |
| Late Development (L4) | Reduced lifespan | Enhanced intestinal atrophy | [6][10] |
| Early Adulthood (Day 2-3) | Increased lifespan | Ameliorated pharyngeal degeneration and uterine tumors | [6][10] |
Signaling Pathways and FUDR
FUDR's primary mechanism of action is the inhibition of DNA synthesis. However, its effects on aging can be linked to several cellular signaling pathways. For instance, FUDR treatment has been shown to modulate proteostasis and stress responses.[8][11] The exact molecular mechanisms by which FUDR influences these pathways are still under investigation, but they are thought to be independent of its effect on germline proliferation.[11]
Logical Relationship of FUDR's Action
Caption: Logical flow of FUDR's effects in C. elegans.
Conclusion
The use of this compound is a valuable and widely adopted technique for maintaining age-synchronous C. elegans populations for aging studies. By carefully controlling the timing and concentration of FUDR administration, researchers can minimize confounding variables and obtain high-quality data. However, it is essential to be aware of the potential off-target effects of FUDR and to include appropriate controls in experimental designs. These application notes provide a foundation for the effective use of FUDR in C. elegans aging research, enabling more robust and reproducible findings in the field.
References
- 1. Synchronous growth and aging of Caenorhabditis elegans in the presence of fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for maintaining large, aging populations of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound supports UPS independent of germline signaling and proteostasis regulators via involvement of detoxification in C. elegans | PLOS Genetics [journals.plos.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Age-dependent effects of this compound (FUdR) on senescent pathology and mortality in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorodeoxyuridine Improves Caenorhabditis elegans Proteostasis Independent of Reproduction Onset - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Floxuridine for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Floxuridine in various cell culture experiments. This compound, a pyrimidine analog, is a widely used chemotherapeutic agent that primarily functions by inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway.[1] This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Therefore, careful optimization is crucial for obtaining reliable and reproducible results.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes a range of reported IC50 values for this compound across various cancer cell lines. It is important to note that these values can be influenced by the specific assay conditions, including incubation time and the method used for assessing cell viability.[3]
| Cell Line | Cancer Type | IC50 Value (µM) | Assay/Incubation Time |
| L1210 | Leukemia | 0.0011 | Not Specified |
| CCRF-CEM | Leukemia | 0.0006 - 0.5 | Growth Inhibition Assay |
| LNCaP | Prostate Cancer | 0.0692 | Cytotoxicity Assay |
| A2780 | Ovarian Cancer | 0.026 | MTT Assay / 5 days |
| HeLa | Cervical Cancer | 0.0094 - 0.204 | Proliferation/MTT Assay |
| HTB38 | Colon Cancer | 1.1 | MTT Assay |
| HCC2998 | Colon Cancer | 16.9 | MTT Assay |
| HepG2 | Liver Cancer | 7.8 | MTT Assay |
| 143B | Osteosarcoma | 6.02 - 14.1 | SRB Assay / 72 hrs |
| A549 | Lung Cancer | 9.74 - 60.8 | MTT/MTS Assay / 72 hrs |
Experimental Protocols
Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes a method for determining the dose-response curve and IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the optimal concentration of this compound.
Analysis of Cell Cycle Arrest by Flow Cytometry
This protocol outlines a method to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the predetermined optimal concentration of this compound (or a range of concentrations) for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
-
Detection of Apoptosis using Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Adherent cells can be detached using gentle trypsinization.
-
Centrifuge the cell suspension and wash the cells once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Signaling Pathways and Logical Relationships
This compound exerts its cytotoxic effects by inducing DNA damage, which in turn activates the DNA damage response (DDR) pathway. Key kinases in this pathway, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated and subsequently phosphorylate downstream targets like CHK1 and CHK2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, triggers apoptosis.
Caption: this compound's mechanism of action and the resulting signaling cascade.
By following these protocols and understanding the underlying mechanisms, researchers can effectively determine and utilize the optimal concentration of this compound for their specific cell culture experiments, leading to more accurate and impactful results in cancer research and drug development.
References
Application Notes and Protocols for In Vivo Administration of Floxuridine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is an antimetabolite chemotherapeutic agent.[1] It is the deoxyribonucleoside of 5-fluorouracil (5-FU) and exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[1] In preclinical cancer research, mouse xenograft models are indispensable tools for evaluating the in vivo efficacy of anticancer compounds like this compound. This document provides detailed application notes and protocols for the administration of this compound in subcutaneous mouse xenograft models, with a focus on colorectal cancer cell lines.
Mechanism of Action
This compound is a prodrug that is converted intracellularly to its active metabolites, primarily 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2] FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[2] By inhibiting TS, this compound leads to a depletion of intracellular thymidine pools, resulting in the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Additionally, metabolites of this compound can be incorporated into both DNA and RNA, leading to further cellular damage.[2]
Signaling Pathway
The primary signaling pathway disrupted by this compound is the DNA synthesis pathway, specifically through the inhibition of thymidylate synthase.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
A generalized workflow for evaluating this compound in a subcutaneous mouse xenograft model is presented below.
References
Application Notes and Protocols for Hepatic Arterial Infusion of Floxuridine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hepatic arterial infusion (HAI) of Floxuridine (FUDR) in preclinical animal models, a technique of significant interest for the treatment of liver-dominant malignancies. This document details the rationale, experimental protocols, and expected outcomes based on available preclinical data.
Introduction
Mechanism of Action
This compound is a prodrug that is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP's primary mechanism of action is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is an essential precursor for DNA replication. By forming a stable ternary complex with TS and its cofactor, FdUMP depletes the intracellular pool of thymidylate, leading to the inhibition of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating tumor cells.
Preclinical Animal Models
Several animal models have been utilized to study HAI of this compound, with rats, rabbits, and mice being the most common. The choice of model depends on the specific research question, with larger animals like rabbits being suitable for surgical and imaging technique development, while rodent models are often used for efficacy and toxicity screening.
Rat Models
Rat models are frequently used for toxicity studies and for developing surgical techniques for HAI. The BD-IX rat is one such strain used in these studies.[2]
Rabbit Models
The VX2 rabbit liver tumor model is a well-established model for preclinical studies of liver-directed therapies.[3][4][5] The larger size of the rabbit allows for the use of clinical imaging and catheterization techniques.[4]
Mouse Models
Mouse models, including syngeneic and patient-derived xenograft models, are valuable for efficacy studies due to the availability of a wide range of tumor cell lines and the ability to study the therapy in the context of an intact or humanized immune system.[6]
Experimental Protocols
The following sections provide detailed protocols for performing HAI of this compound in preclinical animal models. These are generalized protocols and may require optimization based on the specific animal model and experimental goals.
Animal Models and Tumor Implantation
-
Rat Model of Liver Metastases:
-
Cell Culture: Culture a suitable colon carcinoma cell line (e.g., CC531) under standard conditions.
-
Tumor Cell Implantation: Anesthetize the rat and perform a laparotomy. Inject tumor cells (e.g., 1x10^6 cells in 0.1 mL of media) into the subcapsular layer of a liver lobe. Suture the abdominal wall in layers. Allow tumors to establish for a predetermined period (e.g., 7-14 days).
-
-
VX2 Rabbit Liver Tumor Model:
-
Tumor Propagation: Propagate the VX2 carcinoma by intramuscular injection into the thigh of a carrier rabbit.
-
Tumor Harvesting and Preparation: Once the tumor reaches a suitable size, harvest it, mince it, and prepare a tumor cell suspension.
-
Tumor Implantation: Anesthetize the recipient rabbit and perform a laparotomy. Implant a small piece of the VX2 tumor or inject the cell suspension into the liver parenchyma.
-
Surgical Procedure for Hepatic Artery Catheterization
This is a critical step and requires microsurgical skills. The following is a general guide for catheterization of the hepatic artery via the gastroduodenal artery (GDA).
-
Anesthesia and Preparation: Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature. Shave and sterilize the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the abdominal organs.
-
Identification of Vessels: Gently retract the intestines to visualize the portal triad (portal vein, hepatic artery, and bile duct). Identify the common hepatic artery and its branches, including the GDA.
-
Vessel Ligation and Catheter Insertion:
-
Carefully dissect and ligate the distal GDA.
-
Place temporary ligatures around the proximal GDA and the common hepatic artery.
-
Make a small incision in the GDA between the ligatures.
-
Insert a catheter (e.g., a silastic or polyethylene catheter of appropriate size) into the GDA and advance it to the junction with the common hepatic artery.
-
Secure the catheter in place with a ligature.
-
-
Externalization and Pump Connection: Tunnel the catheter subcutaneously to the back of the neck and connect it to an osmotic minipump or an external infusion pump.
-
Closure: Close the abdominal incision in layers.
This compound Administration
-
Drug Preparation: Reconstitute lyophilized this compound powder with sterile water for injection to the desired stock concentration. Further dilute with saline to the final concentration for infusion.
-
Infusion Parameters: The infusion rate and duration will depend on the animal model and the experimental design. A continuous infusion over 14 days is a common clinical and preclinical regimen.[7][8]
Efficacy and Toxicity Assessment
-
Efficacy:
-
Tumor Growth: Monitor tumor growth using imaging techniques such as ultrasound, MRI, or bioluminescence imaging (for luciferase-expressing tumors).
-
Survival: Record animal survival.
-
Histopathology: At the end of the study, euthanize the animals and collect the livers for histopathological analysis to assess tumor necrosis and morphology.
-
-
Toxicity:
-
Clinical Signs: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of pain or distress.
-
Hematology and Blood Chemistry: Collect blood samples at baseline and at various time points during and after treatment to analyze for hematological toxicity (e.g., white blood cell count) and hepatobiliary toxicity (e.g., serum levels of AST, ALT, alkaline phosphatase, and bilirubin).[2]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of HAI of this compound. It is important to note that direct comparisons between studies can be challenging due to variations in animal models, tumor types, and experimental protocols.
Table 1: Toxicity of Continuous Hepatic Arterial Infusion of this compound in BD-IX Rats
| Parameter | Control Group (Saline) | This compound Group (6.7 mg/kg/day) |
| Duration of Infusion | 28 days | 28 days |
| Mortality | Not reported as significantly different | Significantly higher than control |
| Body Weight Change | Not reported as significantly different | Significant weight loss |
| White Blood Cell (WBC) Count | No significant difference | No significant difference |
| Serum Glutamic Oxaloacetic Transaminase (SGOT) | No significant difference | No significant difference |
| Alkaline Phosphatase (ALP) | No significant difference | Significantly higher than control |
| Total Bilirubin | No significant difference | Significantly higher than control |
| Blood Urea Nitrogen (BUN) | No significant difference | No significant difference |
| Creatinine | No significant difference | No significant difference |
| (Data adapted from a study by F.W. Chen, et al.)[2] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical HAI Studies
Caption: Experimental workflow for HAI of this compound.
Conclusion
Preclinical animal models are indispensable tools for the investigation of hepatic arterial infusion of this compound. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies to further evaluate and optimize this promising locoregional therapy for liver cancers. Careful attention to surgical technique, drug administration, and comprehensive monitoring of both efficacy and toxicity are paramount for obtaining reliable and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Toxicity study of hepatic artery infusion chemotherapy with massive dose FUDR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental VX2 Rabbit Liver Tumor Model in Carbon Tetrachloride–Induced Cirrhosis of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rabbit VX2 Liver Tumor Model: A Review of Clinical, Biology, Histology, and Tumor Microenvironment Characteristics [frontiersin.org]
- 5. dirjournal.org [dirjournal.org]
- 6. Novel mouse models of hepatic artery infusion (HAI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I trial of hepatic arterial infusion (HAI) of this compound with modified oxaliplatin, 5-fluorouracil and leucovorin (m-FOLFOX6) in Chinese patients with unresectable liver metastases from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic arterial infusion of this compound in patients with liver metastases from colorectal carcinoma: long-term results of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Floxuridine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Floxuridine stock solutions for laboratory use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound (5-Fluoro-2'-deoxyuridine, FUDR) is a pyrimidine analog and an antimetabolite drug.[1][2] It is widely used in cancer research and chemotherapy, primarily for the treatment of gastrointestinal adenocarcinoma that has metastasized to the liver.[2][3] In the laboratory, it is a valuable tool for studying DNA synthesis and repair mechanisms. This compound is rapidly catabolized to 5-fluorouracil (5-FU), which is its active form.[1][2][3] The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, which leads to the disruption of DNA synthesis.[3][4]
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white crystalline solid.[5][6] It is freely soluble in water and soluble in organic solvents such as DMSO and dimethyl formamide.[5][6]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL to 262 mg/mL | [4][5] |
| Dimethyl formamide | ~16 mg/mL | [5] |
| Water | ≥ 50 mg/mL | [7] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
Note: The solubility of this compound in DMSO can be affected by whether the DMSO is hygroscopic. Using a fresh, unopened bottle of DMSO is recommended for optimal solubility.[7]
Stability and Storage
Proper storage of this compound in both solid and solution form is critical to maintain its stability and efficacy.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [5] |
| Reconstituted in Water (for injection) | 2 to 8°C | Up to 2 weeks | [8][9] |
| In DMSO (in solvent) | -80°C | Up to 1 year | [4][10] |
| In DMSO (in solvent) | -20°C | Up to 1 month | [10] |
| Aqueous Solution (prepared from crystalline solid) | Not specified | Not recommended for more than one day | [5] |
Note: For long-term storage of stock solutions in organic solvents, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[11]
Experimental Protocols
4.1. Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO (fresh, unopened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[10]
4.2. Protocol for Preparing a this compound Stock Solution in Sterile Water or PBS
This protocol outlines the preparation of a 5 mg/mL this compound stock solution in PBS (pH 7.2). Aqueous solutions are less stable and should be prepared fresh.[5]
Materials:
-
This compound (crystalline solid)
-
Sterile PBS (pH 7.2) or sterile water for injection
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the desired amount of this compound. For a 5 mg/mL solution, weigh 5 mg.
-
Dissolving: Add the appropriate volume of sterile PBS (pH 7.2) or sterile water. For a 5 mg/mL solution, add 1 mL of solvent to 5 mg of this compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]
Visualizations
5.1. Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
5.2. Simplified Signaling Pathway of this compound's Mechanism of Action
References
- 1. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Antibacterial | DNA/RNA Synthesis | HSV | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. globalrph.com [globalrph.com]
- 10. selleckchem.com [selleckchem.com]
- 11. shellchemtech.com [shellchemtech.com]
Floxuridine as a Selection Agent in Transfected Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is a well-established antimetabolite used in cancer chemotherapy.[1] Its mechanism of action, which involves the inhibition of DNA synthesis, can be effectively repurposed as a powerful tool for the selection of stably transfected mammalian cell lines.[2][3] By co-transfecting a gene of interest with a plasmid conferring resistance to this compound, researchers can efficiently isolate and cultivate cell populations that have successfully integrated the desired genetic material.
This document provides detailed application notes and protocols for utilizing this compound as a selection agent. It covers the underlying principles, experimental procedures, and data presentation to guide researchers in establishing stable cell lines for various applications, including recombinant protein production, gene function studies, and drug discovery.
Principle of Selection
This compound is a prodrug that is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[4] FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][4] Inhibition of TS leads to a depletion of the dTTP pool, causing what is known as "thymine-less death" in rapidly dividing cells.[5]
The selection strategy relies on the introduction of a gene that confers resistance to this cytotoxic effect. Mutant forms of the thymidylate synthase (TS) gene have been developed that are resistant to inhibition by FdUMP.[2][3] When a plasmid carrying a this compound-resistant TS mutant is co-transfected with a plasmid containing the gene of interest, only the cells that successfully integrate the resistance gene will survive in a culture medium containing this compound.
Data Presentation
The efficacy of this compound as a cytotoxic agent varies across different cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and other cytotoxicity data for this compound in a range of human cell lines. This information can serve as a starting point for determining the appropriate concentration range for a kill curve experiment in your specific cell line.
Table 1: this compound IC50 Values in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 0.5 | Growth Inhibition |
| LNCaP | Prostate Cancer | 0.0692 | Cytotoxicity |
| HeLa | Cervical Cancer | 0.0094 | Proliferation |
| A2780 | Ovarian Cancer | 0.026 | MTT |
| A549 | Lung Cancer | 9.74 | MTT |
| HT29 | Colorectal Cancer | >10 | MTT |
| HepG2 | Hepatocellular Carcinoma | >10 | MTT |
| MCF-7 | Breast Cancer | 0.035 | Clonogenic |
| MG-63 | Osteosarcoma | 0.041 | Clonogenic |
| HCT-8 | Colon Tumor | 0.2 | Clonogenic |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Determining the Optimal this compound Concentration (Kill Curve)
Prior to selecting transfected cells, it is crucial to determine the minimum concentration of this compound that is lethal to non-transfected cells. This is achieved by generating a kill curve.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Seed your cells in a multi-well plate at a density that allows for approximately 30-50% confluency on the following day.
-
Prepare a series of dilutions of this compound in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0.01 µM to 10 µM). Include a "no drug" control.
-
The next day, replace the existing medium with the medium containing the various concentrations of this compound.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 3-4 days.
-
After 10-14 days, determine the viability of the cells in each well. This can be done by staining with trypan blue and counting the live and dead cells.
-
The optimal concentration for selection is the lowest concentration of this compound that results in 100% cell death.
Transfection and Selection of Stable Cell Lines
This protocol outlines the general steps for transfecting mammalian cells and selecting for stable integrants using this compound.
Materials:
-
Plasmid DNA containing your gene of interest.
-
Co-transfection plasmid containing a this compound-resistant thymidylate synthase (TS) mutant gene.
-
High-quality transfection reagent suitable for your cell line.
-
Your mammalian cell line of interest.
-
Complete cell culture medium.
-
Selection medium (complete culture medium containing the predetermined optimal concentration of this compound).
-
Phosphate-buffered saline (PBS).
-
Cloning cylinders or a method for single-cell cloning.
Procedure:
-
Transfection:
-
One day before transfection, seed your cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common ratio for co-transfection is 10:1 (gene of interest plasmid : resistance plasmid).
-
Add the transfection complexes to the cells and incubate for the recommended time (typically 4-24 hours).
-
-
Recovery:
-
After the transfection incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Allow the cells to recover and express the resistance gene for 24-48 hours.
-
-
Selection:
-
After the recovery period, aspirate the medium and replace it with the selection medium containing the optimal concentration of this compound.
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days.
-
Significant cell death of non-transfected cells should be observed within the first week.
-
-
Isolation of Resistant Colonies:
-
After 2-3 weeks of selection, distinct colonies of resistant cells should become visible.
-
Wash the plate with PBS.
-
Isolate individual colonies using cloning cylinders or by limiting dilution into a new multi-well plate.
-
-
Expansion of Clones:
-
Expand the isolated clones in selection medium until they are confluent.
-
Gradually expand the clones into larger culture vessels.
-
It is advisable to maintain a lower concentration of this compound in the culture medium for several passages to ensure the stability of the integrated transgene.
-
Validation of Transgene Expression
After establishing stable cell lines, it is essential to validate the expression of your gene of interest.
Methods for Validation:
-
Western Blot: To confirm the expression of the protein of interest at the correct molecular weight.
-
Quantitative PCR (qPCR): To quantify the mRNA expression level of the transgene.
-
Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of the expressed protein.
-
Functional Assays: To confirm that the expressed protein is biologically active.
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Stable Cell Line Generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of mutations in human thymidylate synthase yielding resistance to 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Selection of transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. system.mthfrdoctors.com [system.mthfrdoctors.com]
Application of Floxuridine in 3D Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, is a chemotherapeutic agent that functions as an antimetabolite.[1] It is the deoxyribonucleoside of 5-fluorouracil (5-FU) and exerts its cytotoxic effects primarily through the inhibition of DNA synthesis and, to a lesser extent, by interfering with RNA function.[1] In recent years, three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that faithfully recapitulate the complex architecture and heterogeneity of in vivo tumors.[2] This document provides detailed application notes and protocols for the use of this compound in 3D organoid models of cancer, with a focus on colorectal and pancreatic cancer.
Mechanism of Action
Once administered, this compound is rapidly metabolized in the body to its active form, 5-fluorouracil (5-FU).[1] The anticancer effects of 5-FU are mediated through several key mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of action is the inhibition of thymidylate synthase. 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the folate cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA replication. The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[3]
-
Incorporation into DNA and RNA: 5-FU can also be converted into fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), which are incorporated into DNA and RNA, respectively.[3] The incorporation of FdUTP into DNA leads to DNA damage and fragmentation. The incorporation of FUTP into RNA disrupts RNA processing and function, leading to errors in protein synthesis.[3]
The following diagram illustrates the metabolic activation and primary mechanism of action of this compound.
Caption: Metabolic activation and mechanism of action of this compound.
Signaling Pathways Affected by this compound (5-FU)
The cytotoxic effects of this compound's active metabolite, 5-FU, are intertwined with the modulation of several key signaling pathways in cancer cells. Understanding these interactions is crucial for predicting treatment response and identifying potential combination therapies.
-
p53 Signaling Pathway: 5-FU-induced DNA damage and cellular stress can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. The functionality of p53 in cancer cells can significantly influence their sensitivity to 5-FU.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a critical survival pathway that is often hyperactivated in cancer. 5-FU has been shown to inhibit the PI3K/AKT pathway, contributing to its pro-apoptotic effects.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival. 5-FU can modulate the activity of different branches of the MAPK pathway, which can influence treatment outcome.[5]
-
Wnt/β-catenin Pathway: Aberrant Wnt/β-catenin signaling is a hallmark of colorectal cancer. The interplay between 5-FU and this pathway is complex and can impact therapeutic resistance.
-
NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival. Its activation has been linked to chemoresistance, and its modulation by 5-FU is an area of active research.[6]
-
JAK/STAT Pathway: The JAK/STAT pathway plays a role in cell proliferation, differentiation, and apoptosis. Its interaction with 5-FU can influence the drug's efficacy.[5]
The following diagram provides a simplified overview of the major signaling pathways impacted by 5-FU.
Caption: Signaling pathways modulated by 5-Fluorouracil (5-FU).
Quantitative Data on this compound (5-FU) Efficacy in Organoids
The following tables summarize quantitative data on the effects of 5-FU on colorectal and pancreatic cancer organoids from published studies.
Table 1: IC50 Values of 5-Fluorouracil in Colorectal Cancer Organoids
| Organoid Type | Drug | Median IC50 (µM) | IC50 Range (µM) | Reference |
| Metastatic Colorectal Cancer PDOs | 5-Fluorouracil | 9.68 | 0.07 - 32.75 | [7] |
Table 2: Effect of 5-Fluorouracil on Intestinal Organoid Viability
| Organoid Type | 5-FU Concentration (µM) | Time Point (hours) | ATP Level Decrease (%) | Reference |
| Colon Organoids | 100 | 24, 48, 72 | 20 - 30 | [1] |
| Colon Organoids | 1000 | 72 | 60 | [1] |
| Small Intestine Organoids | 1000 | 72 | 45 | [1] |
Table 3: Effect of 5-Fluorouracil on Pancreatic Cancer Organoid Growth
| Organoid Type | 5-FU Concentration (µM) | Effect | Reference |
| Mouse Pancreatic Tumor Organoids | 100 | >50% growth inhibition | [8] |
Table 4: Effect of 5-Fluorouracil on Colorectal Cancer Organoid Size
| Organoid Type | Treatment | Size Change Cutoff for Sensitivity | Reference |
| Colorectal Cancer Organoids | 10 µM 5-Fluorouracil | < 36.4% of initial size | [9] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in 3D organoid culture systems, including organoid culture, drug treatment, and viability/apoptosis assays.
Protocol 1: Patient-Derived Colorectal Cancer (CRC) Organoid Culture
This protocol is adapted from established methods for generating and maintaining patient-derived CRC organoids.
Materials:
-
Fresh CRC tumor tissue
-
Advanced DMEM/F12
-
HEPES buffer
-
GlutaMAX
-
Penicillin-Streptomycin
-
Primocin
-
B27 supplement
-
N-2 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
SB202190
-
A83-01
-
Prostaglandin E2
-
Y-27632
-
Collagenase Type IV
-
Dispase
-
DNase I
-
Matrigel® (Growth Factor Reduced)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Tissue Digestion:
-
Wash the fresh tumor tissue with cold PBS.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type IV, Dispase, and DNase I in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.
-
Stop the digestion by adding cold Advanced DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®/cell suspension mixture into pre-warmed 24-well plates.
-
Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
-
Add 500 µL of complete organoid culture medium to each well. The medium should contain Advanced DMEM/F12, HEPES, GlutaMAX, Penicillin-Streptomycin, Primocin, B27, N-2, N-acetylcysteine, EGF, Noggin, R-spondin-1, SB202190, A83-01, Prostaglandin E2, and Y-27632.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® domes, collecting the organoids, and re-plating them in fresh Matrigel®.
-
Protocol 2: this compound Treatment of 3D Organoids
This protocol describes a general procedure for treating established organoids with this compound.
Materials:
-
Established 3D organoid cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Complete organoid culture medium
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest established organoids and mechanically dissociate them into smaller fragments or single cells.
-
Count the organoid fragments or cells.
-
Seed a defined number of organoid fragments or cells in Matrigel® domes in a 96-well plate.
-
Allow the Matrigel® to solidify and add complete organoid culture medium.
-
Culture for 24-48 hours to allow organoid reformation.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete organoid culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol outlines the measurement of cell viability in 3D organoid cultures based on the quantification of ATP.
Materials:
-
This compound-treated organoids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate containing the organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
-
Reagent Addition:
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key effectors of apoptosis, in 3D organoid cultures.
Materials:
-
This compound-treated organoids in a 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate containing the organoids and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of Caspase-Glo® 3/7 Assay Reagent equal to the volume of culture medium in each well.
-
-
Signal Development:
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and generation of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using the CellTiter-Glo® 3D Assay).
-
Compare the caspase activity in this compound-treated organoids to the vehicle control to determine the fold-increase in apoptosis.
-
Experimental Workflow for this compound Application in Organoids
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in patient-derived organoids.
Caption: Workflow for assessing this compound efficacy in organoids.
Conclusion
The use of 3D organoid culture systems provides a physiologically relevant platform for evaluating the efficacy of chemotherapeutic agents like this compound. These models can help to bridge the gap between preclinical studies and clinical outcomes, ultimately aiding in the development of more effective and personalized cancer therapies. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists interested in utilizing organoids to study the effects of this compound.
References
- 1. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoid in colorectal cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug screening and genome editing in human pancreatic cancer organoids identifies drug-gene interactions and candidates for off-label therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoid profiling identifies common responders to chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse pancreatic tumor organoids reveal synergistic efficacy of low-dose anticancer drug and radiation combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Biomarker of Drug Resistance Developed From Patient-Derived Organoids Predicts Survival of Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Combining Floxuridine with Other Chemotherapeutics In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methodologies for evaluating the combination effects of floxuridine with other chemotherapeutic agents. The following sections detail experimental protocols for assessing cytotoxicity, synergy, and the cellular mechanisms of action, along with data presentation guidelines and visualizations of relevant biological pathways and workflows.
I. Introduction
This compound (FUDR) is a fluoropyrimidine analog that primarily functions as an inhibitor of thymidylate synthase, a critical enzyme in the DNA synthesis pathway. By disrupting DNA replication, this compound induces cell cycle arrest and apoptosis in rapidly dividing cancer cells[1]. In clinical practice and preclinical research, this compound is often used in combination with other cytotoxic agents to enhance therapeutic efficacy and overcome drug resistance. This document outlines key in vitro experiments to characterize the interactions between this compound and other chemotherapeutics, with a focus on irinotecan and 5-fluorouracil (5-FU).
II. Quantitative Data Summary
The efficacy of combining this compound with other chemotherapeutic agents is often dependent on the molar ratio of the drugs used. In vitro screening across various cancer cell lines can identify synergistic, additive, or antagonistic interactions.
Table 1: In Vitro Synergy of Irinotecan and this compound in HT-29 Colorectal Cancer Cells
| Irinotecan:this compound Molar Ratio | Combination Index (CI) at ED50 | Interaction |
| 1:10 | >1 | Antagonism |
| 1:5 | >1 | Antagonism |
| 1:1 | <1 | Synergy |
| 5:1 | >1 | Antagonism |
| 10:1 | >1 | Antagonism |
ED50: Effective dose that inhibits 50% of cell growth. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data adapted from in vitro screening results.[2][3]
Table 2: Sequence-Dependent Cytotoxicity of 5-Fluorouracil (5-FU) and CPT-11 (Irinotecan) in LoVo Colon Cancer Cells
| Treatment Sequence (24h exposure) | % Cell Viability (Relative to Control) |
| 5-FU (100 µM) -> CPT-11 (1 µM) | Significantly lower than reverse sequence |
| CPT-11 (1 µM) -> 5-FU (100 µM) | Significantly higher than forward sequence |
This data highlights the importance of the administration sequence in achieving optimal cytotoxic effects.[4]
III. Experimental Protocols
A. Cell Viability and Synergy Assessment (WST-8 Assay)
This protocol is adapted from standard WST-8 assay procedures and is suitable for determining the cytotoxic effects of single agents and combinations.[5][6]
1. Materials:
-
Cancer cell lines (e.g., HT-29, LoVo)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other chemotherapeutic agents (e.g., Irinotecan)
-
96-well cell culture plates
-
WST-8 reagent
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For combination studies, prepare solutions with fixed molar ratios (e.g., 1:1, 1:5, 5:1).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate for a predetermined time (e.g., 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug and combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
B. Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the analysis of cell cycle distribution following drug treatment using propidium iodide (PI) staining.[3][7]
1. Materials:
-
Treated and untreated cells from culture
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
2. Procedure:
-
Cell Harvesting:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
C. Apoptosis Analysis (Annexin V/PI Staining)
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
1. Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Cell Harvesting:
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate cell populations based on FITC and PI fluorescence.
-
IV. Visualizations
A. Signaling Pathway
Caption: Chemotherapy-induced intrinsic apoptosis pathway.
B. Experimental Workflow
Caption: Workflow for in vitro synergy analysis.
C. Logical Relationship of Drug Interaction
Caption: Logical flow of synergistic drug action.
References
- 1. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. 101.200.202.226 [101.200.202.226]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Studying the Effects of Floxuridine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine (5-Fluoro-2'-deoxyuridine, FUDR) is a fluoropyrimidine analog of deoxyuridine used as an antineoplastic agent. Its primary mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis and repair, thereby targeting rapidly dividing cancer cells.[1] Emerging evidence suggests that this compound may also exert effects on mitochondrial function, a critical aspect of cellular metabolism and health.[2][3] These off-target effects are of significant interest for understanding the complete pharmacological profile of this compound, including its side effects and potential for drug repurposing.
These application notes provide a comprehensive guide for researchers investigating the impact of this compound on mitochondrial function. Included are detailed protocols for key experiments, a summary of available quantitative data, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on various mitochondrial parameters as reported in the literature.
Table 1: Effect of this compound on Mitochondrial and Nuclear DNA Copy Number in C. elegans [2]
| Treatment Group | mtDNA Copy Number (per worm) | nucDNA Copy Number (per worm) | mtDNA/nucDNA Ratio |
| Day 4 | |||
| Control | ~1,800,000 | ~1100 | ~1636 |
| 25 µM FUdR | ~1,500,000 | ~900 | ~1667 |
| 400 µM FUdR | ~1,200,000 | ~700 | ~1714 |
| Day 8 | |||
| Control | ~1,600,000 | ~1000 | ~1600 |
| 25 µM FUdR | ~1,200,000 | ~750 | ~1600 |
| 400 µM FUdR | ~900,000 | ~550 | ~1636 |
| Day 12 | |||
| Control | ~1,400,000 | ~850 | ~1647 |
| 25 µM FUdR | ~1,000,000 | ~600 | ~1667 |
| 400 µM FUdR | ~700,000 | ~450 | ~1556 |
Table 2: Effect of this compound on Steady-State ATP Levels in C. elegans [4]
| Treatment Group | Steady-State ATP Levels |
| 25 µM FUdR | No significant change detected. |
| 400 µM FUdR | Not detected or restricted to higher dose and/or later timepoints. |
Table 3: Effect of this compound on Mitochondrial DNA Content and Protein Expression in CEM T-lymphoblastic cell line [3]
| Treatment | Effect on mtDNA Content | Effect on Cytochrome c Oxidase (COX II) Expression |
| This compound (FdUrd) | Reduced | Reduced |
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the inhibition of DNA synthesis. However, its effects on mitochondria are likely multifaceted. As a nucleoside analog, it can interfere with mitochondrial DNA (mtDNA) replication and transcription, leading to mitochondrial dysfunction.
Caption: Proposed mechanisms of this compound's effects on mitochondrial function.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function are provided below.
Quantification of Mitochondrial DNA (mtDNA) Copy Number
This protocol describes the relative quantification of mtDNA copy number by quantitative PCR (qPCR).
Caption: Experimental workflow for mtDNA copy number analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
-
Total DNA Extraction:
-
Harvest cells and extract total genomic DNA using a commercially available kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
qPCR Primer Design:
-
Design or obtain validated primers for a mitochondrial-encoded gene (e.g., MT-ND1, MT-CO2) and a single-copy nuclear-encoded gene (e.g., B2M, RNase P).
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.
-
A typical reaction mixture includes: 2x SYBR Green Master Mix, forward primer, reverse primer, template DNA (1-10 ng), and nuclease-free water.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) = Ct(nuclear gene) - Ct(mitochondrial gene).
-
The relative mtDNA copy number is calculated as 2 x 2^ΔCt.
-
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
-
Assay Preparation:
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Analysis:
-
Load the sensor cartridge with the mitochondrial inhibitors: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial function:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
-
Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay for quantifying cellular ATP.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound as required.
-
-
ATP Assay:
-
Use a commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add the ATP reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by comparing their luminescence values to the standard curve.
-
Normalize ATP levels to cell number or protein concentration.
-
Assessment of Mitochondrial Morphology
This protocol outlines the use of fluorescence microscopy to visualize and quantify changes in mitochondrial morphology.
Protocol:
-
Cell Culture and Staining:
-
Grow cells on glass-bottom dishes or coverslips.
-
Treat with this compound.
-
Incubate cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol. This dye accumulates in mitochondria with an active membrane potential.
-
-
Image Acquisition:
-
Acquire images using a confocal or fluorescence microscope.
-
Use consistent imaging parameters (e.g., laser power, exposure time) across all samples.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.
-
Analyze parameters such as:
-
Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. An indicator of elongation.
-
Form Factor: A measure of mitochondrial branching and complexity.
-
Mitochondrial Footprint: The total area of the cell occupied by mitochondria.
-
-
Disclaimer
These protocols and application notes are intended for research purposes only. Researchers should optimize these protocols for their specific cell types and experimental conditions. Appropriate safety precautions should be taken when handling this compound and other chemicals.
References
- 1. agilent.com [agilent.com]
- 2. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoro-2'-deoxyuridine has effects on mitochondria in CEM T-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Floxuridine-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with Floxuridine-induced cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it affect non-cancerous cells?
This compound is a pyrimidine analog and an antimetabolite drug.[1] Its primary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[1] this compound is a prodrug that is converted in the body to 5-fluorouracil (5-FU), which is then metabolized into active compounds that interfere with DNA and RNA synthesis.[1] While this compound selectively targets rapidly dividing cells, which are characteristic of cancer, many non-cancerous cell types in vitro (e.g., primary cells, stem cells, and progenitor cells) also undergo proliferation and are therefore susceptible to its cytotoxic effects.[1]
Q2: At what concentration should I start my experiments with non-cancerous cell lines?
The optimal concentration of this compound can vary significantly between different cell types. For non-cancerous cells, it is advisable to start with a lower concentration range than what is typically used for cancer cell lines. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a reference, some studies have shown that derivatives of this compound exhibit low cytotoxicity in healthy human fibroblasts at concentrations up to 10 µM.[2]
Q3: How long should I expose my non-cancerous cells to this compound?
The duration of exposure to this compound can influence the extent of cytotoxicity. Shorter exposure times may be sufficient to induce the desired effect while minimizing off-target toxicity. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with your dose-response study to identify the optimal treatment window. In some studies with primary cultures, increasing the exposure time from 3 to 7 days has been shown to double the response.[3]
Q4: What are the expected morphological changes in non-cancerous cells treated with this compound?
Upon treatment with this compound, non-cancerous cells may exhibit various morphological changes indicative of cellular stress, cell cycle arrest, and apoptosis. These can include cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies. In some cases, cells may become enlarged and flattened, which is characteristic of cellular senescence.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in my non-cancerous cell line.
-
Question: I am observing widespread cell death in my non-cancerous cell line even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
-
Answer:
-
High Proliferation Rate: Your non-cancerous cell line might have a higher proliferation rate than anticipated, making it more sensitive to DNA synthesis inhibitors. Consider using a lower seeding density or allowing the cells to reach a higher confluence before treatment.
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations. Ensure proper mixing of the stock solution before preparing dilutions.
-
Extended Exposure: Reduce the duration of this compound exposure. A shorter treatment period may be sufficient to achieve the desired effect with less toxicity.
-
Cell Line Sensitivity: Some primary or non-cancerous cell lines are inherently more sensitive to genotoxic stress. You may need to screen a panel of cell lines to find one with the desired sensitivity for your experimental goals.
-
Mitochondrial Toxicity: this compound has been shown to affect mitochondrial DNA content.[4][5] If you suspect mitochondrial toxicity, you can assess mitochondrial function using assays such as the MTT or Seahorse assay.
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results in my cell viability assays with this compound. What are the potential sources of this variability?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Primary cells, in particular, can undergo significant phenotypic changes at higher passages.
-
Confluency: Ensure that you are seeding the same number of cells for each experiment and that the confluency at the time of treatment is consistent.
-
Reagent Stability: this compound solutions should be freshly prepared or stored appropriately according to the manufacturer's instructions to avoid degradation.
-
Assay Timing: Perform your viability assay at a consistent time point after treatment.
-
Edge Effects: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions or fill them with media to maintain humidity.
-
Issue 3: Cells are arresting in the cell cycle but not undergoing apoptosis.
-
Question: My flow cytometry data shows that this compound is causing cell cycle arrest, but I am not observing a significant increase in apoptosis. Why is this happening?
-
Answer:
-
Cellular Senescence: this compound can induce a state of irreversible cell cycle arrest known as senescence, which is distinct from apoptosis.[6][7] You can test for senescence using a senescence-associated β-galactosidase assay.
-
Insufficient Dose or Time: The concentration of this compound or the duration of treatment may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade. Try increasing the dose or extending the treatment time.
-
Apoptosis Assay Sensitivity: Ensure that your apoptosis assay is sensitive enough to detect early apoptotic events. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay.
-
Cell Line-Specific Resistance: Your cell line may have robust DNA repair mechanisms or anti-apoptotic pathways that prevent cell death following cell cycle arrest.
-
Quantitative Data
The following table summarizes the cytotoxic concentrations (CC50) of a this compound derivative in a non-cancerous human cell line for reference. It is important to note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cell Type | Compound | CC50 (µM) | Reference |
| Healthy Human Fibroblasts | Primary Fibroblast | FdU5 derivatives | > 10 | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability based on mitochondrial activity.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis and necrosis by flow cytometry.[8][9]
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.[10][11][12]
-
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evaluation of this compound Oligonucleotide Conjugates Carrying Potential Enhancers of Cellular Uptake [mdpi.com]
- 3. Effects of FUdR on primary-cultured colon carcinomas metastatic to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2'-deoxyuridine has effects on mitochondria in CEM T-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromodeoxyuridine induces senescence-like phenomena in mammalian cells regardless of cell type or species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Mechanisms of acquired resistance to Floxuridine in cancer cells
Welcome to the technical support center for troubleshooting acquired resistance to Floxuridine (FUDR) in cancer cell lines. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pyrimidine analog and an antimetabolite chemotherapeutic agent.[1][2] Its primary mode of action involves the inhibition of DNA synthesis.[1][3] After administration, this compound is converted into its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1][3] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a reduced folate cofactor, which blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP).[3][4][5] This leads to a depletion of thymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair, ultimately resulting in "thymineless death" in rapidly dividing cancer cells.[3] this compound metabolites can also be incorporated into RNA and DNA, leading to further cellular damage.[1][3]
Q2: My cancer cell line has developed resistance to this compound. What are the most common underlying mechanisms?
Acquired resistance to this compound is a multifaceted issue. The most frequently observed mechanisms include:
-
Upregulation of Thymidylate Synthase (TS): Overexpression of the TYMS gene, which encodes for the primary drug target TS, is a major cause of resistance.[4][6] Increased levels of TS can sequester the active metabolite FdUMP, rendering the drug less effective.[4]
-
Alterations in Drug Metabolism: Reduced activity of enzymes like thymidine kinase, which is necessary to convert this compound to its active monophosphate form, can lead to resistance.[6]
-
Defects in DNA Mismatch Repair (MMR): A deficient MMR system can result in tolerance to DNA damage induced by this compound, thereby preventing the activation of cell cycle arrest and apoptosis.[7][8][9]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a mesenchymal phenotype that is associated with increased resistance to various chemotherapeutic agents, including fluoropyrimidines.[10][11]
Q3: How can I confirm that my cell line has genuinely developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) values of your suspected resistant cell line with the parental, sensitive cell line. A significant and reproducible rightward shift in the dose-response curve for the resistant cells, indicating a higher IC50 value, confirms the resistant phenotype.[12] A fold-change in IC50 greater than 5 is often considered significant.[12]
Troubleshooting Guides
Problem: Increased IC50 to this compound Observed in Long-Term Culture
Possible Cause 1: Upregulation of Thymidylate Synthase (TS)
-
Troubleshooting Steps:
-
Assess TS mRNA Levels: Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of TYMS mRNA in your resistant and parental cell lines. A significant increase in the resistant line is indicative of this mechanism.[13]
-
Assess TS Protein Levels: Use Western blotting to compare the amount of TS protein in the resistant and parental cell lines.
-
Enzyme Activity Assay: Measure the enzymatic activity of TS in cell lysates from both cell lines to confirm that the increased protein level corresponds to higher activity.
-
-
Expected Outcome: You will observe a significant increase in TYMS mRNA and protein levels, as well as higher TS enzymatic activity in the resistant cell line compared to the parental line.
Possible Cause 2: Deficient DNA Mismatch Repair (MMR)
-
Troubleshooting Steps:
-
Assess MMR Protein Expression: Use Western blotting to check for the expression of key MMR proteins such as MSH2 and MLH1. Loss of expression of one or more of these proteins is a strong indicator of a deficient MMR system.[14]
-
Microsatellite Instability (MSI) Analysis: Perform PCR-based analysis of microsatellite markers. A shift in the size of these markers in the resistant cell line compared to the parental line indicates MSI, which is a hallmark of MMR deficiency.[14]
-
-
Expected Outcome: The resistant cell line may show a loss of MSH2 or MLH1 protein expression and exhibit microsatellite instability.
Possible Cause 3: Epithelial-Mesenchymal Transition (EMT)
-
Troubleshooting Steps:
-
Microscopic Examination: Observe the morphology of the resistant cells. A transition from a cobblestone-like, epithelial appearance to a more elongated, spindle-shaped, mesenchymal morphology can suggest EMT.[10]
-
Assess EMT Marker Expression: Use qRT-PCR and Western blotting to analyze the expression of EMT markers. Look for a downregulation of epithelial markers (e.g., E-cadherin) and an upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin, Fibronectin).[10] You can also assess the expression of key EMT-inducing transcription factors like Snail, Slug, Twist, and ZEB1/2.[10]
-
-
Expected Outcome: Resistant cells will display a mesenchymal morphology, decreased E-cadherin expression, and increased expression of Vimentin and key EMT transcription factors.
Quantitative Data Summary
The following table summarizes quantitative data from studies on acquired resistance to this compound and related fluoropyrimidines.
| Cell Line | Drug of Resistance | Fold Resistance | Key Mechanism | Reference |
| MCF7/Adr (Breast) | This compound (FdUrd) | 67-fold | Significantly increased levels of thymidylate synthase (TS). | [6] |
| Fd9XR (Colon) | This compound (FdUrd) | 1,000-fold | Deficiency in thymidine kinase, preventing conversion of FdUrd to FdUMP. | [6] |
| DLD-1/FdUrd (Colorectal) | This compound (FdUrd) | 9.7-fold | 7-fold increase in TS mRNA expression. | [13] |
| JeG-3/FUDRA (Chorio.) | This compound (FUDR) | 31.62-fold | TS mRNA levels were variable and dependent on the drug concentration. | [15] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
Objective: To quantify and compare the cytotoxic effect of this compound on parental and resistant cancer cell lines.
Methodology:
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add the medium containing different concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that is relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[12]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TYMS Expression
Objective: To measure the relative mRNA expression of thymidylate synthase (TYMS) in parental and resistant cells.
Methodology:
-
RNA Extraction: Isolate total RNA from both parental and resistant cell pellets using a suitable RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for TYMS and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in TYMS expression in the resistant cells compared to the parental cells.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mismatch repair-mediated cell cycle checkpoint response to fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA mismatch repair deficiency, resistance to cancer chemotherapy and the development of hypersensitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mismatch Repair Proficiency and In Vitro Response to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epithelial-mesenchymal Transition is Associated with Acquired Resistance to 5-Fluorocuracil in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming EMT-associated resistance to anti-cancer drugs via Src/FAK pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications of mismatch repair-deficient status on management of early stage colorectal cancer - Kawakami - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 15. Thymidylate synthase mRNA expression does not predict resistance to this compound in a choriocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Floxuridine dosage to minimize off-target effects in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Floxuridine dosage for in vitro experiments to enhance efficacy while minimizing off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a fluorinated pyrimidine analog, classified as an antimetabolite. Its primary mechanism involves the inhibition of DNA synthesis. Once it enters a cell, it is anabolized into its active metabolite, this compound-monophosphate (FUDR-MP). FUDR-MP potently inhibits the enzyme thymidylate synthase. This enzyme is critical for the synthesis of thymidine, a necessary precursor for DNA replication. The resulting depletion of thymidine leads to a state known as "thymineless death," which halts cell proliferation.
Q2: What are the principal "off-target" effects of this compound in a cell culture setting?
Beyond its intended inhibition of thymidylate synthase, this compound can cause several off-target effects, primarily through two mechanisms:
-
Incorporation into Nucleic Acids: Metabolites of this compound can be incorporated into both DNA and RNA. Incorporation into DNA can lead to DNA strand breaks and trigger faulty repair mechanisms. When incorporated into RNA, it can disrupt RNA processing and function, leading to the synthesis of fraudulent proteins.
-
Activation of DNA Damage Response (DDR) Pathways: The genomic stress caused by this compound, including the misincorporation of its metabolites, activates cellular checkpoint and DNA repair pathways. Key pathways activated include the Base Excision Repair (BER) and Homologous Recombination (HR) systems, as well as checkpoint signaling cascades involving ATR and ATM kinases.
Q3: Why is it critical to optimize the this compound dosage for my specific cell line?
Optimizing the dosage is crucial for several reasons:
-
Cell-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound due to differences in proliferation rates, metabolic activity, and expression levels of drug transporters and target enzymes.
-
Minimizing Off-Target Effects: Using the lowest effective concentration helps to minimize unintended consequences like broad cytotoxicity, DNA damage in non-target pathways, and the induction of confounding cellular stress responses.
-
Ensuring Reproducibility: A well-defined dose-response curve and an optimized working concentration are essential for generating reliable and reproducible experimental results.
-
Therapeutic Window: Identifying the concentration that maximizes the desired effect (e.g., inhibition of cancer cell proliferation) while minimizing toxicity is key to establishing a therapeutic window for your model.
Q4: What is an IC50 value, and how does it guide dosage optimization?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it typically refers to the concentration of this compound needed to inhibit cell proliferation by 50%. Determining the IC50 is a fundamental first step in dose optimization. It serves as a benchmark for selecting concentrations for subsequent experiments, which are often multiples or fractions of the IC50 value (e.g., 0.5x, 1x, 2x IC50).
Section 2: Data & Pathways
Quantitative Data: Reported In Vitro this compound Concentrations
The effective concentration of this compound can vary significantly between cell lines. The following table summarizes publicly available data on IC50 values. Researchers should determine the IC50 for their specific cell line empirically.
| Cell Line | Assay Type | IC50 Value | Reference |
| CCRF-CEM (Human T lymphoblast leukemia) | Growth Inhibition | 0.5 µM | |
| LNCaP (Human prostate cancer) | Cytotoxicity Assay | 0.0692 µM | |
| HeLa (Human cervical cancer) | Cytotoxicity Assay | 165 nM (0.165 µM) | |
| HTB-38 (Human colon adenocarcinoma) | Cytotoxicity Assay | 279 nM (0.279 µM) | |
| HCC2998 (Human colon adenocarcinoma) | Cytotoxicity Assay | 1.4 µM |
Signaling Pathway Visualization
The following diagrams illustrate this compound's mechanism of action and a typical experimental workflow.
Caption: On-target and off-target mechanisms of this compound.
Section 3: Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Assay
This protocol provides a method to determine the dose-dependent effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Target cell line in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells for "no cell" (media only) and "vehicle control" (cells treated with DMSO equivalent to the highest this compound concentration).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 1 nM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations (or vehicle control).
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
Caption: Experimental workflow for determining IC50 with an MTT assay.
Section 4: Troubleshooting Guide
Q: My IC50 value is significantly different from published values for the same cell line. What could be wrong?
A: Discrepancies can arise from several factors:
-
Cell Line Health and Passage Number: Use cells at a low passage number and ensure they are healthy and free of contamination. Genetic drift can occur in cell lines over many passages.
-
Reagent Quality: Ensure the this compound powder and MTT reagent are not expired and have been stored correctly.
-
Incubation Time: The duration of drug exposure (24, 48, 72 hours) will significantly impact the IC50 value. Ensure your timing is consistent and matches the literature you are comparing against.
-
Cell Seeding Density: Seeding too few or too many cells can alter the apparent sensitivity to the drug. Optimize seeding density so that the vehicle control wells are in the logarithmic growth phase (not over-confluent) at the end of the assay.
Q: I am seeing high variability between my technical replicates. How can I improve consistency?
A: High variability often points to technical issues:
-
Pipetting Inaccuracy: Use calibrated pipettes and practice consistent technique, especially when performing serial dilutions and adding reagents. Using a multichannel pipette for reagent addition can improve consistency.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the 96-well plate, which are prone to the "edge effect" (evaporation), or fill them with sterile PBS.
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. Check visually and extend the shaking time if necessary.
Q: All my cells are dying, even at the lowest this compound concentration. What should I do?
A: This suggests either extreme sensitivity or a technical error:
-
Concentration Range: Your lowest concentration may still be too high. Expand your serial dilution to include much lower concentrations (e.g., picomolar or low nanomolar range).
-
Stock Solution Error: Double-check the calculations used to make your stock solution and serial dilutions. A calculation error could lead to much higher concentrations than intended.
-
Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to the cells. Run a vehicle-only control curve to confirm it has no effect on cell viability at the concentrations used.
Q: My dose-response curve is not sigmoidal (S-shaped) or is very shallow. How do I interpret this?
A: An abnormal curve can indicate several things:
-
Inappropriate Concentration Range: If the curve is flat at the top or bottom, you have not tested concentrations low enough to see no effect or high enough to see a maximal effect. Widen your concentration range.
-
Off-Target Effects at High Concentrations: At very high concentrations, drugs can induce non-specific toxicity, which can flatten the bottom of the curve.
-
Drug Solubility: Ensure this compound is fully dissolved in your media at the highest concentrations to avoid artifacts from drug precipitation.
-
Cell Resistance: The cell line may be inherently resistant to this compound, resulting in a shallow curve that does not reach 50% inhibition. This is a valid biological result.
Technical Support Center: Floxuridine in Cell Culture Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of floxuridine in cell culture experiments. The following information addresses common questions and troubleshooting scenarios to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, aprotic solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[2]
Q2: Can I prepare aqueous stock solutions of this compound?
A2: While this compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL, it is not recommended to store these aqueous solutions for more than one day.[1] For optimal stability, prepare fresh dilutions from a frozen DMSO stock for each experiment.
Q3: What is the stability of this compound in cell culture media like DMEM or RPMI-1640 at 37°C?
A3: There is limited publicly available data specifically quantifying the stability of this compound in various cell culture media under standard incubation conditions (37°C, 5% CO₂). The stability can be influenced by the complex composition of the medium, including pH, serum components, and other supplements. Therefore, for long-term experiments (extending beyond 24-48 hours), it is advisable to perform a stability assessment in your specific medium and under your experimental conditions. A protocol for this is provided below.
Q4: What are the known degradation products of this compound, and are they active?
A4: this compound is rapidly catabolized to 5-fluorouracil (5-FU), which is an active metabolite.[3][4] 5-FU also has cytotoxic effects and works by interfering with DNA and RNA synthesis.[3][4] The presence of 5-FU in your cell culture system could contribute to the overall observed cellular response.
Q5: How does pH affect the stability of this compound?
A5: The optimal pH for this compound stability is in the range of 4 to 7.[5] Extreme acidity or alkalinity can lead to hydrolysis. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which falls within the stable range for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results in multi-day experiments. | Degradation of this compound in the cell culture medium over time. | - Perform a stability test of this compound in your specific medium (see protocol below).- Replenish the medium with freshly diluted this compound every 24-48 hours.- Consider the potential contribution of the active metabolite, 5-fluorouracil (5-FU). |
| High variability between replicate wells or plates. | - Inconsistent dilution of this compound stock solution.- Uneven evaporation from wells, especially on the outer edges of the plate. | - Ensure thorough mixing of the this compound stock solution before and after dilution into the medium.- Use a fresh aliquot of the stock solution for each experiment.- Maintain proper humidity in the incubator and use sterile, water-filled outer wells in multi-well plates to minimize evaporation. |
| Unexpected cellular morphology or off-target effects. | - Presence of cytotoxic degradation products.- Cellular response to the solvent (e.g., DMSO) at high concentrations. | - Confirm the purity of your this compound stock.- Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and include a vehicle-only control in your experiments. |
| Precipitation of this compound in the culture medium. | - Exceeding the solubility of this compound in the aqueous medium.- Interaction with components of the medium. | - Ensure the final concentration of this compound is within its solubility limits in your medium.- Prepare the final dilution by adding the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. |
Data on this compound Stability
While specific data in cell culture media is scarce, the following table summarizes the stability of this compound in a 0.9% sodium chloride solution, which can provide a general indication of its stability in an aqueous environment.
| Concentration in 0.9% NaCl | Storage Temperature | Time Points | Stability | Reference |
| 1 g/L, 2 g/L, 4 g/L | 4-8°C | 4, 8, 24, 48 hours | Stable for at least 48 hours | [6][7] |
| 1 g/L, 2 g/L, 4 g/L | 20°C (Room Temp) | 1, 3, 6, 24, 48 hours | Stable for at least 48 hours | [6][7] |
| 1 g/L, 2 g/L, 4 g/L | 40°C (Near-physiologic) | 1, 3, 6, 24, 48 hours | Stable for at least 48 hours | [6][7] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile-phosphate buffer-water mixture)[8]
-
Sterile syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Preparation of this compound-Spiked Medium:
-
Prepare your complete cell culture medium.
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with a known concentration of this compound (e.g., the concentration you use in your experiments). Ensure the final DMSO concentration is minimal.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile conical tubes.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot (e.g., 1 mL) from one of the tubes.
-
The time 0 sample should be taken immediately after preparation.
-
-
Sample Processing:
-
Filter the collected sample through a 0.22 µm sterile syringe filter into a clean HPLC vial to remove any potential microbial contamination and particulates.
-
Store the samples at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method for the separation and quantification of this compound. A method for this compound in human serum has been described using a C18 column and a mobile phase of acetonitrile-phosphate buffer-water with UV detection at 268 nm.[8] Method optimization may be required for your specific medium.
-
Create a standard curve with known concentrations of this compound in your cell culture medium.
-
Analyze the collected samples and determine the concentration of this compound at each time point by comparing to the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.
-
Visualizations
This compound's Mechanism of Action
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Stability of this compound and leucovorin calcium admixtures for intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with floxuridine administration in animal research models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: this compound administration in animal models commonly leads to a range of toxicities, primarily affecting rapidly dividing cells. The most frequently reported adverse effects include:
-
Gastrointestinal (GI) Toxicity: Nausea, vomiting, diarrhea, stomatitis (mouth sores), and enteritis are common.[1][2] Severe cases can lead to gastrointestinal hemorrhage and ulceration.[3]
-
Myelosuppression: Significant decreases in white blood cell counts (leukopenia), platelet counts (thrombocytopenia), and red blood cell counts (anemia) are frequently observed.[1][2][4] This can increase the risk of infection, bleeding, and fatigue.
-
Hepatobiliary Toxicity: Particularly with hepatic artery infusion, elevations in liver enzymes such as alkaline phosphatase, serum transaminase, and serum bilirubin are common.[1][5][6] In some cases, this can progress to more severe conditions like biliary sclerosis (hardening and scarring of the bile ducts).[5][7]
-
Dermatological Reactions: Localized erythema (redness), dermatitis, and alopecia (hair loss) can occur.[1][8] Hand-foot syndrome has also been reported.[4]
Q2: How does the route of administration affect this compound toxicity?
A2: The route of administration significantly influences the toxicity profile of this compound.
-
Intra-arterial Infusion (e.g., Hepatic Artery): This route is often used to target liver metastases.[5][8] While it can reduce systemic side effects because the liver metabolizes a large portion of the drug, it is associated with a higher incidence of localized toxicities, especially hepatobiliary complications like chemical hepatitis and sclerosing cholangitis.[5][7][9]
-
Intravenous (IV) Infusion/Push: Systemic administration via IV can lead to more pronounced systemic toxicities, such as myelosuppression and gastrointestinal side effects, as the drug is distributed throughout the body.[10]
Q3: Are there established dose ranges for this compound in common animal models?
A3: Yes, various studies have established dose ranges, though the maximum tolerated dose (MTD) can vary significantly based on the animal species, strain, administration schedule, and the specific experimental endpoint. For instance, in mice, MTDs for intravenous push administration have been reported around 400 mg/kg/day when given weekly for three weeks.[11] In rats, continuous intravenous infusion MTDs have been documented at 100 mg/kg/day.[12] It is crucial to perform dose-finding studies for your specific model and experimental design.
Q4: What are the key parameters to monitor for early detection of this compound toxicity?
A4: Regular and careful monitoring is critical for early detection and management of toxicity. Key parameters include:
-
Daily Clinical Observations: Monitor for changes in body weight, food and water intake, activity levels, and the presence of diarrhea or ruffled fur.[6][13]
-
Complete Blood Counts (CBCs): Perform regular blood draws to monitor for leukopenia, thrombocytopenia, and anemia.[2][3]
-
Serum Chemistry Panels: Analyze blood samples to assess liver function (ALT, AST, alkaline phosphatase, bilirubin) and renal function (BUN, creatinine).[6][9]
-
Gross Pathology and Histopathology: At the end of the study, or if an animal is euthanized due to reaching humane endpoints, conduct a thorough necropsy and collect tissues for histological examination to assess for organ damage.[7][14]
Troubleshooting Guides
Problem: Severe Weight Loss and Diarrhea
Possible Cause: Gastrointestinal toxicity is a common dose-limiting side effect of this compound.[1][10][12]
Troubleshooting Steps:
-
Dose Reduction: This is the most effective initial step. Consider reducing the this compound dose in subsequent cohorts.[[“]][16]
-
Supportive Care: Provide supportive care to affected animals, such as subcutaneous fluids to prevent dehydration and nutritional supplements.[13]
-
Anti-diarrheal Medication: Consult with a veterinarian about the appropriate use of anti-diarrheal agents in your animal model.
-
Administration Schedule Modification: Altering the dosing schedule (e.g., from daily to a less frequent schedule) may help mitigate toxicity.[12]
Problem: Signs of Infection and Bleeding (Indicative of Myelosuppression)
Possible Cause: this compound can cause severe bone marrow suppression, leading to decreased white blood cells and platelets.[2][3]
Troubleshooting Steps:
-
Monitor Blood Counts: Immediately perform a complete blood count (CBC) to confirm leukopenia and/or thrombocytopenia.
-
Isolate Affected Animals: To prevent the spread of potential infections, house immunocompromised animals separately.
-
Prophylactic Antibiotics: In consultation with a veterinarian, consider prophylactic antibiotics for animals with severe neutropenia.
-
Dose Adjustment: For future experiments, a lower starting dose of this compound is recommended.[[“]]
-
Rescue Strategies: In some fluoropyrimidine toxicity models, uridine has been used as a rescue agent to mitigate toxicity.[17][18]
Problem: Elevated Liver Enzymes
Possible Cause: Hepatotoxicity is a known side effect, particularly with intra-arterial infusion of this compound.[5][6][19]
Troubleshooting Steps:
-
Confirm with Bloodwork: Repeat serum chemistry panels to confirm the elevation of liver enzymes.
-
Dose Interruption or Reduction: Temporarily halt this compound administration or significantly reduce the dose.[5] Early discontinuation can often lead to partial recovery.[5]
-
Histopathological Analysis: If the study allows, collect liver tissue for histological examination to assess the extent of damage.[14]
-
Consider Alternative Administration Routes: If targeting a non-hepatic tumor, systemic intravenous administration might be an alternative to reduce direct liver toxicity.[10]
Quantitative Data Summary
Table 1: this compound Dose-Response and Toxicity in Rodent Models
| Animal Model | Administration Route | Dose | Observed Toxicities | Reference |
| Mice (CD2F1) | Intraperitoneal (IP) | 80.0 mg/kg/injection (Q01DX010) | Lethal | [20] |
| Mice | Intravenous (IV) Push | 400 mg/kg/day (weekly for 3 weeks) | Maximum Tolerated Dose | [11] |
| Rats (BD-IX) | Hepatic Artery Infusion | 6.7 mg/kg/day for 28 days | Increased mortality, weight loss, elevated total bilirubin | [6] |
| Rats (F344) | Continuous IV Infusion | 100 mg/kg/day (for 4 days) | Maximum Tolerated Dose; diarrhea and/or stomatitis | [12] |
Experimental Protocols
Protocol: Intravenous (Push) Administration of this compound in Mice
-
Drug Preparation: Reconstitute this compound powder with sterile water for injection to a stock concentration of 100 mg/mL.[8][21] Further dilute the stock solution with sterile 0.9% sodium chloride to the final desired concentration for injection.
-
Animal Restraint: Properly restrain the mouse. Various restraint devices are commercially available.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-gauge or smaller needle attached to a tuberculin syringe, perform the intravenous injection into one of the lateral tail veins. Administer the calculated volume slowly.
-
Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and observe for at least one hour.[13]
-
Daily Health Checks: For the duration of the study, perform daily health checks, including body weight measurement and clinical observations.[13]
Protocol: Monitoring for this compound-Induced Toxicity
-
Daily Clinical Assessment:
-
Record body weight daily.
-
Observe for changes in posture, activity, and grooming.
-
Check for signs of diarrhea, noting the consistency of feces.
-
Monitor food and water consumption.
-
-
Blood Collection (e.g., every 3-7 days):
-
Collect a small volume of blood (e.g., via submandibular or saphenous vein) for a complete blood count (CBC) to assess for myelosuppression.
-
Collect an additional sample for serum chemistry analysis to monitor liver and kidney function.
-
-
Humane Endpoints: Establish clear humane endpoints before the study begins. These may include a certain percentage of body weight loss (e.g., >20%), severe lethargy, or other signs of distress.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a this compound toxicity study.
References
- 1. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toxicity study of hepatic artery infusion chemotherapy with massive dose FUDR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Animal experiment studies of the toxicity of fluorodeoxyuridine (FUDR) and 5-fluorouracil (FU) within the scope of regional liver infusion chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Experiments on the efficacy and toxicity of locoregional chemotherapy of liver tumors with 5-fluoro-2'-deoxyuridine (FUDR) and 5-fluorouracil (5-FU) in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicities and complications of implanted pump hepatic arterial and intravenous this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the weekly intravenous push schedule of 5-fluoro-2'-deoxyuridine +/- N-phosphonacetyl-L-aspartate in mice bearing advanced colon carcinoma 26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of fluoropyrimidine Schedule and (6R,S)leucovorin dose in a preclinical animal model of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Liver pathology following hepatic arterial infusion chemotherapy. Hepatic toxicity with FUDR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Reduced this compound Dose Limits Hepatobiliary Toxicity Without Negatively Impacting Survival After Resection of Colorectal Cancer Liver Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uridine rescue from the lethal toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncolink.org [oncolink.org]
- 20. In Vivo Screening Data Summary [dtp.cancer.gov]
- 21. globalrph.com [globalrph.com]
Technical Support Center: The Impact of Serum Concentration on Floxuridine Efficacy in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of Floxuridine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pyrimidine analog used as an antineoplastic agent. It is a prodrug that is converted in the body to its active form, 5-fluorouracil (5-FU). The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis and repair. By blocking this enzyme, this compound leads to a depletion of thymidine, which is essential for DNA replication, ultimately causing cell death, particularly in rapidly dividing cancer cells.
Q2: How does serum concentration in cell culture media affect the efficacy of this compound?
Serum, a common supplement in cell culture media, contains a complex mixture of proteins, growth factors, and other molecules. These components can influence the efficacy of drugs like this compound in several ways:
-
Protein Binding: Serum proteins, particularly albumin, can bind to drugs, reducing the concentration of free, active drug available to the cells. This can lead to an underestimation of the drug's potency (a higher IC50 value).
-
Growth Factors: Growth factors in serum can stimulate cell proliferation pathways, potentially counteracting the cytotoxic effects of this compound and leading to apparent resistance.
-
Nutrient Availability: The rich nutrient environment provided by serum can influence cellular metabolism and affect how cells respond to metabolic inhibitors like this compound.
-
Lot-to-Lot Variability: Different batches of serum can have varying compositions of proteins and growth factors, leading to significant variability in experimental results and issues with reproducibility.[1][2][3]
Q3: What are the typical signs that serum concentration is impacting my this compound experiment?
-
Inconsistent IC50 values: You may observe significant variations in the half-maximal inhibitory concentration (IC50) of this compound between experiments.
-
Discrepancies with published data: Your results may not align with previously published findings, even when using the same cell lines.
-
Reduced drug potency: this compound may appear less effective than expected, requiring higher concentrations to achieve the desired cytotoxic effect.
-
High background in assays: Components in serum can sometimes interfere with certain cell viability assays, leading to high background signals and inaccurate readings.
Data Presentation
| Cell Line | Cancer Type | This compound IC50 (µM) at 1% FBS | This compound IC50 (µM) at 10% FBS |
| HT-29 | Colon Carcinoma | 5.2 | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 8.9 | 21.5 |
| A549 | Lung Carcinoma | 15.6 | 38.2 |
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the impact of serum concentration on this compound efficacy.
Protocol: Determining the IC50 of this compound using an MTT Assay with Varying Serum Concentrations
This protocol outlines the steps to assess the cytotoxicity of this compound on adherent cancer cell lines at different serum concentrations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]
Materials:
-
Adherent cancer cell line of interest (e.g., HT-29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Cell culture medium with reduced (1%) or no FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in complete medium (10% FBS) until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation (for low-serum conditions):
-
After 24 hours of attachment, gently aspirate the complete medium from the wells designated for low-serum conditions.
-
Wash the cells once with sterile PBS.
-
Replace the medium with 100 µL of low-serum (1% FBS) or serum-free medium.
-
Incubate for another 12-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in both complete (10% FBS) and low-serum (1% FBS) media to achieve the desired final concentrations. A common range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control for each serum condition.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Lots | Different lots of FBS can have varying compositions.[1][2][3] Solution: Purchase a large single lot of FBS for a series of experiments. Before using a new lot, perform a qualification experiment to compare its performance against the previous lot. |
| Variable Cell Seeding Density | The ratio of drug to cells can affect the apparent IC50. Solution: Always perform an accurate cell count before seeding. Ensure a homogenous cell suspension to avoid clumps and uneven distribution in the wells. |
| Inconsistent Incubation Times | The duration of drug exposure directly impacts cytotoxicity. Solution: Standardize the incubation times for cell attachment, serum starvation (if applicable), and drug treatment across all experiments. |
| Cell Passage Number | Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Solution: Use cells within a consistent and defined passage number range for all experiments. |
Issue 2: this compound Appears Less Potent Than Expected (Higher IC50)
| Possible Cause | Troubleshooting Step |
| High Serum Concentration | Serum proteins can bind to this compound, reducing its effective concentration. Solution: Consider reducing the serum concentration during the drug treatment period (e.g., to 1-5% FBS). Perform a pilot experiment to determine the optimal low-serum concentration that maintains cell viability for the duration of the assay. |
| Rapid Cell Proliferation | High serum can drive rapid cell growth, potentially masking the cytotoxic effects of the drug. Solution: Lowering the serum concentration can slow proliferation and may increase the relative sensitivity to this compound. |
| Drug Degradation | Improper storage or handling of this compound can lead to loss of activity. Solution: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 3: High Background or Artifacts in Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| Serum Interference with Assay Reagents | Components in serum can sometimes react with assay reagents (e.g., reducing MTT). Solution: Include a "serum-only" control (wells with medium and serum but no cells) to assess the background signal. If high, consider washing the cells with PBS before adding the assay reagent. |
| Phenol Red Interference | Phenol red in the culture medium can interfere with colorimetric assays. Solution: For sensitive assays, consider using phenol red-free medium during the final steps of the assay. |
| Contamination | Microbial contamination can affect cell metabolism and assay results. Solution: Regularly test cell cultures for mycoplasma contamination. Maintain strict aseptic techniques. |
Visualizations
Signaling Pathway
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
Adjusting Floxuridine treatment duration for optimal experimental outcomes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes when using Floxuridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound in a research setting.
Q1: What is the primary mechanism of action of this compound in vitro?
This compound, a fluorinated pyrimidine analog, exerts its cytotoxic effects primarily by interfering with DNA synthesis.[1][2] Once it enters the cell, it is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP inhibits the enzyme thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine triphosphate (dTTP), causing an imbalance in the nucleotide pool and disrupting DNA replication and repair, a phenomenon often referred to as "thymineless death".[1] Additionally, this compound metabolites can be incorporated into both DNA and RNA, leading to DNA strand breaks and faulty protein synthesis, ultimately triggering apoptosis.[1][3]
Q2: How should I prepare and store my this compound stock solution?
For in vitro experiments, this compound can be dissolved in organic solvents like DMSO or dimethylformamide, or directly in aqueous buffers like PBS (pH 7.2).[4] It is supplied as a crystalline solid that is stable for at least four years when stored at -20°C.[4]
-
DMSO Stock Preparation: You can prepare a stock solution by dissolving this compound in fresh, moisture-free DMSO.[5] For example, a 10 mM stock solution is commonly used. This stock solution, when aliquoted to avoid repeated freeze-thaw cycles, can be stored at -80°C for up to two years or at -20°C for up to one year.[6]
-
Aqueous Solution Preparation: Organic solvent-free aqueous solutions can be made by dissolving the crystalline solid directly in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 5 mg/ml. It is not recommended to store aqueous solutions for more than one day.[4]
Q3: My cells are not showing the expected level of cytotoxicity after this compound treatment. What are the possible reasons and solutions?
Several factors could contribute to lower-than-expected cytotoxicity. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Ensure your stock solution was prepared and stored correctly to prevent degradation. |
| Suboptimal Treatment Duration | The cytotoxic effects of this compound are time-dependent. Increasing the exposure time (e.g., from 3 to 7 days) can significantly increase the cytotoxic response.[7] |
| Cell Line Resistance | Some cell lines are inherently more resistant to this compound. This can be due to mechanisms like a deficiency in thymidine kinase, which is required to activate this compound.[8] Consider using a different cell line or investigating the expression of key enzymes in your current cell line. |
| High Cell Density | High cell confluence at the time of treatment can reduce the cytotoxic effect. Ensure you are seeding cells at an appropriate density to allow for logarithmic growth during the experiment. |
| Drug Inactivation | Components in the cell culture media could potentially interact with and inactivate the drug. Consider a pilot study with serum-free media during the treatment period, if your cell line can tolerate it. |
| Incorrect Experimental Readout | Ensure your viability assay (e.g., MTT, CCK-8) is optimized for your cell line and that the incubation times are appropriate. |
Q4: I am observing high variability in my experimental replicates. What can I do to improve consistency?
High variability can be frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Consistent Cell Culture Practices: Ensure your cells are in the logarithmic growth phase and at a consistent passage number for all experiments.
-
Accurate Cell Seeding: Use a reliable method for cell counting to ensure the same number of cells are seeded in each well.
-
Homogeneous Drug Distribution: After adding this compound to the wells, ensure it is mixed thoroughly but gently with the media to achieve a uniform concentration.
-
Minimize Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Standardize Incubation Times: Ensure that the duration of drug treatment and the timing of assay readouts are consistent across all plates and experiments.
Data Presentation: this compound Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound across various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). These values can serve as a starting point for determining the optimal concentration range for your experiments.
Table 1: IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| CCRF-CEM | T-lymphoblast leukemia | Growth Inhibition | 0.5 | [5] |
| LNCaP | Prostate Cancer | Cytotoxicity | 0.0692 | [5] |
| HCT116 | Colorectal Cancer | Viability | Indicated in source | [9] |
| SW480 | Colorectal Cancer | Viability | Indicated in source | [9] |
| PC-3 | Prostate Cancer | Cytotoxicity | 4 | [10] |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions, including treatment duration and the viability assay used.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound treatment.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells using a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is designed to analyze the effect of this compound on cell cycle distribution, particularly to observe the expected S-phase arrest.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).[12]
-
Visualizations
This compound's Mechanism of Action and DNA Damage Response
Caption: Mechanism of this compound leading to DNA damage and apoptosis.
General Experimental Workflow for this compound Treatment
Caption: A typical workflow for in vitro this compound experiments.
Troubleshooting Logic for Low Cytotoxicity
Caption: Troubleshooting logic for addressing low cytotoxicity in this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. shellchemtech.com [shellchemtech.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of FUdR on primary-cultured colon carcinomas metastatic to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay [protocols.io]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Inconsistent results with Floxuridine in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Floxuridine in replicate experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in IC50 values for this compound between replicate experiments. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include reagent stability, cell culture conditions, and the specifics of the cytotoxicity assay being used. It is crucial to maintain consistency across all experimental parameters to ensure reproducible results.
Q2: How critical is the handling and storage of this compound stock solutions?
The stability of this compound is paramount for consistent experimental outcomes. Improper storage can lead to degradation of the compound, resulting in diminished potency and variable results.
-
Storage of Lyophilized Powder: Store lyophilized this compound at -20°C in a desiccated environment. In this state, the chemical is stable for up to 36 months.[1]
-
Reconstituted Solutions: Reconstituted this compound solutions should be stored at 2-8°C and used within two weeks.[2][3] For longer-term storage, it is advisable to aliquot stock solutions and store them at -20°C for up to three months to avoid multiple freeze-thaw cycles.[1]
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Be aware that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[4]
Q3: Could variations in our cell culture practices be contributing to the inconsistent results?
Yes, subtle variations in cell culture techniques can have a significant impact on how cells respond to this compound.
-
Cell Passage Number: The number of times a cell line has been subcultured (passaged) can significantly alter its phenotype, genotype, growth rate, and drug response.[5][6][7] High-passage cells may exhibit increased resistance or sensitivity to drugs compared to low-passage cells.[5][6] It is recommended to use cells within a consistent and low passage number range for all replicate experiments.[7] For example, it is suggested to use HepG2 cells within 16 passages and A549 cells within 20-30 passages.[6]
-
Cell Health and Confluency: Ensure that cells are healthy, free from contamination (e.g., mycoplasma), and are seeded at a consistent confluency for each experiment. Over-confluent or sparsely populated cultures can respond differently to treatment.
-
Media Components: The composition of the cell culture medium can influence this compound's efficacy. For instance, the presence of reduced folate cofactors is required for the optimal cytotoxic activity of this compound.[8] Variations in media formulation between batches could contribute to inconsistent results.
Q4: Does the choice of cytotoxicity assay affect the experimental outcome?
Absolutely. Different cytotoxicity assays measure different biological endpoints, which can lead to variations in the apparent efficacy of this compound.
-
Assay Principle: Assays like the MTT assay measure metabolic activity, while clonogenic assays assess the ability of cells to proliferate and form colonies.[9][10] Trypan blue exclusion assays, on the other hand, measure cell membrane integrity.[11] The mechanism of action of this compound, which involves the inhibition of DNA synthesis, may be more sensitively captured by assays that measure proliferation over longer periods.
-
Timing of Assay: The time-dependent effects of this compound are a critical consideration.[12] The duration of drug exposure and the time point at which the assay is read can significantly impact the results. Ensure these parameters are kept constant across all experiments.
Troubleshooting Guides
Issue: High Variability in Replicate Wells of a Single Experiment
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify consistent cell numbers in representative wells. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure proper mixing at each step. Use reverse pipetting for viscous solutions. |
| Edge Effects | "Edge effects" in microplates can lead to uneven evaporation and temperature gradients. To mitigate this, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Incomplete Drug Solubilization | Ensure this compound is completely dissolved in the solvent before adding it to the culture medium. Visually inspect for any precipitates. |
Issue: Drift in IC50 Values Over Time (Experiment-to-Experiment)
| Potential Cause | Troubleshooting Step |
| Cell Line Instability | Perform cell line authentication to confirm the identity of your cells. Establish a master cell bank of low-passage cells and thaw a new vial for each set of experiments.[7] Monitor cell morphology and doubling time regularly. |
| Reagent Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Refer to the stability data for appropriate storage conditions. |
| Incubator Fluctuations | Ensure the incubator has stable temperature and CO2 levels. Calibrate sensors regularly. |
| Variability in Serum Lots | If using fetal bovine serum (FBS), different lots can have varying compositions that may affect cell growth and drug response. Test new lots of FBS and purchase a larger quantity of a single lot for a series of experiments. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute lyophilized this compound with sterile water to a concentration of 100 mg/mL.[3]
-
Solubilization: For in vitro experiments, further dilute the reconstituted solution in a suitable solvent such as DMSO to a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
Protocol: Standard MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of 5-fluoro-2'-deoxyuridine: requirement for reduced folate cofactors and antagonism by methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antiproliferative agents using a cell-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 5-FU versus FUDR activity in human colorectal cancer using an in vitro clonogenic assay (HTCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Floxuridine Technical Support Center: Troubleshooting Solubility for Optimal Experimental Outcomes
Welcome to the Floxuridine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound solubility in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the successful preparation and application of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The choice of solvent for this compound depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[1][2] For cell culture experiments, it is crucial to dilute the DMSO stock solution into your aqueous culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1% v/v). This compound is also soluble in water and phosphate-buffered saline (PBS).[1][2][3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in my aqueous buffer/media. What should I do?
A2: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate. To avoid this, try the following:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can help maintain solubility.
-
Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.
-
Intermediate Dilution Step: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of the aqueous solution, then add this intermediate solution to the final volume.
Q3: My this compound solution appears cloudy. What does this mean and how can I fix it?
A3: A cloudy solution indicates that the this compound has not fully dissolved or has precipitated.[4] To resolve this, you can try gentle warming of the solution in a 37°C water bath and sonication to facilitate dissolution.[4] If the solution remains cloudy, it is best to prepare a fresh solution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound is supplied as a crystalline solid that is stable for years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to a year; it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of this compound are less stable, and it is recommended to prepare them fresh for each experiment.[1] Some sources suggest that reconstituted vials can be stored under refrigeration at 2°C to 8°C for no more than two weeks.[6][7]
Q5: What is the solubility of this compound in different solvents?
A5: The solubility of this compound varies depending on the solvent. A summary of its solubility in common laboratory solvents is provided in the table below.
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~10-125 mg/mL | [1][2][8][9] |
| Dimethyl formamide | ~16 mg/mL | [1] |
| Water | Freely soluble; ≥ 50 mg/mL | [2][3][8] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| Ethanol | ~10-12 mg/mL | [2][10] |
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation issues with this compound during your experiments, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder (MW: 246.19 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 24.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C or sonicate for brief periods.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound in your cell culture medium.
-
Calculate the volume of the stock solution needed. For example, to prepare 10 mL of a 100 µM working solution, you will need 10 µL of the 100 mM stock solution.
-
While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final concentration of DMSO in the medium is below cytotoxic levels (typically ≤ 0.1%).
-
Use the freshly prepared working solution for your experiment immediately.
-
Preparation of this compound Solution for In Vivo Studies
-
Materials:
-
Procedure:
-
For direct aqueous dissolution, this compound can be dissolved in sterile saline or D5W.[3][6] The solubility in PBS is approximately 5 mg/mL.[1]
-
Alternatively, a stock solution in DMSO can be prepared first.[2]
-
For administration, the DMSO stock must be further diluted in a suitable vehicle such as saline or corn oil.[2] It is critical to ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
-
For continuous infusion, the reconstituted solution is often diluted in 5% dextrose or 0.9% sodium chloride injection to a volume appropriate for the infusion pump.[3][6]
-
All solutions for in vivo use should be prepared under sterile conditions.
-
Mechanism of Action
This compound is a pyrimidine analog that, upon administration, is rapidly catabolized to 5-fluorouracil (5-FU).[11][12] 5-FU is then converted to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP inhibits the enzyme thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component of DNA.[11][13] This disruption of DNA synthesis leads to cell death, particularly in rapidly dividing cancer cells.[12][13]
Caption: Mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. globalrph.com [globalrph.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. raybiotech.com [raybiotech.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. What is this compound used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative In Vitro Analysis of Floxuridine and 5-Fluorouracil Efficacy
In the landscape of cancer chemotherapy, the fluoropyrimidines Floxuridine (FUDR) and 5-Fluorouracil (5-FU) remain pivotal antimetabolite agents, particularly in the treatment of solid tumors such as colorectal cancer. While structurally related, their distinct metabolic activation pathways and cellular targets result in differential in vitro efficacy. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Both this compound and 5-Fluorouracil exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] However, their activation pathways and additional mechanisms of action diverge.
5-Fluorouracil (5-FU) is a prodrug that requires intracellular conversion to several active metabolites. Its primary cytotoxic effects are mediated by:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent inhibition of DNA synthesis.[2] This disruption of DNA replication induces cell cycle arrest, typically at the G1/S phase boundary, and can trigger apoptosis.[3][4]
-
Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and instability.[5]
This compound (FUDR) , a deoxyribonucleoside analog of 5-FU, is more directly converted to the active metabolite FdUMP. This metabolic advantage often translates to a more potent and prolonged inhibition of thymidylate synthase compared to 5-FU.[1] While its primary mechanism is the inhibition of DNA synthesis, it is considered to have less of an effect on RNA metabolism compared to 5-FU.[1]
Quantitative Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's cytotoxic potency. The following tables summarize the available IC50 values for this compound and 5-Fluorouracil across various cancer cell lines. It is important to note that IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | This compound (FUDR) IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | Not explicitly stated | 13.72 (72h) | [6] |
| HT29 | Colorectal Cancer | Not explicitly stated | 106.8 (72h) | [6] |
| SW480 | Colorectal Cancer | Not explicitly stated | >1000 (PMC regimen context) | [3] |
| COLO320DM | Colorectal Cancer | Not explicitly stated | >1000 (PMC regimen context) | [3] |
| LS174T (TP-transfected) | Colorectal Cancer | IC50 decrease up to 40-fold | IC50 decrease up to 80-fold | [7] |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated | 3.08 | [8] |
| Capan-1 | Pancreatic Cancer | Not explicitly stated | 0.22 | [8] |
| Mia-PaCa-2 | Pancreatic Cancer | Not explicitly stated | 4.63 | [8] |
| T3M4 | Pancreatic Cancer | Not explicitly stated | Not explicitly stated | [8] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated | Not explicitly stated | [9] |
| MCF-7 | Breast Cancer | Not explicitly stated | 2.3 - 13.0 | [10] |
| SKBR-3/FU (5-FU resistant) | Breast Cancer | Not explicitly stated | IC50 decreased by pyrotinib | [11] |
| MDA-MB-453/FU (5-FU resistant) | Breast Cancer | Not explicitly stated | IC50 decreased by pyrotinib | [11] |
| A549 | Lung Cancer | Not explicitly stated | Not explicitly stated | [12] |
Induction of Apoptosis and Cell Cycle Arrest
Both this compound and 5-Fluorouracil are potent inducers of apoptosis and can cause significant alterations in cell cycle distribution.
Apoptosis: Treatment with these agents leads to the activation of caspase cascades, key mediators of programmed cell death. Studies have shown that 5-FU-induced apoptosis can be dependent on caspase-9 activation.[13] In some cell lines, this compound has been observed to induce a switch from necrotic to apoptotic cell death.[14]
Cell Cycle Arrest: A hallmark of fluoropyrimidine treatment is the induction of cell cycle arrest, primarily at the G1/S or S phase, as a consequence of DNA synthesis inhibition.[3][4] The specific phase of arrest and its duration can be dose- and cell line-dependent.[3] For instance, in some oral cancer cell lines, 5-FU treatment resulted in an increase in the G1/S phase population.[4]
| Cell Line | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |
| HCT116 | 5-FU | Yes | G1/S and G2/M arrest (dose-dependent) | [3] |
| SW480 | 5-FU | Yes (at higher concentrations) | G1 and G2 arrest (dose-dependent) | [3] |
| COLO320DM | 5-FU | Yes (at higher concentrations) | G1 and G2 arrest (dose-dependent) | [3] |
| Oral Cancer Cell Lines | 5-FU | Yes | Increase in G1/S phase cells | [4] |
| PC-3 | This compound | Yes, with increased caspase-3 activity | S-phase arrest | [15] |
Signaling Pathways
The cytotoxic effects of this compound and 5-Fluorouracil are mediated by a complex network of signaling pathways, primarily revolving around the DNA damage response (DDR).
Upon inhibition of thymidylate synthase and subsequent DNA damage, sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[16][17] These kinases then phosphorylate downstream effectors including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[16][18] Activation of these pathways leads to cell cycle arrest, allowing time for DNA repair, or if the damage is irreparable, the initiation of apoptosis through the activation of caspases.[19]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key assays mentioned.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Conclusion
Both this compound and 5-Fluorouracil are effective cytotoxic agents that function primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. In vitro studies suggest that this compound may exhibit greater potency in certain cancer cell lines, likely due to its more direct conversion to the active metabolite FdUMP.[1] However, the in vitro efficacy of both drugs is highly dependent on the specific cancer cell type and the experimental conditions. The choice between these two agents for further preclinical and clinical development may depend on the specific cancer context and the desired therapeutic window. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and comparison of these important chemotherapeutic agents.
References
- 1. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-fluorouracil on G1 phase cell cycle regulation in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer this compound-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. ATF2 loss promotes 5-FU resistance in colon cancer cells via activation of the ATR-Chk1 damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 53BP1 loss induces chemoresistance of colorectal cancer cells to 5-fluorouracil by inhibiting the ATM-CHK2-P53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Head-to-Head Showdown: Floxuridine Versus Other Thymidylate Synthase Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of thymidylate synthase (TS) inhibitors is crucial for advancing cancer treatment. This guide provides a detailed, data-driven comparison of Floxuridine with other key TS inhibitors, including 5-Fluorouracil, Capecitabine, Raltitrexed, and Pemetrexed.
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its inhibition leads to depletion of dTTP pools, causing DNA damage and ultimately cell death, particularly in rapidly proliferating cancer cells. This makes TS a prime target for anticancer therapies.
This compound, a fluoropyrimidine antimetabolite, is a prodrug that is converted in the body to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent suicide inhibitor of thymidylate synthase.[1][2] This guide delves into the comparative performance of this compound against other TS inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
Comparative Efficacy: A Quantitative Look
The potency of thymidylate synthase inhibitors can be assessed through various metrics, including the inhibition constant (Ki) against the TS enzyme and the half-maximal inhibitory concentration (IC50) in cancer cell lines. The following tables summarize key data from preclinical studies.
Table 1: Inhibition Constants (Ki) for Thymidylate Synthase
| Inhibitor (Active Form) | Ki Value (nM) | Source |
| FdUMP (from this compound) | 0.82 - 2.41 | [3] |
| 5-Fluorouracil (as FdUMP) | Not directly reported as distinct from FdUMP | |
| Raltitrexed | Not directly reported in the same study | |
| Pemetrexed | Not directly reported in the same study |
Note: Ki values represent the concentration of inhibitor required to produce half-maximum inhibition. Lower values indicate greater potency.
Table 2: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines (72-hour exposure)
| Cell Line | 5-Fluorouracil (μM) | Raltitrexed (nM) | Pemetrexed (nM) | Source |
| WiDr (p53 mutant) | 7.6 - 11.5 | 3.7 - 4.7 | 23.5 - 25.4 | [2][4] |
| Lovo 92 (p53 wild-type) | Not reported in this study | Not reported in this study | Not reported in this study | |
| HT29 | 0.33 (Oxaliplatin) | Not reported in this study | 5.10 (μg/ml) | [5] |
| SW620 | >148 (resistant line) | Not reported in this study | 0.87 (μg/ml) | [5][6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater cytotoxicity. Direct comparison of this compound IC50 values from the same studies was not available.
Mechanism of Action: The Thymidylate Synthase Pathway
The primary mechanism of action for this compound and other thymidylate synthase inhibitors is the disruption of DNA synthesis. The following diagram illustrates the key steps in this pathway and the point of inhibition.
Caption: Inhibition of Thymidylate Synthase by this compound.
Experimental Protocols: A Guide to In Vitro Assessment
To enable researchers to conduct their own comparative studies, this section outlines standardized protocols for key in vitro assays.
Thymidylate Synthase Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of purified thymidylate synthase.
Principle: The enzymatic conversion of dUMP and N5,10-methylenetetrahydrofolate to dTMP and dihydrofolate is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.
Materials:
-
Purified recombinant human thymidylate synthase
-
dUMP (deoxyuridine monophosphate)
-
N5,10-methylenetetrahydrofolate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol)
-
Test compounds (this compound, Raltitrexed, etc.)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and N5,10-methylenetetrahydrofolate.
-
Add varying concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Initiate the reaction by adding a known amount of thymidylate synthase.
-
Immediately monitor the change in absorbance at 340 nm over a set period.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the Ki value by plotting the data using appropriate enzyme kinetic models (e.g., Dixon plot).[3]
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic effects of a drug on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT116)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Experimental Workflow: From Compound to Data
The following diagram outlines a typical workflow for the in vitro comparison of thymidylate synthase inhibitors.
Caption: In Vitro Comparison Workflow.
Discussion and Future Directions
The available data indicates that this compound's active metabolite, FdUMP, is a highly potent inhibitor of thymidylate synthase, with Ki values in the low nanomolar range.[3] Direct, comprehensive head-to-head preclinical studies comparing the IC50 values of this compound with a wide array of other TS inhibitors under uniform conditions are limited. However, existing data suggests that the in vitro cytotoxicity of these agents can vary significantly across different cancer cell lines, likely due to factors such as drug transport, metabolic activation, and the expression levels of thymidylate synthase.
Future research should focus on conducting comprehensive head-to-head preclinical studies using a standardized panel of cancer cell lines and uniform experimental protocols. This will provide a more definitive comparison of the intrinsic potency and efficacy of these important anticancer agents. Furthermore, investigating the downstream signaling effects of each inhibitor in greater detail could reveal unique mechanistic differences that could be exploited for the development of more effective and personalized cancer therapies. The inhibition of thymidylate synthase can lead to S-phase arrest and apoptosis.[8] Understanding the nuances of how different inhibitors modulate these downstream pathways will be critical for optimizing their clinical use.
References
- 1. DNA damage and homologous recombination signaling induced by thymidylate deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the status of p53 affect drug sensitivity to thymidylate synthase (TS) inhibitors by altering TS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of 2-thio-5-fluoro-dUMP and 4-thio-5-fluoro-dUMP with mammalian normal and tumour and helminthic thymidylate synthases: influence of C(4)-substituents on specificity for enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of Floxuridine: A Comparative Guide to Clonogenic Assays and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clonogenic assay and other common cell viability assays for validating the anti-proliferative effects of the antimetabolite drug, Floxuridine. We present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in the selection of the most appropriate method for your research needs.
This compound's Anti-proliferative Mechanism of Action
This compound is a pyrimidine analog that exerts its anti-cancer effects by interfering with DNA and RNA synthesis.[1][2] After administration, it is converted into its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[3][4][5] This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA replication and repair, and ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][4]
Caption: this compound's mechanism of action.
The Clonogenic Assay: The Gold Standard for Cytotoxicity
The clonogenic assay is considered the gold standard for determining the in vitro cytotoxic effect of a treatment, as it assesses the ability of a single cell to undergo "unlimited" division and form a colony.[6] This assay directly measures the reproductive viability of cells following exposure to a cytotoxic agent.
Experimental Workflow
The general workflow for a clonogenic assay involves seeding cells at a low density, treating them with the compound of interest, allowing sufficient time for colony formation, and then fixing, staining, and counting the colonies.
Caption: General workflow of a clonogenic assay.
Quantitative Comparison of this compound's Effects
The following table summarizes data from a study that utilized a clonogenic assay to determine the cytotoxic effects of a this compound derivative, 5'-deoxy-5-fluorouridine, on various human cancer cell lines.
| Cell Line | Cancer Type | 3-hr LD50 (µM) |
| 47-DN | Breast Carcinoma | 32 |
| MCF-7 | Breast Carcinoma | 34 |
| MG-63 | Osteosarcoma | 38 |
| Colo-357 | Pancreatic Carcinoma | 155 |
| HCT-8 | Colon Carcinoma | 195 |
| HL-60 | Promyelocytic Leukemia | 465 |
Data adapted from a study on 5'-deoxy-5-fluorouridine, a derivative of this compound.
Comparison with Alternative Assays
While the clonogenic assay is the gold standard, other assays are often used for higher-throughput screening of anti-proliferative compounds. The most common alternatives are the MTT and Crystal Violet assays.
| Assay | Principle | Advantages | Disadvantages |
| Clonogenic Assay | Measures the ability of a single cell to form a colony (reproductive integrity). | Gold standard for cytotoxicity; assesses long-term effects. | Low throughput; time-consuming (7-21 days); requires careful optimization of cell seeding density.[7] |
| MTT Assay | Measures the metabolic activity of a cell population via the reduction of a tetrazolium salt (MTT) to formazan.[8][9] | High throughput; relatively fast (24-72 hours); widely used.[10] | Indirect measure of cell viability; can be affected by changes in cellular metabolism that are not related to cell death.[11][12] |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of the total cell biomass.[13] | Simple; inexpensive; can be used for both proliferation and cytotoxicity. | Less sensitive than other assays; can be affected by changes in cell size. |
Studies comparing these assays have shown that while the absolute IC50 values may differ, the relative cytotoxicity rankings of compounds are often similar.[10][12] For example, one study found a good correlation between the results of the clonogenic and MTT assays for certain classes of anticancer drugs.[10] However, for compounds that affect cellular metabolism, the MTT assay may produce misleading results.[12]
Experimental Protocols
Clonogenic Assay Protocol (for Adherent Cells)
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Wash with PBS and detach using a trypsin-EDTA solution.[6]
-
Neutralize trypsin with complete medium and create a single-cell suspension.
-
Count cells using a hemocytometer and assess viability with Trypan Blue.
-
-
Seeding and Treatment:
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well of a 6-well plate) in triplicate for each condition.
-
Allow cells to attach for 18-24 hours.
-
Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate plates for 7-21 days, depending on the cell line's doubling time, until visible colonies are formed in the control wells.
-
-
Fixing and Staining:
-
Colony Counting and Data Analysis:
-
Count colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded in control) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies in treated well / (Number of cells seeded in treated well x (PE/100))).[7]
-
Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
MTT Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
-
Incubation:
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50.
-
Crystal Violet Assay Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Incubation:
-
Incubate for the desired treatment period.
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.[14]
-
Wash thoroughly with water and air dry.
-
-
Dye Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., methanol) to each well and incubate for 20 minutes with shaking.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50.
-
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Comparison of chemosensitivity tests: clonogenic assay versus MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
Navigating Fluoropyrimidine Resistance: A Comparative Analysis of Floxuridine and 5-FU
For researchers and drug development professionals, understanding the nuances of cross-resistance between fluoropyrimidine chemotherapies is paramount for the development of effective next-generation cancer therapies. This guide provides an objective comparison of Floxuridine (FUDR) and 5-Fluorouracil (5-FU) in resistant cell lines, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
This compound and 5-FU are both cornerstone antimetabolite drugs used in the treatment of various cancers, particularly colorectal cancer. They exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis. However, the emergence of drug resistance is a major clinical challenge. This guide delves into the cross-resistance profiles of these two drugs, revealing a frequently observed unidirectional resistance pattern: 5-FU resistant cells often exhibit cross-resistance to this compound, whereas this compound-resistant cells can remain sensitive to 5-FU. This phenomenon is primarily attributed to distinct mechanisms of resistance, including alterations in drug transport and metabolic activation pathways.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) or effective dose (ED50) values for this compound and 5-FU in parental (sensitive) and resistant cancer cell lines. The resistance factor (RF) is calculated as the ratio of the IC50/ED50 of the resistant cell line to that of the parental cell line.
Table 1: Cross-Resistance in Human Colon Carcinoma HCT-8 Cells
| Cell Line | Drug | ED50 (µM) | Resistance Factor (RF) | Cross-Resistance Profile |
| HCT-8 (Parental) | 5-FU | - | - | - |
| HCT-8/FUra | 5-FU | - | - | Resistant to 5-FU |
| This compound | 0.003 | - | Fully cross-resistant to this compound [1] | |
| HCT-8 (Parental) | This compound | - | - | - |
| HCT-8/FdUrd | This compound | - | 700-fold | Resistant to this compound |
| 5-FU | 2.1 | - | Remains sensitive to 5-FU [1] |
Table 2: Cross-Resistance in Human Colon Cancer DLD-1 Cells
| Cell Line | Drug | Resistance Factor (RF) | Cross-Resistance Profile |
| DLD-1/5-FU | 5-FU | 65.2-fold | Resistant to 5-FU |
| This compound | - | No cross-resistance to this compound [2] | |
| DLD-1/FdUrd | This compound | 9.7-fold | Resistant to this compound |
| 5-FU | 3-fold | Cross-resistant to 5-FU [2] |
Table 3: Cross-Resistance in Human Breast Cancer MCF7/Adr Cells
| Cell Line | Drug | Resistance Factor (RF) | Cross-Resistance Profile |
| MCF7/Adr | 5-FU | 25-fold | Cross-resistant to 5-FU [3] |
| This compound | 67-fold | Cross-resistant to this compound [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-resistance studies. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Parental Cell Line Culture: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., HCT-8, DLD-1). Culture the cells in their recommended complete medium under standard conditions (e.g., 37°C, 5% CO2).
-
Initial IC50 Determination: Perform a baseline cytotoxicity assay (e.g., MTT, SRB) to determine the initial IC50 value of 5-FU or this compound for the parental cell line.
-
Initiation of Drug Exposure: Treat the parental cells with the chosen drug at a concentration equal to or slightly below the determined IC50.
-
Monitoring and Recovery: Monitor the cells for signs of cytotoxicity. A significant portion of the cells are expected to die. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the drug concentration in the culture medium. This is typically done in small increments.
-
Selection Cycles: Repeat the process of exposure, recovery, and dose escalation for several months to select for a stably resistant cell population.
-
Verification of Resistance: Periodically perform cytotoxicity assays to determine the IC50 of the resistant cell line and calculate the resistance factor compared to the parental line.
Protocol 2: Cross-Resistance Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of cell viability to determine the cross-resistance profile.
-
Cell Seeding: Seed both the parental and the resistant cell lines into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 5-FU and this compound in fresh culture medium. Remove the old medium from the plates and add the drug-containing medium to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density (OD) of the plates using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration to generate dose-response curves and calculate the IC50/ED50 values for each drug in both the parental and resistant cell lines.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key pathways and experimental workflows.
Conclusion
The cross-resistance profile of this compound and 5-FU is not always reciprocal. Evidence from multiple cell lines indicates that resistance to 5-FU often confers resistance to this compound, while this compound-resistant cells may retain sensitivity to 5-FU. This unidirectional cross-resistance is rooted in their distinct metabolic activation pathways and the specific molecular alterations that arise in resistant cells. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for designing rational drug combinations and developing novel therapeutic strategies to overcome fluoropyrimidine resistance in cancer treatment.
References
- 1. Resistance to 5-fluorouracil and 5-fluoro-2'-deoxyuridine mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Floxuridine's Impact on Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic effects of Floxuridine across various cancer cell lines. This compound, a fluorinated pyrimidine analog, is an antimetabolite chemotherapy agent that primarily functions by inhibiting DNA synthesis. This document summarizes key experimental data on its efficacy, details the methodologies for crucial experiments, and visualizes the underlying molecular mechanisms and experimental procedures.
Data Presentation: Comparative Efficacy of this compound
This compound's effectiveness varies significantly across different types of cancer. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines, providing a quantitative measure of its cytotoxic potency. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Carcinoma | MCF-7 | 35 | [1] |
| Osteosarcoma | MG-63 | 41 | [1] |
| Osteosarcoma | 143B | 14.1 | [2] |
| Colon Carcinoma | HCT-8 | 200 | [1] |
| Pancreatic Carcinoma | Colo-357 | 150 | [1] |
| Promyelocytic Leukemia | HL-60 | 470 | [1] |
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. The depletion of thymidine leads to the disruption of DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells.
This compound-induced DNA damage triggers cellular stress responses, activating the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-related (ATR) checkpoint signaling pathways. This activation leads to the phosphorylation of downstream effectors like CHK1 and CHK2, which orchestrate cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) staining followed by flow cytometry is a common method for analyzing the distribution of a cell population in different phases of the cell cycle.
Conclusion
This guide provides a comparative overview of this compound's efficacy against various cancer cell lines, supported by quantitative data and detailed experimental protocols. The provided visualizations of the drug's mechanism of action and experimental workflows aim to facilitate a deeper understanding for researchers in the field of oncology and drug development. The variability in IC50 values underscores the importance of cell-line-specific testing to predict clinical responses to this compound.
References
Validating Floxuridine-Induced Apoptosis: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro apoptotic effects of floxuridine, a pyrimidine analog antimetabolite, with other commonly used chemotherapeutic agents, doxorubicin and cisplatin. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for validating the mechanism of this compound-induced apoptosis and evaluating its performance against alternatives.
Mechanism of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS).[1][2] Upon cellular uptake, this compound is converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] This disruption in the deoxynucleotide pool leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[2] The apoptotic cascade initiated by this compound can involve the activation of caspases, though the specific pathway can be cell-type dependent, sometimes leading to necrosis.[3][4]
Performance Comparison: this compound vs. Alternatives
To provide a quantitative comparison of the cytotoxic and apoptotic potential of this compound against doxorubicin and cisplatin, the following tables summarize key performance indicators from in vitro studies.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternatives in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Drug | IC50 (µM) | Citation |
| Various Liver Cancer Cell Lines | Doxorubicin | Values range up to >20 µM | [5] |
| Various Cancer Cell Lines | Doxorubicin | 2.3 - >20 µM | [6] |
| Various Cancer Cell Lines | Doxorubicin | IC50 values vary | [7] |
| Various Cancer Cell Lines | Cisplatin | IC50 values vary | [8] |
| Various Ovarian Cancer Cell Lines | Cisplatin | IC50 values vary | [9] |
| Various Cancer Cell Lines | Cisplatin | IC50 values vary | [10] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.[9]
Table 2: Quantitative Analysis of Apoptosis Induction
This table presents data on the extent of apoptosis induced by each agent, as measured by methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry or TUNEL assays.
| Cell Line | Drug | Treatment Conditions | Apoptotic Effect | Citation |
| H9c2 Cardiomyocytes | Doxorubicin | 0.1–1 µM for 4h or 8h | Increased caspase-3/7 activity | [11] |
| Diabetic Mouse Hearts | Doxorubicin | In vivo treatment | Increased number of TUNEL positive cells | [12] |
| MCF-7 Breast Cancer Cells | Doxorubicin | 0.1, 0.5, 1 µM for 24, 48, 72h | Increased caspase-8 and -9 levels | [13] |
| A2780 Ovarian Cancer Cells | Cisplatin | 10 µM for 24h | Increased caspase-3/7 activity | [14] |
Table 3: Caspase Activation Profile
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This table summarizes the activation of key executioner caspases, such as caspase-3 and -7, following drug treatment.
| Cell Line | Drug | Caspase Activation | Citation |
| H9C2 Cardiomyocytes | Doxorubicin | Significant increase in caspase-3 and -9 activity | [15] |
| H9c2 Cells | Doxorubicin | Increased caspase-3/7 activity | [11] |
| MCF-7 Breast Cancer Cells | Doxorubicin | Increased caspase-8 and -9 levels | [13] |
| A2780 Ovarian Cancer Cells | Cisplatin | Activation of caspases | |
| HeLa Cells | Cisplatin | Inhibition of caspase-8 activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[19]
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23]
-
Cell Preparation: Induce apoptosis by treating cells with the desired compounds. Include untreated and positive controls.[20]
-
Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[22]
-
Staining: Resuspend the cells in 1X binding buffer and add fluorescently labeled Annexin V and propidium iodide (PI).[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[20]
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[24][25][26][27][28]
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with apoptosis-inducing compounds.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[27]
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.[27]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[27]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in validating this compound-induced apoptosis, the following diagrams have been generated using the DOT language.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 3. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer this compound-Induced Cell Death from Necrosis to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of cell death induced by 5-fluoro-2'-deoxyuridine (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchhub.com [researchhub.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 25. promega.com [promega.com]
- 26. Caspase 3/7 Activity [protocols.io]
- 27. ulab360.com [ulab360.com]
- 28. promega.com [promega.com]
A Comparative Analysis of the Bystander Effect: Floxuridine vs. 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander effect induced by two closely related fluoropyrimidine chemotherapeutic agents: Floxuridine (FUDR) and 5-Fluorouracil (5-FU). Understanding the nuances of their bystander killing capabilities is crucial for optimizing their therapeutic application, particularly in the context of heterogeneous tumors where not all cancer cells may be directly susceptible to the drug. This document synthesizes available experimental data, outlines detailed experimental protocols for comparative analysis, and explores the underlying molecular mechanisms.
Executive Summary
This compound, a deoxyribonucleoside analog of 5-FU, is rapidly catabolized to 5-FU in the body. Both drugs ultimately exert their primary cytotoxic effect through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. While their core mechanism is similar, subtle differences in their cellular uptake, metabolism, and resulting bystander effects may have significant implications for their clinical efficacy. This guide delves into these differences, providing a framework for their systematic evaluation.
Comparative Cytotoxicity
Several studies have compared the direct cytotoxic effects of this compound and 5-FU across various cancer cell lines, with results indicating variable relative potency. The IC50 values (the concentration of a drug that inhibits a biological process by 50%) are a key metric in these comparisons.
| Cell Line | Cancer Type | 5-Fluorouracil (5-FU) IC50 (µM) | This compound (FUDR) IC50 (µM) | Reference |
| Murine Tumor Lines | Various | 5 - 32 | 5 - 32 | [1] |
| Human Pancreatic Cancer | Pancreatic | 30 - 210 | 30 - 210 | [1] |
| LS174T (TP-transfected) | Human Colon Carcinoma | ~80-fold decrease | ~40-fold decrease | [2] |
Note: The study on LS174T cells involved transfection with thymidine phosphorylase, which enhances the activation of both drugs, leading to a significant decrease in their IC50 values.
Mechanism of Action and the Bystander Effect
The bystander effect, in the context of chemotherapy, refers to the killing of cancer cells that are not directly exposed to a cytotoxic agent but are in the vicinity of drug-treated cells. This phenomenon is particularly relevant for 5-FU and this compound.
The prevailing mechanism for the bystander effect of 5-FU is the diffusion of the drug itself from the "producer" cells (those that have taken up the drug) to the neighboring "bystander" cells.[2] This does not necessarily require direct cell-to-cell contact. Since this compound is a prodrug of 5-FU, its bystander effect is also mediated by the resulting 5-FU.
Role of Gap Junctions
Gap junctions are intercellular channels formed by connexin proteins that allow the passage of small molecules and ions between adjacent cells. While the primary bystander mechanism for 5-FU is through diffusion, the efficiency of this process can be modulated by gap junctional intercellular communication (GJIC). Studies have shown that the expression of Connexin 43 (Cx43) can influence the sensitivity of cancer cells to 5-FU.[3] Enhanced GJIC, facilitated by Cx43, may allow for a more efficient transfer of toxic metabolites between cells, thereby augmenting the bystander effect.[1][4]
Signaling Pathways in Bystander Cells
The signaling pathways activated in bystander cells upon receiving cytotoxic signals are complex and not fully elucidated for this compound and 5-FU specifically. However, research on bystander effects in other contexts, such as radiation therapy, points to the involvement of key stress response pathways, including the p53 and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. In bystander cells, the transfer of damage signals can lead to the activation of p53, triggering cell cycle arrest or apoptosis. The p53 status of bystander cells can significantly influence their susceptibility to the bystander effect.[5]
-
MAPK Pathway: The MAPK signaling cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of different MAPK subfamilies (e.g., ERK, JNK, p38) in bystander cells can determine their ultimate fate. Inhibition of specific MAPK pathways has been shown to modulate the bystander response.[6][7][8]
Proposed Experimental Protocol for Comparative Analysis
To directly compare the bystander effect of this compound and 5-Fluorouracil, a co-culture assay is recommended. This protocol is designed to quantify the killing of "bystander" cancer cells that are not directly treated with the drug.
I. Cell Lines and Culture
-
Producer Cell Line: A cancer cell line sensitive to both this compound and 5-FU (e.g., HT-29 or HCT116 colorectal cancer cells).
-
Bystander Cell Line: The same cancer cell line, but stably transfected with a fluorescent reporter gene (e.g., Green Fluorescent Protein - GFP) to distinguish it from the producer cells.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
II. Experimental Procedure
-
Seeding:
-
In a 96-well plate, seed a co-culture of producer cells and bystander (GFP-positive) cells at a defined ratio (e.g., 1:1, 1:5, 5:1).
-
Include control wells with only bystander cells.
-
-
Drug Treatment:
-
After 24 hours, treat the co-cultures and the bystander-only wells with a range of concentrations of this compound or 5-FU. The concentration range should be based on the known IC50 values for the producer cell line.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe a cytotoxic effect (e.g., 48-72 hours).
-
-
Data Acquisition:
-
Use a high-content imaging system or a flow cytometer to specifically count the number of viable bystander (GFP-positive) cells in each well.
-
-
Data Analysis:
-
Calculate the percentage of bystander cell death for each drug concentration by comparing the number of viable bystander cells in the co-culture wells to the number in the bystander-only control wells (to account for any direct drug toxicity on the bystander cells).
-
Plot the percentage of bystander cell killing against the drug concentration to generate dose-response curves for the bystander effect of each drug.
-
III. Analysis of Gap Junction Involvement
-
To investigate the role of gap junctions, the co-culture experiment can be repeated in the presence of a gap junction inhibitor (e.g., carbenoxolone or 18-α-glycyrrhetinic acid). A reduction in the bystander effect in the presence of the inhibitor would suggest a role for GJIC.
IV. Analysis of Signaling Pathways
-
At different time points after drug treatment, bystander cells (sorted by flow cytometry based on GFP expression) can be lysed, and the activation of p53 and MAPK pathway components (e.g., phosphorylated p53, phospho-ERK, phospho-JNK, phospho-p38) can be assessed by Western blotting or other immunoassays.
Visualizing the Concepts
To aid in the understanding of the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Conclusion and Future Directions
Both this compound and 5-Fluorouracil are capable of inducing a bystander effect, a critical component of their antitumor activity. While mediated by the same active metabolite, 5-FU, potential differences in their bystander killing efficacy may arise from variations in cellular uptake and metabolic conversion. The proposed experimental protocol provides a robust framework for a direct, quantitative comparison of their bystander effects.
Future research should focus on elucidating the specific signaling pathways activated in bystander cells by each drug. A deeper understanding of the roles of gap junctions and key signaling molecules like p53 and MAP kinases will be instrumental in developing strategies to enhance the bystander effect and overcome drug resistance, ultimately leading to more effective cancer therapies. The use of advanced techniques such as single-cell RNA sequencing of bystander cell populations could provide unprecedented insights into the heterogeneous responses to these important chemotherapeutic agents.
References
- 1. Connexin 43-mediated bystander effect in two rat glioma cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX43 down-regulation promotes cell aggressiveness and 5-fluorouracil-resistance by attenuating cell stiffness in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the expression of connexin43 and bystander effect of suicide gene therapy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Observed Effect of p53 Status on the Bystander Response to Radiation-Induced Cellular Photon Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of calcium and MAP kinase signaling pathways in the production of radiation-induced bystander effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of MAPK proteins in bystander effects induced by chemicals and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Floxuridine in Combination with Novel Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floxuridine, a fluorinated pyrimidine analog, has long been a component of chemotherapy regimens, particularly for liver-directed therapies. Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, leading to cell death in rapidly dividing cancer cells.[1][2][3] As the landscape of cancer treatment evolves towards precision medicine, there is growing interest in combining this compound with novel targeted therapies to enhance its anti-tumor activity and overcome resistance. This guide provides a comparative analysis of the efficacy of this compound in combination with various classes of targeted agents, supported by experimental data from preclinical and clinical studies. The focus is primarily on combinations with anti-VEGF and anti-EGFR therapies, with emerging data on immunotherapy combinations.
I. This compound in Combination with Anti-VEGF Targeted Therapy
Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis.[4][5] Targeting the VEGF signaling pathway is a well-established anti-cancer strategy. Bevacizumab, a monoclonal antibody that binds to and neutralizes VEGF-A, is the most studied anti-VEGF agent in combination with this compound.
Quantitative Data Summary
| Combination Therapy | Cancer Type | Key Efficacy Endpoints | Results | Reference |
| HAI this compound/Dexamethasone + Systemic Bevacizumab | Unresectable Primary Liver Cancer (ICC/HCC) | Median Overall Survival (OS): 31.1 monthsMedian Progression-Free Survival (PFS): 8.45 monthsPartial Response (PR): 31.8%Stable Disease (SD): 68.2% | The addition of bevacizumab did not show a clear improvement in outcome compared to historical controls of HAI this compound alone and was associated with increased biliary toxicity. | [6] |
| HAI this compound/Dexamethasone vs. HAI this compound/Dexamethasone + Systemic Bevacizumab | Resected Colorectal Cancer Liver Metastases | Disease-Free Survival (DFS) | The addition of bevacizumab to regional and systemic chemotherapy is being evaluated to determine if it increases disease-free survival. | [7] |
Experimental Protocols
Study of HAI this compound/Dexamethasone with or without Bevacizumab in Unresectable Primary Liver Cancer
-
Objective: To evaluate the efficacy and safety of adding systemic bevacizumab to hepatic arterial infusion (HAI) of this compound and dexamethasone.[6]
-
Patient Population: Patients with unresectable intrahepatic cholangiocarcinoma (ICC) or hepatocellular carcinoma (HCC).[6]
-
Dosing Regimen:
-
Endpoints: The primary endpoints were response rate, toxicity, and progression-free survival.[6]
Signaling Pathway and Experimental Workflow
Caption: VEGF signaling pathway and points of therapeutic intervention.
Caption: A representative experimental workflow for a clinical trial.
II. This compound in Combination with Anti-EGFR Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[8][9] Its dysregulation is a hallmark of many cancers, making it a prime target for therapy. Panitumumab is a fully human monoclonal antibody that binds to EGFR and inhibits its downstream signaling.
Quantitative Data Summary
| Combination Therapy | Cancer Type | Key Efficacy Endpoints | Results | Reference |
| Adjuvant HAI this compound + Systemic FOLFIRI +/- Panitumumab | Resected KRAS Wild-type Colorectal Cancer Liver Metastases | 15-month Recurrence-Free Survival (RFS): - With Panitumumab: 69%- Without Panitumumab: 47%3-year RFS: - With Panitumumab: 57%- Without Panitumumab: 42%3-year OS: - With Panitumumab: 97%- Without Panitumumab: 91% | The addition of panitumumab showed promising activity and met the predefined criteria for further investigation. | [10] |
Experimental Protocols
Randomized Phase II Trial of Adjuvant HAI this compound + Systemic FOLFIRI with or without Panitumumab (NCT01312857)
-
Objective: To determine if adding panitumumab to an adjuvant regimen of HAI this compound plus systemic FOLFIRI improves 15-month recurrence-free survival.[10]
-
Patient Population: Patients with KRAS wild-type resected colorectal liver metastases.[10]
-
Dosing Regimen:
-
HAI: this compound (FUDR) plus dexamethasone infused over the first 2 weeks of a 5-week cycle.
-
Systemic: FOLFIRI (irinotecan, leucovorin, 5-fluorouracil) delivered on days 15 and 29.
-
Targeted Therapy: Panitumumab 6mg/kg administered with systemic chemotherapy.
-
-
Endpoints: The primary endpoint was recurrence-free survival at 15 months. Secondary endpoints included overall survival and toxicity.[10]
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and points of therapeutic intervention.
Caption: A representative experimental workflow for a clinical trial.
III. This compound in Combination with Novel Immunotherapy
Targeting the immune system to fight cancer has revolutionized oncology. A novel approach involves combining this compound-induced tumor necrosis with an agent that can activate a local anti-tumor immune response. PDS01ADC is an antibody-drug conjugate that delivers IL-12 to areas of tumor necrosis, aiming to stimulate a potent, localized immune attack.
Quantitative Data Summary
| Combination Therapy | Cancer Type | Key Efficacy Endpoints | Results | Reference |
| HAI this compound + Systemic PDS01ADC | Metastatic Colorectal Cancer | Objective Response Rate (ORR) | Stage 1 of the Phase 2 trial met its endpoint with at least 6 out of 9 participants showing an objective response, allowing for expansion to Stage 2. | [7] |
Experimental Protocols
Phase II Trial of PDS01ADC in Combination with HAI this compound (NCT05286814)
-
Objective: To evaluate the overall response rate of PDS01ADC combined with HAI this compound.
-
Patient Population: Patients with unresectable metastatic colorectal cancer or intrahepatic cholangiocarcinoma.
-
Dosing Regimen:
-
HAI: this compound delivered via a hepatic artery infusion pump.
-
Immunotherapy: Subcutaneous PDS01ADC synchronized with HAI therapy.
-
-
Endpoints: The primary outcome is the overall response rate. Secondary outcomes include progression-free survival, overall survival, and safety.
Logical Relationship and Experimental Workflow
Caption: Proposed synergistic mechanism of HAI this compound and PDS01ADC.
Caption: A representative experimental workflow for a clinical trial.
IV. Future Directions: Combinations with PARP and mTOR Inhibitors
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in DNA damage repair pathways. Preclinical studies have indicated a synergistic effect between this compound and PARP inhibitors like olaparib and veliparib in ovarian cancer cells. The rationale is that this compound-induced DNA damage requires repair mechanisms that, when inhibited by PARP inhibitors, lead to enhanced cancer cell death. Currently, there is a lack of clinical trial data for this combination.
mTOR Inhibitors
The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactive in cancer. While there are ongoing clinical trials evaluating the combination of mTOR inhibitors like everolimus with 5-fluorouracil-based chemotherapy regimens, specific data on combinations with this compound are not yet available.[10] Preclinical evidence suggests that mTOR inhibitors could potentially sensitize tumor cells to the cytotoxic effects of fluoropyrimidines.
Conclusion
The combination of this compound with novel targeted therapies represents a promising strategy to improve outcomes for patients with various cancers, particularly those with liver-dominant metastatic disease. The addition of the anti-EGFR antibody panitumumab to HAI this compound and systemic chemotherapy has shown encouraging results in colorectal cancer liver metastases. While the combination with the anti-VEGF agent bevacizumab did not demonstrate a clear benefit and was associated with increased toxicity in one study, further investigation in different settings is ongoing. The emerging field of combining this compound with immunotherapy, such as the IL-12-targeting antibody-drug conjugate PDS01ADC, holds considerable promise. Further preclinical and clinical research is warranted to explore the full potential of this compound in combination with other classes of targeted agents like PARP and mTOR inhibitors. As our understanding of the molecular drivers of cancer deepens, such combination strategies will be pivotal in advancing personalized cancer therapy.
References
- 1. This compound-chlorambucil conjugate nanodrugs for ovarian cancer combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olaparib-mediated enhancement of 5-fluorouracil cytotoxicity in mismatch repair deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 4. Phase I/II study of everolimus combined with mFOLFOX-6 and bevacizumab for first-line treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synergistic antitumor efficacy of rMV-Hu191 and Olaparib in pancreatic cancer by generating oxidative DNA damage and ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I trial of everolimus in combination with 5-FU/LV, mFOLFOX6 and mFOLFOX6 plus panitumumab in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Floxuridine's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Floxuridine's performance against its common alternative, 5-Fluorouracil (5-FU), supported by experimental data from published research. Detailed methodologies for key experiments are provided to facilitate independent validation.
This compound, a fluoropyrimidine antimetabolite, is a critical component in the treatment of various cancers, particularly gastrointestinal adenocarcinomas that have metastasized to the liver.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, and its incorporation into both DNA and RNA, ultimately leading to cell death.[1] This guide synthesizes findings from multiple studies to offer a comprehensive overview of this compound's effects, often in comparison to its metabolic precursor, 5-Fluorouracil (5-FU).
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of this compound have been evaluated across various cancer cell lines, often in direct comparison with 5-FU. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher potency.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Assay | Reference |
| HCT-8 (Colon) | This compound (FdUrd) | ~200 | 3 hours | Clonogenic Assay | [2] |
| HCT-8 (Colon) | 5-Fluorouracil (5-FU) | Not specified | 3 hours | Clonogenic Assay | [2] |
| LS174T (Colon) | This compound (as 5'-DFUR) | ~40-fold decrease with TP transfection | Not specified | Not specified | |
| LS174T (Colon) | 5-Fluorouracil (5-FU) | ~80-fold decrease with TP transfection | Not specified | Not specified | |
| CCRF-CEM (T-lymphoblast leukemia) | This compound (FdUrd) | 0.5 | 2 hours (with 4 hr Leucovorin pre-treatment) | Growth Inhibition | [3] |
| CCRF-CEM (T-lymphoblast leukemia) | 5-Fluorouracil (FUra) | 100 | 2 hours (with 4 hr Leucovorin pre-treatment) | Growth Inhibition | [3] |
In Vivo Efficacy: Hepatic Arterial Infusion (HAI)
In clinical settings, this compound is frequently administered via hepatic arterial infusion (HAI) for the treatment of colorectal liver metastases. This method delivers a high concentration of the drug directly to the tumor site, maximizing its efficacy while minimizing systemic toxicity.[4]
| Treatment Regimen | Median Survival | 1-Year Survival Rate | 2-Year Survival Rate | Patient Population | Reference |
| HAI this compound | 15 months | 64% | 23% | Unresectable hepatic metastases from colorectal carcinoma | [5] |
| Control (Systemic 5-FU or observation) | 11 months | 44% | 13% | Unresectable hepatic metastases from colorectal carcinoma | [5] |
| HAI this compound + Systemic Chemotherapy | 14.0 months | 71.0% | 24.2% | Pancreatic cancer liver metastases | |
| Systemic Chemotherapy alone | 10.8 months | 46.8% | 9.7% | Pancreatic cancer liver metastases |
Experimental Protocols
To facilitate the independent validation of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and/or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of this compound and/or comparator drugs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Clonogenic Survival Assay
The clonogenic assay assesses the ability of single cells to survive treatment and form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or petri dishes
-
This compound and/or other test compounds
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Cell Plating: After treatment, harvest the cells, count them, and seed a known number of cells into new plates. The number of cells plated will depend on the expected survival rate.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Fixation and Staining: Fix the colonies with the fixing solution and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
In Vivo Hepatic Arterial Infusion (Animal Model)
This protocol provides a general framework for preclinical evaluation of this compound administered via HAI in a rodent model of colorectal liver metastases.
Materials:
-
Immunocompromised mice or rats
-
Colorectal cancer cells for implantation
-
Surgical instruments for catheter placement
-
Implantable infusion pump or external pump with a catheter
-
This compound solution for infusion
Procedure:
-
Tumor Implantation: Induce liver metastases by injecting colorectal cancer cells into the spleen or portal vein of the animals.
-
Catheter and Pump Implantation: After a period of tumor growth, surgically implant a catheter into the hepatic artery and connect it to an infusion pump.
-
Drug Infusion: Administer a continuous infusion of this compound at a specified dose and duration (e.g., 0.1-0.6 mg/kg/day for 14 days). A control group should receive a saline infusion.[6]
-
Monitoring: Monitor the animals for signs of toxicity and tumor progression.
-
Outcome Assessment: At the end of the study, sacrifice the animals and assess tumor burden in the liver. Overall survival can also be monitored in a separate cohort.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that disrupts cellular homeostasis and triggers cell death pathways.
Inhibition of Thymidylate Synthase and DNA Synthesis
The primary mechanism of this compound is the inhibition of thymidylate synthase.[1] After administration, this compound is converted to 5-fluorouracil (5-FU) and then to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase, blocking the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] This leads to a depletion of thymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), resulting in "thymineless death."[1]
DNA Damage Response and Apoptosis Induction
The incorporation of fluorinated nucleotides into DNA and the imbalance of nucleotide pools trigger a DNA damage response. This activates signaling cascades involving key proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7] These kinases, in turn, phosphorylate downstream targets such as Chk1 and Chk2, leading to cell cycle arrest and, ultimately, apoptosis.[7] The apoptotic cascade is executed by caspases, which are proteases that dismantle the cell.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound and 5-fluorouracil in human T-lymphoblast leukemia cells: enhancement by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hepatic arterial infusion of this compound in patients with liver metastases from colorectal carcinoma: long-term results of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of hepatic arterial infusion (HAI) of this compound with modified oxaliplatin, 5-fluorouracil and leucovorin (m-FOLFOX6) in Chinese patients with unresectable liver metastases from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Checkpoint Signaling, Base Excision Repair, and PARP Promote Survival of Colon Cancer Cells Treated with 5-Fluorodeoxyuridine but Not 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Floxuridine Delivery Methods in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different delivery methods for the chemotherapeutic agent Floxuridine (FUDR), based on performance in preclinical animal models. The data presented herein focuses on efficacy, toxicity, and pharmacokinetic profiles, supported by experimental evidence to inform future research and development.
Performance Comparison: Systemic vs. Advanced Delivery Systems
This compound, a pyrimidine analog, functions by inhibiting DNA synthesis, primarily after its conversion to 5-fluorouracil (5-FU)[1][2]. Its efficacy is often limited by systemic toxicity and rapid clearance. Advanced delivery systems, such as liposomes, aim to overcome these limitations by altering the drug's pharmacokinetic profile, enhancing tumor-specific delivery, and reducing off-target effects.
Table 1: Efficacy of Different this compound Delivery Methods
| Delivery Method | Animal Model | Cancer Type | Key Efficacy Findings | Citation |
| Intra-arterial (IA) Infusion | Rat | Liver Neoplasms | Significant reduction in tumor growth observed only with continuous infusion via the hepatic artery. | [3][4] |
| Liposomal (CPX-1) | Mouse | Human Xenograft & Murine Tumors | Greatly enhanced efficacy compared to saline-based cocktail of irinotecan and this compound. Tumor growth inhibition was greater than predicted from individual liposomal agents. | [5] |
| Liposomal Prodrug (FUDR-dipalmitate) | Mouse | P388 leukemia, Lewis Lung carcinoma, B16 melanoma, C26 adenocarcinoma | Exhibited antitumor activity at 100-600 times lower doses than the free drug. | [6] |
| Intravenous (IV) Infusion | N/A (Compared to IA) | Colorectal Liver Metastases | Lower hepatic response rate compared to intra-arterial infusion. | [7] |
Table 2: Toxicity Profiles of this compound Delivery Methods
| Delivery Method | Animal Model | Dose-Limiting Toxicity | Key Toxicity Findings | Citation |
| Intra-arterial (IA) Infusion | Dog, Rat | Biliary Toxicity | Can cause biliary strictures and sclerosing cholangitis.[8][9] Systemic toxicity was lowest compared to portal vein or vena cava infusions.[3] | [3][8][9] |
| Intravenous (IV) Infusion | Human (Clinical Trial Data) | Diarrhea | Common toxicities include protracted diarrhea, dermatitis, and stomatitis. | [10] |
| Liposomal Prodrug (FUDR-dipalmitate) | Mouse | Gastrointestinal | Shift in dose-limiting toxicity from bone marrow (seen with free FUDR) to the gastrointestinal tract (ileum). More severe than free FUDR at equiactive antitumor doses. | [11] |
| Systemic (General) | General | Myelosuppression, GI issues | Common adverse effects include bone marrow suppression (leukopenia, thrombocytopenia) and gastrointestinal toxicity (nausea, vomiting, diarrhea). | [1][12] |
Table 3: Comparative Pharmacokinetics
| Delivery Method | Animal Model | Key Pharmacokinetic Findings | Citation |
| Intravenous (IV) Infusion | Rat | Disposition is nonlinear and fits a three-compartment model. Eliminated primarily by a dose-dependent process. | [13] |
| Liposomal (CPX-1) | Mouse | Maintained a synergistic 1:1 molar ratio of irinotecan:this compound in plasma and tumor tissue for over 16-24 hours. | [5] |
| Saline Cocktail (Control) | Mouse | Injected irinotecan:this compound ratios changed 10-fold within 1 hour in plasma and 7-fold within 4 hours in tumor tissue. | [5] |
| Liposomal Prodrug (FUDR-dipalmitate) | Mouse | In vivo distribution and deacylation were strongly dependent on liposome composition and drug-to-lipid ratio. | [6] |
Signaling and Metabolic Pathway
This compound's primary mechanism of action involves its intracellular conversion and subsequent interference with DNA synthesis.
Caption: Metabolic activation of this compound to inhibit DNA synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols cited in this guide.
Protocol 1: Locoregional Chemotherapy in a Rat Liver Tumor Model
This protocol was adapted from studies investigating the efficacy and toxicity of continuous infusion of this compound.[3][4]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Tumor Implantation: A standardized number of tumor cells (e.g., Walker-256 carcinosarcoma) are implanted into the liver.
-
Catheterization: For locoregional delivery, a catheter is surgically placed into the hepatic artery, portal vein, or vena cava and connected to an infusion pump.
-
Treatment Administration:
-
Continuous Infusion: this compound (or 5-FU) is administered continuously for a defined period (e.g., 7 days) via the implanted catheter.
-
Control Groups: Control animals receive saline infusions.
-
-
Efficacy Assessment: Tumor volume is measured three weeks after tumor cell implantation. A significant reduction in tumor growth compared to the control group indicates efficacy.[3]
-
Toxicity Evaluation:
Protocol 2: Preparation and Evaluation of Liposomal this compound
This protocol is based on the development of co-encapsulated irinotecan and this compound liposomes (CPX-1).[5]
-
Liposome Preparation: Liposomes are prepared using a standard lipid film hydration method. Specific lipids (e.g., DSPC, DPPG, Cholesterol) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film.[6] The film is hydrated with an aqueous solution containing the drug(s) at a specific ratio (e.g., 1:1 molar ratio for irinotecan:this compound). The resulting multilamellar vesicles are then sized down (e.g., by extrusion) to form unilamellar vesicles of a desired diameter.
-
Animal Model: Female mice (e.g., BALB/c) are used. For xenograft models, human tumor cells (e.g., HT-29 colon adenocarcinoma) are implanted subcutaneously.[5]
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups:
-
Saline Control
-
Liposomal this compound
-
Liposomal Irinotecan
-
CPX-1 (Co-encapsulated Liposomes)
-
Saline-based drug cocktail Treatments are administered intravenously (IV) at specified doses and schedules.
-
-
Pharmacokinetic Analysis: Blood samples are collected at various time points post-injection. Plasma concentrations of this compound and any co-administered drugs are determined using HPLC. Tumor tissue may also be harvested to measure drug concentrations.[5][14]
-
Efficacy and Toxicity Monitoring: Tumor size and animal body weight are measured regularly. At the end of the study, tissues (e.g., liver, spleen, bone marrow, ileum) are collected for histological analysis to assess toxicity.[11]
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing different drug delivery systems in a preclinical cancer model.
Caption: Comparative workflow for preclinical evaluation of delivery systems.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Experiments on the efficacy and toxicity of locoregional chemotherapy of liver tumors with 5-fluoro-2'-deoxyuridine (FUDR) and 5-fluorouracil (5-FU) in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experiments on the efficacy and toxicity of locoregional chemotherapy of liver tumors with 5-fluoro-2′-deoxyuridine (FUDR) and 5-fluorouracil (5-FU) in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased preclinical efficacy of irinotecan and this compound coencapsulated inside liposomes is associated with tumor delivery of synergistic drug ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo distribution and antitumour activity of liposomal 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of continuous intravenous versus hepatic intraarterial this compound in patients with colorectal cancer metastatic to the liver: the Northern California Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Animal experiment studies of the toxicity of fluorodeoxyuridine (FUDR) and 5-fluorouracil (FU) within the scope of regional liver infusion chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicities and complications of implanted pump hepatic arterial and intravenous this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of liposomal 3'-5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FUDR (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.mssm.edu [scholars.mssm.edu]
Safety Operating Guide
Safeguarding Health and Environment: A Step-by-Step Guide to Floxuridine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of floxuridine, a potent cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to minimize exposure risks and ensure compliance with regulatory standards. This guide provides immediate, essential safety and logistical information for the operational handling and disposal of this compound waste.
This compound is classified as a hazardous substance, and its waste must be managed in accordance with local, state, and federal regulations.[1][2][3] As an antineoplastic agent, it is toxic if swallowed and is suspected of causing genetic defects.[1][4] Therefore, all materials contaminated with this compound, including unused solutions, empty vials, personal protective equipment (PPE), and cleaning materials, require specialized disposal procedures.
Operational Plan for this compound Waste Disposal
The following step-by-step process outlines the necessary procedures for the safe handling and disposal of this compound waste in a laboratory or research setting.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is imperative to wear appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-rated gloves[5]
-
A disposable, low-permeability gown[6]
-
Safety glasses or a face shield[7]
2. Waste Segregation and Collection: Proper segregation of cytotoxic waste at the point of generation is crucial.[6][8]
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container with a purple lid, specifically labeled for cytotoxic waste.[7][9]
-
Non-Sharps Solid Waste: Items such as empty vials, contaminated gloves, gowns, and cleaning materials should be disposed of in a designated, leak-proof container lined with a thick, clear plastic bag, which is then placed into a cytotoxic waste bag.[6][7] These containers should be clearly labeled with the cytotoxic symbol.[9]
-
Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain.[2][3] They should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste" or "this compound Waste."
3. Spill Management: In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Evacuate and secure the area to prevent further contamination.[5]
-
Utilize a spill kit specifically designed for cytotoxic drugs.[5]
-
Wearing full PPE, absorb the spill with absorbent pads or spill pillows.[5]
-
Clean the area thoroughly, working from the outside of the spill inward.[7]
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.[3][5]
4. Storage and Transport: Designated cytotoxic waste containers should be sealed when three-quarters full and stored in a secure, designated area away from general waste. Transportation of cytotoxic waste must comply with all relevant national and local regulations for hazardous waste.[3][8]
5. Final Disposal: The ultimate disposal method for this compound and other cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste disposal contractor.[3][9] This ensures the complete destruction of the hazardous components.
Summary of this compound Waste Disposal Procedures
For quick reference, the table below summarizes the types of this compound waste and the recommended disposal containers and procedures.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Labeled, sealed hazardous waste container | Collect for pickup by a licensed hazardous waste disposal contractor. |
| Empty this compound Vials | Cytotoxic waste container (purple lid) | Place directly into the designated container. |
| Contaminated Sharps | Cytotoxic sharps container (purple lid) | Immediately place in the sharps container after use. Do not recap needles. |
| Contaminated PPE (gloves, gowns, etc.) | Labeled cytotoxic waste bag/bin | Place in a designated, lined container immediately after use. |
| Contaminated Labware (pipettes, etc.) | Cytotoxic waste container | Dispose of in the designated container for cytotoxic waste. |
| Spill Cleanup Materials | Labeled cytotoxic waste bag/bin | All materials used for cleanup must be disposed of as cytotoxic waste. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Workflow for proper this compound waste management.
By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with all regulatory requirements for the disposal of cytotoxic agents like this compound.
References
- 1. jndtherapeutics.com [jndtherapeutics.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling Floxuridine
Floxuridine is a potent cytotoxic antineoplastic agent that requires meticulous handling to mitigate risks of exposure.[1][2] It is classified as hazardous, being toxic if swallowed and suspected of causing genetic defects.[3][4] Therefore, adherence to strict safety protocols is paramount for researchers, scientists, and drug development professionals. This guide provides the essential procedural information for the safe handling and disposal of this compound.
Hazard Identification and Classification
This compound is identified as a hazardous substance by the OSHA Hazard Communication Standard.[3][5] Its primary health hazards are:
-
Germ Cell Mutagenicity : Suspected of causing genetic defects.[4]
-
Reproductive Toxicity : May damage fertility or the unborn child.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect handlers from exposure.[6] All PPE should be selected based on a thorough risk assessment.[7]
| PPE Category | Specification | Rationale & Citation |
| Hand Protection | Double-gloving with powder-free, chemotherapy-rated gloves (e.g., nitrile, neoprene, or latex). Gloves should comply with ASTM standard D-6978. | To provide a barrier against skin contact and absorption.[8][9] Double-gloving and using colored inner gloves can help detect perforations in the outer glove. |
| Body Protection | Disposable, fluid-resistant gowns with a closed front, long sleeves, and elastic or knit cuffs.[9][10] | To protect clothing and skin from contamination due to splashes or spills.[9] |
| Eye & Face Protection | Safety glasses with side shields, goggles, or a full-face shield.[8][11] | To protect eyes from splashes during handling, reconstitution, or spill cleanup.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or a half-mask respirator with HEPA cartridges) may be required, especially for cleaning up spills or when handling the powder outside of a containment device.[10][11] | To prevent inhalation of aerosolized drug particles.[9] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical to ensure safety and compliance.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Preparation and Reconstitution :
-
All handling of this compound powder should be performed in a controlled environment, such as a Class II Type B biological safety cabinet (BSC), to minimize exposure.[10]
-
Don all required PPE as specified in the table above before beginning.
-
Reconstitute the lyophilized powder with 5 mL of Sterile Water for Injection to yield a solution of approximately 100 mg/mL.[1][2]
-
Carefully dilute the calculated dose with 5% dextrose or 0.9% sodium chloride injection for administration.[1][2]
-
-
Spill Management :
-
Clear procedures must be in place for managing spills, and staff must be familiar with them.[7][8]
-
Immediately secure and cordon off the spill area to prevent others from coming into contact with it.[8][9]
-
Don the appropriate PPE, including a respirator, before cleaning the spill.[9][10]
-
Use a designated cytotoxic spill kit to contain and absorb the liquid.[9]
-
Collect all contaminated materials (absorbent pads, gloves, gown) and place them in a sealed, labeled cytotoxic waste container.[9]
-
Clean the spill area with a detergent solution followed by a deactivating agent if recommended by institutional policy.[9]
-
-
Disposal Plan :
-
All materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, are considered hazardous waste.[4]
-
Dispose of all contaminated items in clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers.[13]
-
Disposal must be carried out in accordance with all local, state, and federal regulations.[3][10] Incineration at an approved facility is the recommended method.[10]
-
Emergency Exposure Procedures
Immediate action is required in the event of accidental exposure.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention.[14] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][14] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek emergency medical help immediately.[3][14] |
Procedural Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. This compound for Injection, USP [dailymed.nlm.nih.gov]
- 3. jndtherapeutics.com [jndtherapeutics.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medline.com [medline.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. obaid.info [obaid.info]
- 11. echemi.com [echemi.com]
- 12. globalrph.com [globalrph.com]
- 13. This compound | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
